(2-Ethynylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-ethynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKWIRBSWWARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905926-85-4 | |
| Record name | (2-Ethynylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Bifunctional Linchpin in Modern Synthesis
An In-Depth Technical Guide to (2-Ethynylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS Number: 905926-85-4) has emerged as a uniquely versatile building block in the synthetic chemist's toolbox. Its structure incorporates two highly valuable and orthogonally reactive functional groups: a boronic acid and a terminal alkyne. This duality allows for selective, stepwise elaboration of a central phenyl ring, making it an ideal scaffold for constructing complex molecular architectures.
The boronic acid moiety is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Concurrently, the terminal alkyne group is primed for a host of transformations, most notably the Sonogashira coupling, as well as cycloadditions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5][6]
This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility in the fields of drug discovery and materials science.
| Property | Value |
| CAS Number | 905926-85-4 |
| Molecular Formula | C₈H₇BO₂[7] |
| Molecular Weight | 145.95 g/mol [7] |
| Physical Form | Solid |
| Melting Point | 93-96 °C |
| IUPAC Name | 2-ethynylphenylboronic acid |
| InChI Key | SRDKWIRBSWWARM-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of the ethynyl group and the boronic acid moiety onto a benzene ring precursor. A common conceptual pathway involves the use of an ortho-dihalogenated benzene, followed by selective functionalization. For instance, a Sonogashira coupling could be performed on a substrate like 2-bromoiodobenzene to introduce the alkyne, followed by a metal-halogen exchange and subsequent borylation at the remaining halide position.
Characterization: Proper characterization is crucial to confirm the purity and identity of the material.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, typically in the 7.2-7.8 ppm range, and a sharp singlet for the acetylenic proton around 3.0-3.5 ppm. The broad singlet for the boronic acid's -OH protons may also be visible, often in the 8.0-8.5 ppm range, though its position can vary and it may exchange with trace water.
-
¹³C NMR: Aromatic carbons will appear in the 125-140 ppm region. The two sp-hybridized carbons of the alkyne will have distinct signals, typically around 80-90 ppm. The carbon atom directly attached to the boron (the ipso-carbon) will show a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This technique is highly diagnostic for boronic acids and their derivatives.[8] For this compound, a single, broad resonance is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of an sp²-hybridized aryl boronic acid.[9]
-
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the compound.
Core Reactivity: A Tale of Two Couplings
The synthetic power of this compound lies in its ability to undergo two of the most important palladium-catalyzed cross-coupling reactions selectively.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, a structural motif prevalent in many approved drugs.[2][10] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[1][3]
Causality in Protocol Design: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11][12] The palladium catalyst, supported by phosphine ligands, cycles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the aryl halide partner (e.g., 4-bromoanisole, 1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide, utilizing a dual-catalyst system of palladium and a copper(I) salt.[4][6] This reaction is exceptionally useful for creating conjugated systems found in organic electronics and for installing a versatile alkyne handle for further functionalization.[5]
Causality in Protocol Design: The copper(I) cocatalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium(II) center, facilitating the key C-C bond formation.[6] The amine base serves both to deprotonate the alkyne and to act as a solvent and ligand.
Figure 2: Catalytic Cycles of the Sonogashira Reaction.
Step-by-Step Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.1 eq.), the aryl halide partner (e.g., 4-iodotoluene, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) cocatalyst (e.g., CuI, 4 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Applications in Drug Discovery and Materials Science
The true elegance of this compound is realized in multi-step syntheses where its orthogonal reactivity is exploited. A medicinal chemist can first perform a Suzuki coupling to build a core biaryl structure and then use the alkyne as a handle for late-stage diversification or for conjugation to a biomolecule. This strategy is invaluable in the design and discovery of new pharmaceutical agents.[13][14] Boronic acids themselves are increasingly being incorporated into drug candidates as they can form reversible covalent bonds with biological targets.[15][16]
Figure 3: Orthogonal Synthetic Strategies using the Reagent.
In materials science, the rigid, linear geometry of the aryl-alkyne linkage formed via Sonogashira coupling is highly desirable for creating conjugated polymers and oligomers with specific photophysical or electronic properties. The boronic acid function can be used to anchor these materials to surfaces or to introduce further complexity into their structures.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care, following good laboratory practices.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[17][18]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[17][19] A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[18] If dusts are generated, a particle respirator may be necessary.[17]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[17][18] Do not eat, drink or smoke when using this product.[19][20]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[18][20] Recommended storage is at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[17]
Hazard Summary:
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[19] | P264, P270, P301+P312, P330, P501[19] |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233, P405 |
Conclusion
This compound is more than just another chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive handles—the boronic acid and the alkyne—grant chemists efficient and controlled access to a wide range of disubstituted aromatic compounds. This capability is of paramount importance in the rapid generation of chemical libraries for drug screening and in the systematic development of new functional materials. By understanding its properties and mastering its core reactivity, researchers can significantly accelerate their discovery programs.
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(2-Ethynylphenyl)boronic acid: A Technical Guide to a Versatile Bifunctional Reagent
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and applications of (2-Ethynylphenyl)boronic acid. As a bifunctional molecule, possessing both a reactive boronic acid and a terminal alkyne, it represents a uniquely versatile building block in modern organic synthesis. This guide moves beyond simple procedural outlines to provide insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Strategic Advantage of Bifunctionality
This compound is an organic compound that has gained significant traction as a molecular scaffold and synthetic intermediate.[1] Its strategic value lies in the orthogonal reactivity of its two key functional groups:
-
The Boronic Acid Moiety [-B(OH)₂]: This group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][3][4] The stability, low toxicity, and broad functional group tolerance of boronic acids have made them indispensable in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[5][6][7]
-
The Ethynyl Group [-C≡CH]: The terminal alkyne is a highly versatile functional handle. It can participate in a wide array of transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various hydrofunctionalization reactions.
The ortho-disposition of these two groups on a phenyl ring provides a rigid framework, allowing for the controlled, stepwise construction of complex, three-dimensional molecular architectures. This makes this compound a powerful tool for creating chemical libraries and exploring structure-activity relationships in drug discovery.[8]
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 905926-85-4 | [1] |
| Molecular Formula | C₈H₇BO₂ | [1] |
| Molecular Weight | 145.95 g/mol | [1] |
| Appearance | Solid | [9] |
| Melting Point | 93-96 °C | [9] |
| Purity | Typically ≥97% or ≥98% | [9][10][11] |
| InChI Key | SRDKWIRBSWWARM-UHFFFAOYSA-N | [9] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [9] |
The specified storage conditions are critical. Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this process is often reversible upon exposure to water, storing the compound under refrigeration and in a sealed, dry environment minimizes this transformation, ensuring the reagent's integrity and reactivity.
Synthesis: A General Protocol
While this compound is commercially available, understanding its synthesis is valuable for specialized applications or derivatization. A common and reliable method involves the borylation of a corresponding organometallic species derived from a protected 2-ethynylaryl halide.
The causality for this multi-step approach is rooted in functional group compatibility. The acidic proton of the terminal alkyne is incompatible with the highly basic organolithium or Grignard reagents required for borylation. Therefore, a protecting group, such as trimethylsilyl (TMS), is installed on the alkyne. This protecting group is stable to the borylation conditions and can be cleanly removed in the final step.
Workflow for Synthesis of this compound
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An In-depth Technical Guide to the Lewis Acidity of (2-Ethynylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethynylphenyl)boronic acid is a fascinating molecular entity poised at the intersection of π-rich functionality and the electron-deficient nature of boron. This guide provides a comprehensive technical overview of the Lewis acidity of this compound, a critical parameter governing its reactivity and potential applications in catalysis and materials science. While direct experimental quantification of this compound's Lewis acidity is not extensively documented in publicly accessible literature, this document synthesizes fundamental principles of physical organic chemistry and established methodologies to provide a robust framework for its characterization. We will delve into the structural and electronic factors influencing its acidity, outline detailed experimental and computational protocols for its precise measurement, and discuss its potential utility as a tunable Lewis acid catalyst.
Introduction: The Unique Profile of this compound
Boronic acids, characterized by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups, are quintessential Lewis acids.[1] The vacant p-orbital on the boron atom readily accepts electron density from Lewis bases, a fundamental property that underpins their widespread use in Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as enzyme inhibitors.[1] The Lewis acidity of an arylboronic acid is intricately modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by inductively pulling electron density away from the boron center, making it more electrophilic. Conversely, electron-donating groups diminish Lewis acidity.
This compound presents a particularly interesting case. The ethynyl (acetylenic) group, with its sp-hybridized carbons, possesses a unique combination of electronic properties. It is a π-system capable of resonance interactions and is also known to be weakly electron-withdrawing through inductive effects. Its placement at the ortho position introduces the potential for direct through-space interactions with the boronic acid moiety, which could significantly influence its Lewis acidic character. A thorough understanding of this acidity is paramount for rationally designing its applications.
Structural and Electronic Factors Governing Lewis Acidity
The Lewis acidity of this compound is a manifestation of several key structural and electronic parameters.
The Inductive and Resonance Effects of the Ethynyl Group
The sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the phenyl ring. This leads to an inductive electron withdrawal (-I effect) from the ring, which in turn is transmitted to the boronic acid group. This effect is expected to increase the electrophilicity of the boron atom and thus enhance its Lewis acidity compared to unsubstituted phenylboronic acid.
Resonance effects (+R or -R) of the ethynyl group are more complex. The π-system of the triple bond can, in principle, donate or accept electron density. However, the primary electronic influence of an ethynyl substituent on an aromatic ring is generally considered to be weakly electron-withdrawing.
Intramolecular Interactions
The ortho disposition of the ethynyl and boronic acid groups allows for the possibility of intramolecular interactions that could modulate Lewis acidity. One such possibility is an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the π-electron cloud of the alkyne. Such an interaction could influence the orientation of the B(OH)₂ group and subtly affect the electron density at the boron center.
The logical relationship between the substituent's electronic properties and the resulting Lewis acidity is depicted in the following diagram:
Figure 2. Workflow for the computational determination of Fluoride Ion Affinity (FIA).
Similar to FIA, the ammonia affinity (AA) is the calculated enthalpy of reaction with ammonia. It is another robust theoretical descriptor of Lewis acidity.
Mapping the molecular electrostatic potential onto the electron density surface can visually indicate the electrophilicity of the boron atom. A more positive (blue) region around the boron atom suggests a higher Lewis acidity.
Predicted Lewis Acidity and Potential Applications
Based on the electron-withdrawing nature of the ethynyl group, it is predicted that This compound will exhibit a higher Lewis acidity than unsubstituted phenylboronic acid . The precise magnitude of this enhancement requires the experimental and computational characterization outlined above.
This tunable Lewis acidity, combined with the reactive alkyne handle, opens up a range of potential applications:
-
Lewis Acid Catalysis: It could serve as a catalyst for reactions such as Diels-Alder, Friedel-Crafts, and carbonyl activations. The ethynyl group could be further functionalized to immobilize the catalyst on a solid support.
-
Polymer Synthesis: The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of conjugated polymers with interesting optoelectronic properties.
-
Sensing and Recognition: The boronic acid moiety can be used for saccharide recognition, and the alkyne can be functionalized with a fluorophore for signaling purposes.
Conclusion
This compound is a molecule with significant potential, largely dictated by its Lewis acidic character. This guide has provided a theoretical framework and a detailed set of experimental and computational protocols for the in-depth characterization of this crucial property. By systematically applying these methodologies, researchers can unlock a quantitative understanding of its Lewis acidity, paving the way for its rational application in catalysis, materials science, and drug development.
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An In-depth Technical Guide to the Acidity and pKa of (2-Ethynylphenyl)boronic Acid
Abstract
This technical guide provides a comprehensive analysis of the acidity and pKa value of (2-ethynylphenyl)boronic acid, a versatile reagent in organic synthesis and materials science. In the absence of a directly measured experimental value, this paper establishes a reliable pKa estimation through a detailed examination of the electronic and steric effects of the ortho-ethynyl substituent. By comparing this compound with a range of other ortho-substituted phenylboronic acids, we elucidate the factors governing its acidity. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of its pKa via potentiometric and UV-Vis spectrophotometric titrations, as well as an overview of computational prediction methodologies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals employing this compound in their work.
Introduction: The Significance of this compound and its Acidity
This compound is a bifunctional reagent that has garnered significant interest in synthetic chemistry. The presence of both a boronic acid moiety and a terminal alkyne allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecular architectures, including pharmaceuticals, functional polymers, and molecular sensors. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property extensively utilized in carbohydrate sensing and drug delivery.
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that dictates its chemical behavior and application potential. Boronic acids are not Brønsted acids but rather Lewis acids, accepting a hydroxide ion from an aqueous solution to form a more stable, tetracoordinate boronate anion. This equilibrium is fundamental to their utility:
-
Reactivity in Cross-Coupling: The formation of the boronate species is a key step in the transmetalation cycle of Suzuki-Miyaura reactions. The pKa influences the optimal pH for these reactions.
-
Diol Binding Affinity: The interaction with diols is pH-dependent, with stronger binding generally observed at pH values near or above the pKa of the boronic acid, where the tetrahedral boronate form is more prevalent.
-
Solubility and Pharmacokinetics: For pharmaceutical applications, the pKa value significantly impacts the solubility, absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Understanding the pKa of this compound is therefore paramount for designing and optimizing synthetic protocols and for the rational design of new functional molecules.
Estimating the pKa of this compound: A Substituent Effect Analysis
Fundamental Principles of Phenylboronic Acid Acidity
The parent phenylboronic acid has an experimental pKa in the range of 8.64–8.90.[1] Substituents on the phenyl ring modulate this acidity by altering the electron density at the boron center.
-
Electronic Effects: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, stabilizing the resulting negative charge on the boronate anion and thus lowering the pKa (increasing acidity). Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa. These effects are a combination of induction (through-sigma bonds) and resonance (through-pi systems).
-
Steric Effects: Substituents in the ortho position can introduce steric hindrance, which may destabilize the planar trigonal boronic acid or the tetrahedral boronate anion, thereby influencing the pKa.
-
Intramolecular Interactions: Ortho-substituents with lone pairs or hydrogen bond donors/acceptors can form intramolecular hydrogen bonds with the boronic acid group, which can significantly impact acidity.
The Dual Electronic Nature of the Ethynyl Group
The ethynyl (–C≡CH) group exhibits a nuanced electronic character:
-
Inductive Effect (-I): The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp2-hybridized carbons of the phenyl ring. This results in an electron-withdrawing inductive effect, which is expected to increase the acidity of the boronic acid (lower the pKa).[2][3]
-
Resonance Effect (+R/-R): The ethynyl group can act as a weak electron-releasing group via resonance by donating its π-electrons to the ring. However, it can also exhibit an electron-withdrawing resonance effect. In the context of electrophilic aromatic substitution, it is generally considered a deactivating group, suggesting an overall electron-withdrawing character from the meta position but a less deactivating or even slightly activating character from the para position due to resonance.
For an ortho-substituent, both inductive and resonance effects are at play. Given the proximity, the strong -I effect of the sp-hybridized carbons is expected to be a dominant factor in increasing acidity.
Comparative Analysis with other ortho-Substituted Phenylboronic Acids
To bracket the pKa of this compound, we can compare it with other ortho-substituted analogs with known pKa values. The Hammett equation, which provides a good correlation for meta- and para-substituted compounds, is unreliable for ortho-substituents due to the complexity of steric and intramolecular effects.[4][5] Therefore, a direct comparison is more insightful.
| Ortho-Substituent | Known/Predicted pKa | Predominant Electronic Effect | Key Features Affecting Acidity |
| -H (Phenylboronic acid) | ~8.8[6] | Reference | Baseline acidity. |
| -CHO (Formyl) | ~7.8[7] | Strong -I, -R | Strong electron-withdrawing character; potential for intramolecular H-bonding stabilizes the boronate.[5] |
| -CN (Cyano) | ~7.98 (Predicted)[1] | Strong -I, -R | Very strong electron-withdrawing group. |
| -COOH (Carboxy) | ~5.3 (for dihydrate) | Strong -I, -R | Significant acidity increase due to strong electron withdrawal and potential for intramolecular interactions. |
| -CH=CH₂ (Vinyl) | ~8.53 (Predicted)[8] | Weak -I, Weak +R | sp2 carbons are slightly more electronegative than sp3, but less than sp. A small acidifying effect is expected. |
| -C≡CH (Ethynyl) | Estimated: 8.0 - 8.4 | Strong -I, Weak R | Strong inductive withdrawal from sp carbons is the key factor. |
The vinyl group (-CH=CH₂), with its sp2-hybridized carbons, is only slightly more electron-withdrawing than an alkyl group and results in a predicted pKa of ~8.5, very close to the parent compound. In contrast, the ethynyl group (-C≡CH) has sp-hybridized carbons, which are significantly more electronegative. This strong inductive withdrawal is expected to lower the pKa of this compound substantially more than the vinyl group.
While not as strongly electron-withdrawing as a formyl or cyano group, the ethynyl group's inductive effect is significant. Therefore, it is reasonable to estimate that the pKa of this compound will be lower than that of phenylboronic acid and 2-vinylphenylboronic acid, but likely higher than that of 2-formylphenylboronic acid and 2-cyanophenylboronic acid.
Estimated pKa for this compound: 8.0 - 8.4
This estimation positions it as a moderately stronger acid than the parent phenylboronic acid, with its acidity primarily enhanced by the inductive effect of the ortho-ethynyl substituent.
Experimental Determination of pKa
To obtain a precise pKa value, experimental determination is essential. Potentiometric and UV-Vis spectrophotometric titrations are the most common and reliable methods.
Potentiometric Titration Protocol
Potentiometric titration involves monitoring the pH of a solution of the boronic acid as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is determined from the resulting titration curve.
Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of approximately 1-5 mM. If solubility is limited, a co-solvent like methanol can be used, but the pKa value obtained will be an apparent pKa (pKa') for that specific solvent system.
-
Prepare a standardized solution of ~0.1 M NaOH, free from carbonate.
-
Add a background electrolyte, such as KCl (to a final concentration of 0.15 M), to maintain constant ionic strength throughout the titration.[9]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the boronic acid solution into a thermostated titration vessel.
-
Immerse the calibrated pH electrode and a magnetic stir bar. Allow the temperature to equilibrate.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[9]
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
UV-Vis Spectrophotometric Titration Protocol
This method is highly sensitive and requires less sample than potentiometry. It relies on the principle that the acidic (trigonal) and basic (tetracoordinate boronate) forms of the boronic acid have different UV-Vis absorption spectra.
Workflow for Spectrophotometric Titration:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Steps:
-
Solution Preparation:
-
Prepare a series of buffer solutions of constant ionic strength covering the pH range of interest (e.g., from pH 7 to 10, in 0.2 pH unit increments).
-
Prepare a concentrated stock solution of this compound in a solvent that does not interfere with the measurement (e.g., methanol).
-
-
Spectral Measurement:
-
For each buffer solution, add a small, identical aliquot of the boronic acid stock solution to a quartz cuvette to ensure the final concentration is constant across all samples. The final concentration of the organic co-solvent should be kept low (e.g., <2% v/v) to minimize its effect on the aqueous pKa.[10]
-
Record the UV-Vis spectrum for each buffered sample.
-
Also, record the spectrum of the fully protonated form in a strongly acidic solution (e.g., pH 2) and the fully deprotonated (boronate) form in a strongly basic solution (e.g., pH 12).
-
-
Data Analysis:
-
Overlay the spectra to identify the isosbestic point(s) and the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Plot the absorbance at this analytical wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated by fitting the data to the following equation, a linearized form of the Henderson-Hasselbalch equation: pKa = pH - log[(A - A_a) / (A_b - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.
-
Computational pKa Prediction
Quantum chemical calculations can provide a theoretical estimate of the pKa. While computationally intensive, these methods can be valuable for predicting trends and understanding the electronic factors that influence acidity.
Methods like Density Functional Theory (DFT) with a continuum solvation model (e.g., SMD or PCM) are commonly used. The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[11]
Logical Flow of Computational pKa Prediction:
Caption: Conceptual workflow for computational pKa prediction.
It is crucial to consider multiple low-energy conformers of both the acid and its conjugate base to achieve accurate results, as this multi-structure approach better reflects the experimental reality.[11] However, it should be noted that computational methods can have inherent errors, with deviations of ±1.5 pKa units not being uncommon for boronic acids.[12]
Conclusion
While a direct experimental pKa value for this compound is not documented, a comprehensive analysis of substituent effects allows for a reliable estimation of 8.0 - 8.4 . This value reflects the significant acidifying influence of the electron-withdrawing inductive effect of the ortho-ethynyl group. This places it as a moderately stronger acid than phenylboronic acid, a critical consideration for its application in organic synthesis and medicinal chemistry. For definitive characterization, this guide provides detailed, actionable protocols for its experimental determination using potentiometric and UV-Vis spectrophotometric titrations. The principles and methodologies outlined herein offer a robust framework for scientists working with this and other novel boronic acids, enabling more precise control over reaction conditions and a deeper understanding of molecular behavior.
References
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Popr M, et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med Chem Lett. 2015;6(10):1094-1098. [Link]
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A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Request PDF on ResearchGate. [Link]
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Peters, GM, et al. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. 2018;3(12):17863-17870. [Link]
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5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguidances. [Link]
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de Jesus Hiller, N, et al. On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. 2022;27(21):7555. [Link]
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Kuś, P, et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J Org Chem. 2013;78(11):5566-5576. [Link]
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Sporzynski, A, et al. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. 2024;29(11):2713. [Link]
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UV-Vis Spectrometry, pKa of a dye. Course Hero. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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Eaborn, C, et al. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. J. Chem. Soc. B. 1969:859-862. [Link]
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Resonance and Induction Tutorial. University of Wisconsin-Platteville. [Link]
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Hammett equation. Wikipedia. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
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Hammett substituent constants. Stenutz. [Link]
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Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. ResearchGate. [Link]
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Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. [Link]
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A Survey of Hammett Substituent Constants. YouTube. [Link]
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2-carboxyphenylboronic acid - 149105-19-1 - Structure, Synthesis, Properties. ChemSrc. [Link]
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Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. 2013;81-82:1-13. [Link]
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Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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Navigating the Landscape of Arylboronic Acid Stability: Mechanisms, Mitigation, and Methodologies
An In-depth Technical Guide
Abstract
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as cornerstones of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into materials science, medicinal chemistry, and chemical biology as sensors and reversible covalent binders. However, the benchtop and in-solution instability of many arylboronic acids presents a significant and often underestimated challenge, leading to diminished reaction yields, complex product mixtures, and poor reproducibility. This guide provides a comprehensive technical overview of the primary degradation pathways affecting arylboronic acids—oxidative deboronation, protodeboronation, and boroxine formation. We will delve into the underlying mechanisms, explore the key factors influencing stability, and present field-proven strategies for mitigation. This document is intended for researchers, chemists, and drug development professionals who seek to harness the full synthetic potential of arylboronic acids by mastering their inherent reactivity and stability profiles.
The Duality of Reactivity: Understanding the Instability of Arylboronic Acids
The synthetic utility of arylboronic acids stems from the unique electronic nature of the boron atom—it is sp² hybridized with a vacant p orbital, rendering it an electrophilic Lewis acid. This vacancy is the very feature that facilitates the crucial transmetalation step in cross-coupling cycles. However, this same electrophilicity makes the C–B bond susceptible to cleavage through several competing, and often detrimental, degradation pathways. An effective understanding of these pathways is the first principle in designing robust synthetic protocols and ensuring the long-term integrity of these valuable building blocks.
Oxidative Deboronation: The Aerobic Threat
Oxidative deboronation, or oxidation, is the conversion of an arylboronic acid to a phenol and boric acid. This process is particularly problematic in biological contexts and can be a significant side reaction under aerobic synthetic conditions.[1][2][3] The mechanism involves the attack of a nucleophilic oxidant, such as a hydroperoxide anion, on the electrophilic boron center to form a tetrahedral boronate intermediate.[3][4] This is followed by a rate-limiting, concerted 1,2-migration of the aryl group from the boron to the oxygen atom, with concomitant cleavage of the O–O bond. The resulting borate ester is then rapidly hydrolyzed to yield the corresponding phenol.[3][4]
Many common laboratory conditions can promote this pathway. The presence of air (O₂), residual peroxides in solvents (e.g., THF, ethers), or certain metal catalysts can generate reactive oxygen species (ROS) that accelerate this degradation.[1][5]
Protodeboronation: The Solvent's Role in Cleavage
One of the most common non-oxidative decomposition pathways is protodeboronation, the formal replacement of the boronic acid moiety with a hydrogen atom (Ar–B(OH)₂ → Ar–H).[6][7] This reaction is a significant source of impurity generation, particularly during Suzuki-Miyaura cross-coupling reactions, which are typically run under basic aqueous conditions that can promote this side reaction.[8]
The mechanism of protodeboronation is highly dependent on pH.[7][9]
-
Base-Catalyzed: At high pH, the boronic acid exists as the anionic tetrahedral boronate species [ArB(OH)₃]⁻. For electron-rich or simple arylboronic acids, the mechanism often involves ipso-protonation of this boronate. However, for highly electron-deficient systems, the reaction can proceed through the liberation of a transient aryl anion, which is then quenched by a proton source.[6]
-
Acid-Catalyzed: Under acidic conditions, the reaction can also proceed, often involving protonation of one of the hydroxyl groups, facilitating C-B bond cleavage.[10]
Certain classes of arylboronic acids are notoriously susceptible to protodeboronation, including those bearing electron-deficient rings and many heteroaromatic derivatives (e.g., 2-pyridyl, 2-thienyl).[8][11]
Boroxine Formation: A Deceptive Equilibrium
In the solid state and in non-aqueous solutions, arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[12][13][14] This is a dehydration reaction where three molecules of boronic acid condense to form one boroxine molecule and three molecules of water.
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
While not a destructive degradation pathway, this equilibrium has significant practical implications:
-
Stoichiometry: A sample of what is assumed to be pure arylboronic acid may contain a substantial percentage of the corresponding boroxine, leading to inaccurate measurements and incorrect reagent stoichiometry in reactions.
-
Reactivity: Boroxines can exhibit different reactivity profiles compared to their monomeric acid counterparts.[15]
-
Solubility: The formation of the less polar boroxine can alter the solubility characteristics of the reagent.
The position of this equilibrium is influenced by factors such as the electronic nature of the aryl group (electron-donating groups tend to favor boroxine formation), temperature, and, most critically, the presence of water.[12][16] The addition of water will drive the equilibrium back towards the boronic acid monomer.
Factors Governing Arylboronic Acid Stability
The stability of an arylboronic acid is not an intrinsic constant but a function of its molecular structure and its environment. A thorough understanding of these factors is critical for predicting and controlling degradation.
| Factor | Impact on Stability | Mechanistic Rationale |
| Electronic Effects | Electron-withdrawing groups (EWGs) can increase susceptibility to protodeboronation but decrease the rate of oxidation.[2][3][6] | EWGs stabilize the transient aryl anion that can form during base-catalyzed protodeboronation.[6] Conversely, they reduce electron density at the boron center, slowing the rate-limiting aryl migration step in oxidation.[2][17] |
| pH | High pH (>10) generally accelerates base-catalyzed protodeboronation.[8] Oxidation rates are also pH-dependent, often peaking near the pKa of the boronic acid. | High pH favors the formation of the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻, which is a key intermediate in both protodeboronation and oxidation pathways.[6][7] |
| Aryl Substituents | Ortho-substituents can provide steric hindrance, potentially slowing degradation. However, some ortho groups can participate in intramolecular catalysis, accelerating decomposition.[18] | Steric bulk can impede the approach of reactants. Neighboring groups with hydrogen-bonding capability (e.g., for 2-pyridyl boronic acid) can stabilize transition states, accelerating protodeboronation.[7] |
| Solvent | Protic solvents (water, alcohols) can participate in and accelerate protodeboronation. The presence of water shifts the boroxine equilibrium towards the monomeric acid.[13] | Solvents act as proton sources for protodeboronation and reagents for hydrolysis of borate esters and boroxines. |
| Atmosphere | The presence of oxygen (air) is a prerequisite for oxidative deboronation.[5] | Molecular oxygen can be converted to reactive oxygen species (ROS) that initiate the oxidation cascade. |
| Temperature | Higher temperatures increase the rate of all degradation pathways. | Degradation reactions, like most chemical reactions, have activation energy barriers that are more easily overcome at elevated temperatures. |
Field-Proven Strategies for Stabilization
Mitigating the instability of arylboronic acids is paramount for achieving reliable and reproducible results. Strategies can be broadly categorized into structural modification and the control of external conditions.
Structural Modification: Protecting Group Chemistry
The most robust strategy for stabilizing inherently reactive arylboronic acids is to reversibly mask the boronic acid functional group.
-
Boronate Esters: Esterification with diols is a common and effective strategy.
-
Pinacol Esters (Bpin): While offering enhanced stability over the free acid, pinacol esters are still susceptible to hydrolysis and degradation, complicating their isolation.[19][20]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, air-stable solids that are compatible with chromatography.[11][21] They are designed for "slow-release" chemistry; under basic conditions used for cross-coupling, the MIDA ligand is slowly hydrolyzed to liberate the reactive boronic acid in situ, keeping its ambient concentration low and minimizing degradation.[8][11][21]
-
Sterically Hindered Esters (e.g., Epin): Esters formed from bulky diols, such as 1,1,2,2-tetraethylethylene glycol (Epin), show remarkable stability, even allowing for purification via standard silica gel chromatography, a task that is challenging for most boronic acids and their pinacol esters.[22][23]
-
-
Intramolecular Coordination: Creating an intramolecular dative bond to the vacant p orbital of boron can significantly reduce its Lewis acidity and, consequently, its susceptibility to degradation.
-
Boralactones: The formation of an intramolecular ester with a pendant carboxyl group has been shown to increase oxidative stability by up to 10,000-fold.[2][3] This profound stability enhancement is attributed to the electron-withdrawing nature of the carbonyl group, which disfavors the formation of the electron-rich transition state during the aryl migration step of oxidation.[2][17]
-
Benzoxaboroles: These cyclic boronate esters are another class of compounds that leverage intramolecular stabilization and have found use as pharmaceutical scaffolds.[1]
-
Control of Storage and Reaction Conditions
For moderately stable boronic acids, or when the use of a protecting group is undesirable, careful control of the environment is crucial.
-
Storage: Arylboronic acids should be stored in tightly sealed containers in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[24][25] This minimizes exposure to moisture, oxygen, and light, all of which can accelerate decomposition.
-
Inert Atmosphere: When handling in solution or in reactions, using degassed solvents and maintaining an inert atmosphere can significantly suppress oxidative deboronation.
-
Solvent Choice: Use dry, aprotic solvents whenever possible to minimize sources of protons for protodeboronation and water for boroxine hydrolysis.
-
pH Control: Avoid unnecessarily harsh basic conditions. If a base is required, as in Suzuki-Miyaura coupling, its choice and concentration should be optimized to promote the desired reaction while minimizing protodeboronation.
Analytical Workflows for Stability Assessment
Quantifying the stability of an arylboronic acid is essential for quality control and reaction optimization. A well-designed stability study involves subjecting the compound to stressed conditions and monitoring its degradation over time.
Key Analytical Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for stability studies. A C18 column is typically used with a mobile phase of acetonitrile and water (often buffered, e.g., with ammonium acetate).[26] Degradation is monitored by the decrease in the peak area of the parent arylboronic acid and the corresponding increase in the peaks of degradation products (e.g., the phenol from oxidation or the Ar-H product from protodeboronation). A key challenge is the poor solubility and retention of the boronic acid itself under some conditions; specialized methods using basic mobile phases or ion-pairing reagents may be required.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mechanistic and kinetic studies.
-
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the arylboronic acid and the appearance of new signals from degradation products. An internal standard is required for quantification.
-
¹¹B NMR: Provides direct information about the boron environment, allowing for the differentiation between trigonal boronic acids/esters and tetrahedral boronate species.[27]
-
¹⁹F NMR: Extremely useful for studying fluorine-substituted arylboronic acids, which are common but often unstable.[7]
-
Experimental Protocol: HPLC-Based Stability Assay
This protocol provides a general framework for assessing the stability of an arylboronic acid in an aqueous buffered solution.
Objective: To determine the half-life (t½) of an arylboronic acid at a specific pH and temperature.
Materials:
-
Arylboronic acid of interest
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer salts (e.g., sodium phosphate for pH 7.4, sodium carbonate for pH 10)
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the arylboronic acid in a minimal amount of ACN or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Incubation Buffer:
-
Prepare the desired aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4). Ensure the final pH is correct.
-
-
Initiation of Stability Study (T=0):
-
To initiate the experiment, dilute the stock solution into the pre-warmed incubation buffer (37°C) to a final concentration of ~100 µM. The final percentage of organic solvent should be low (<5%) to ensure it does not significantly alter the aqueous conditions.
-
Immediately withdraw an aliquot, quench the degradation if necessary (e.g., by adding an equal volume of ACN), and inject it into the HPLC. This is the T=0 time point.
-
-
Time-Course Incubation:
-
Incubate the remaining reaction mixture at the desired temperature (e.g., 37°C).
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot immediately as described above.
-
-
HPLC Analysis:
-
Method:
-
Column: C18 reversed-phase
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: e.g., 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV (select a wavelength where the boronic acid has strong absorbance, e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Analyze all samples from the time course.
-
-
Data Analysis:
-
Integrate the peak area of the parent arylboronic acid for each time point.
-
Calculate the percentage of arylboronic acid remaining at each time point relative to T=0.
-
Plot the natural logarithm of the percent remaining (ln[% remaining]) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the rate constant, k.
-
Calculate the half-life using the equation: t½ = 0.693 / k
-
Self-Validation and Controls:
-
Run a control sample in a purely organic solvent (e.g., ACN) where degradation is expected to be minimal.
-
Confirm the identity of degradation product peaks by co-injection with authentic standards or by LC-MS if available.
Conclusion and Future Outlook
The oxidative and hydrolytic instability of arylboronic acids is a fundamental challenge that directly impacts their application in synthesis and beyond. A proactive approach, grounded in a mechanistic understanding of the competing degradation pathways of oxidation and protodeboronation, is essential for success. The development of advanced stabilizing strategies, particularly the use of MIDA boronates and intramolecularly coordinated structures like boralactones, has transformed previously intractable substrates into reliable, bench-stable reagents.[2][11][21] As chemists continue to push the boundaries of synthesis into increasingly complex molecular architectures and aqueous biological systems, the rational design of next-generation, stabilized organoboron reagents will remain a critical area of research, enabling new discoveries in medicine, materials, and catalysis.
References
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Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. National Institutes of Health. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]
-
ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
-
Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Fall 2020 National Meeting. [Link]
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Butters, M., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Windsor, I. W., et al. (n.d.). Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects. ACS Spring 2021 National Meeting. [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Bryantsev, V. S., & Daniels, M. A. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. [Link]
-
Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]
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Ghaffari, B., et al. (2019). Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. Chemical Science. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Molloy, J. J., et al. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. National Institutes of Health. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of (2-Ethynylphenyl)boronic Acid
Abstract
(2-Ethynylphenyl)boronic acid is a pivotal building block in contemporary organic synthesis and drug discovery, valued for its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. However, its successful application is intrinsically linked to its physicochemical properties, namely its solubility in common laboratory solvents and its stability under various experimental conditions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. This document moves beyond a simple recitation of data, offering a detailed exposition of the underlying chemical principles and providing robust, field-proven experimental protocols to empower researchers to generate reliable and reproducible data.
Introduction: The Chemical Nuances of this compound
This compound belongs to the broader class of arylboronic acids, which are generally crystalline solids. Structurally, it is a phenylboronic acid bearing an ethynyl substituent at the ortho position. This seemingly simple modification introduces significant electronic and steric effects that influence its reactivity, solubility, and stability profile compared to its parent compound, phenylboronic acid.
Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, a characteristic that governs their chemical behavior.[1] They are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in the solid state or in non-polar solvents.[2] This equilibrium can complicate characterization and solubility assessments. Furthermore, the ortho-ethynyl group can participate in intramolecular interactions, potentially influencing the acidity and stability of the boronic acid moiety.[3][4]
This guide will systematically address the critical aspects of solubility and stability, providing both the theoretical underpinnings and the practical methodologies required for successful handling and application of this versatile reagent.
Solubility Profile of this compound: A Predictive and Experimental Approach
A thorough understanding of a compound's solubility is paramount for its effective use in chemical reactions and for the development of robust analytical methods. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can make informed predictions based on the behavior of analogous compounds and provide a rigorous experimental framework for its determination.
Predicted Solubility Behavior
Based on studies of phenylboronic acid and its derivatives, we can anticipate the following solubility trends for this compound:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone) are generally good solvents for phenylboronic acid.[2] The presence of the ethynyl group is unlikely to drastically alter this behavior.
-
Moderate Solubility: Chlorinated solvents like chloroform are expected to be moderately effective.[2]
-
Low Solubility: Hydrocarbon solvents such as methylcyclohexane and hexanes are predicted to be poor solvents for this polar compound.[2]
-
Variable Aqueous Solubility: The solubility of phenylboronic acid in water is relatively low, around 10 g/L at 20°C.[5][6] The introduction of substituents can either increase or decrease aqueous solubility.[7] The ethynyl group, being relatively non-polar, may slightly decrease the aqueous solubility compared to the parent compound.
Experimental Determination of Solubility
To obtain precise and actionable solubility data, a systematic experimental approach is necessary. We present protocols for both thermodynamic and kinetic solubility, which serve different but complementary purposes in a research and development setting.
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold standard for solubility measurement.[8] The shake-flask method is a reliable and widely accepted technique for this determination.[6]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a clear glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[6]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Quantify the concentration against a standard curve.
-
Calculation: The thermodynamic solubility is calculated by multiplying the measured concentration by the dilution factor.
Data Presentation: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| Tetrahydrofuran (THF) | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Dichloromethane (DCM) | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |
Kinetic solubility measures the concentration at which a compound precipitates from a solution when rapidly diluted from a concentrated stock (typically in DMSO). This is particularly relevant for high-throughput screening applications where compounds are introduced into aqueous assay buffers from DMSO stocks.[9]
Experimental Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add 198 µL of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Include a blank well with buffer and 2 µL of DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[10]
-
Data Analysis: A significant increase in absorbance or light scattering in the wells containing the test compound compared to the blank indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.
Caption: Workflow for solubility determination.
Stability of this compound: Degradation Pathways and Assessment
The stability of boronic acids is a critical consideration, as degradation can lead to reduced reaction yields and the formation of impurities. Arylboronic acids are susceptible to several degradation pathways, with oxidative and protodeboronative processes being the most common.
Key Degradation Pathways
-
Oxidative Deboronation: This is often the major degradation pathway, particularly in the presence of reactive oxygen species.[11][12] The carbon-boron bond is cleaved, yielding the corresponding phenol (2-ethynylphenol in this case) and boric acid. This process can be accelerated by heat and certain metals.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (phenylacetylene) and boric acid. Protodeboronation can be catalyzed by both acids and bases.[13]
-
Boroxine Formation: As mentioned earlier, boronic acids can reversibly dehydrate to form cyclic boroxine trimers. While not strictly a degradation pathway in the sense of irreversible decomposition, the formation of boroxines can affect the compound's physical properties and reactivity.
Forced Degradation Studies
To systematically evaluate the stability of this compound, forced degradation studies are indispensable. These studies involve exposing the compound to stress conditions that are more severe than typical storage or experimental conditions to accelerate degradation and identify potential degradation products and pathways.[14][15]
Experimental Protocol: Forced Degradation Study
A stock solution of this compound in a suitable solvent (e.g., acetonitrile) should be prepared and subjected to the following stress conditions. A control sample, protected from the stressor, should be analyzed in parallel.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h |
| Oxidation | 3% H₂O₂, Room Temperature, 24h |
| Thermal Degradation | Solid sample at 80°C, 24h |
| Photostability | Solution exposed to UV light (e.g., 254 nm), Room Temperature, 24h |
Samples should be taken at various time points (e.g., 0, 4, 8, 24 hours) and analyzed by a stability-indicating analytical method, such as HPLC-UV or LC-MS. The percentage of the parent compound remaining and the formation of any degradation products should be quantified.
Caption: Potential degradation pathways of this compound.
Analytical Monitoring of Stability
A robust analytical method is essential for accurately monitoring the stability of this compound.
-
HPLC-UV: Reversed-phase HPLC with UV detection is the workhorse technique for these studies. A method should be developed that provides good resolution between the parent compound and its potential degradation products.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the structures of unknown degradation products.
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for observing the state of the boron atom directly.[8][9] It can distinguish between the trigonal boronic acid and the tetrahedral boronate anion, and can also be used to monitor the formation of boronate esters or other complexes in solution. This technique is particularly useful for mechanistic studies of degradation in different solvent systems and at various pH values.
Practical Recommendations for Handling and Storage
Based on the known chemistry of arylboronic acids, the following best practices are recommended for handling and storing this compound to ensure its integrity:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.
-
Solvent Selection: For preparing stock solutions for long-term storage, anhydrous aprotic solvents are preferable. If aqueous solutions are required, they should be prepared fresh.
-
pH Considerations: Be mindful of the pH of aqueous solutions. Extreme pH values can catalyze protodeboronation. The pKa of a boronic acid is typically around 9, but this can be influenced by substituents.[5]
-
Avoid Contaminants: Avoid contamination with oxidizing agents and transition metals, which can accelerate degradation.
Conclusion
This compound is a valuable synthetic tool, but its effective use hinges on a solid understanding of its solubility and stability. This guide has provided a comprehensive framework for both predicting and experimentally determining these crucial parameters. By implementing the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to optimize reaction conditions, develop robust analytical methods, and ensure the reliability and reproducibility of their results. The principles and methodologies outlined herein are designed to empower the scientific community to confidently and effectively utilize this compound in their research and development endeavors.
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
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Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available at: [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]
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ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. Available at: [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]
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(2-Ethynylphenyl)boronic acid safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of (2-Ethynylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 905926-85-4) is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and materials science.[1] Its unique structure, featuring both a boronic acid moiety and a terminal alkyne, makes it a valuable building block for synthesizing complex molecular architectures through sequential or orthogonal cross-coupling reactions, such as the Suzuki and Sonogashira couplings. As its application in drug discovery and development expands, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the safety profile of this compound, grounded in authoritative safety data, to empower researchers to work with this compound confidently and securely.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties and potential harm if ingested or inhaled. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.
GHS Classification
The compound is classified under GHS with a "Warning" signal word, indicating a moderate level of hazard.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Sigma-Aldrich |
Interpreting the Hazards: A Causal Perspective
Understanding the "why" behind these classifications is key to internalizing safe practices.
-
Harmful if Swallowed (H302): Boronic acids, in general, can interfere with biological processes if ingested. While specific toxicological data for this compound is limited, the classification necessitates stringent measures to prevent oral intake, such as prohibiting eating or drinking in the lab.[2]
-
Skin and Eye Irritation (H315, H319): As a fine, crystalline solid, this compound can cause mechanical irritation. Chemically, it can react with moisture on the skin or in the eyes, leading to irritation. This dual risk profile underscores the critical importance of appropriate barrier protection (gloves, eye protection).[3]
-
Respiratory Irritation (H335): The compound is a solid, but as a fine powder, it can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the mucous membranes and lining of the respiratory tract. This necessitates handling the solid within a controlled environment like a fume hood or ventilated enclosure.[3][4]
Hazard & Precaution Interrelationship Diagram
The following diagram illustrates the logical flow from the substance's properties to the necessary safety precautions.
Caption: Relationship between hazards and primary precautions.
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves not just using PPE, but understanding its purpose and limitations. All handling of this substance should occur within a certified chemical fume hood.
Recommended Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles (ANSI Z87.1 or EN 166 compliant). | Protects against accidental splashes and airborne dust particles reaching the eyes, preventing serious irritation (H319). |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a chemical barrier to prevent skin contact and irritation (H315). Gloves must be inspected before use and changed immediately if contaminated. |
| Skin/Body Protection | Standard laboratory coat. | Protects skin on arms and clothing from contamination. Should be buttoned completely. |
| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. If dust is generated outside of a hood, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[5][6] | Prevents inhalation of dust, which can cause respiratory irritation (H335). |
Step-by-Step Handling Protocol (Weighing and Transfer)
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Don all required PPE (lab coat, gloves, eye protection).
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Decontaminate the work surface and the analytical balance inside the hood.
-
-
Handling the Reagent:
-
Retrieve the reagent bottle from its designated storage location (e.g., refrigerator). Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.
-
Place the sealed container on the balance.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean, dedicated spatula to transfer the desired amount of solid to a tared weighing vessel.
-
Perform all transfers slowly and close to the work surface to minimize dust generation.
-
-
Post-Transfer:
-
Securely cap the main reagent bottle immediately.
-
Clean the spatula with an appropriate solvent (e.g., ethanol) onto a chemical waste towel.
-
Wipe down the balance and surrounding area within the hood.
-
Properly dispose of any contaminated materials (weighing paper, wipes) in the designated solid hazardous waste container.
-
-
Final Steps:
-
Return the reagent bottle to its proper storage location.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
Safe Handling Workflow Diagram
Caption: Standard workflow for safely handling the solid reagent.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its efficacy in reactions.
-
Storage Conditions: Store in a tightly sealed container at 4°C. The compound should be kept away from moisture.
-
Rationale: Boronic acids are known to be sensitive to air and moisture. They can undergo dehydration to form boroxines (cyclic anhydrides) or oxidative decomposition. Storing at a reduced temperature and under a dry, inert atmosphere (if possible for long-term storage) slows these degradation pathways.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6] These materials can lead to vigorous, potentially hazardous reactions or rapid decomposition of the compound.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][8][9] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or doctor if you feel unwell.[8] |
Accidental Release Measures (Spill Cleanup)
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could further disperse the dust.
-
Contain: Wearing full PPE (including respiratory protection if outside a hood), cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid creating dust.[4][5]
-
Clean: Clean the spill area thoroughly with a damp cloth or towel, and place all cleanup materials into the hazardous waste container.
-
Decontaminate: Wash hands and any exposed skin thoroughly after cleanup is complete.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][5] Do not allow the product to enter drains or waterways.[5]
References
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Carl ROTH. (n.d.). Safety Data Sheet for Phenylboronic acid. Retrieved from [Link]
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An In-Depth Technical Guide on the Proper Handling and Storage of (2-Ethynylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Ethynylphenyl)boronic acid , with the CAS Number 905926-85-4, is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a boronic acid moiety and a terminal alkyne, offers versatile handles for sequential functionalization. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates careful handling and storage to ensure its integrity and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the handling and storage of this compound, grounded in an understanding of its chemical properties and potential degradation pathways.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the first step toward its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 905926-85-4 | [1][2] |
| Molecular Formula | C₈H₇BO₂ | [1][2] |
| Molecular Weight | 145.95 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 93-96 °C | [3] |
| Flash Point | 93 °C | [2] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential to minimize risk.
GHS Hazard Classification: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictogram: [3]
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
-
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Core Principles of Storage
The stability of this compound is paramount for its successful application in synthesis. Improper storage can lead to degradation, resulting in diminished reactivity and the formation of impurities that can complicate reaction outcomes and purification.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or 4°C | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, opaque container | Prevents exposure to air and light, which can promote degradation. |
| Moisture | Away from moisture | Boronic acids are susceptible to protodeboronation in the presence of water. |
Source: Commercial supplier data[3]
Understanding and Mitigating Degradation Pathways
Arylboronic acids, in general, are susceptible to several degradation pathways. The presence of the ortho-ethynyl group in this compound may influence its stability profile.
Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by moisture and can be accelerated by heat and the presence of a palladium catalyst.[4]
Caption: Reversible formation of a boroxine from the boronic acid.
Mitigation and Management:
-
Proper Storage: Storing in a dry environment minimizes boroxine formation.
-
Reaction Conditions: The equilibrium between the boronic acid and the boroxine can be influenced by the reaction solvent and the presence of water.
Recommended Handling Procedures
Given its sensitivity to air and moisture, handling this compound requires techniques to minimize atmospheric exposure.
Weighing and Dispensing
-
In a Glovebox: The ideal method for weighing and dispensing is within a glovebox under an inert atmosphere. This provides the most controlled environment.
-
On the Benchtop (with precautions): If a glovebox is not available, weighing can be done quickly on the bench.
-
Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Briefly open the container, remove the desired amount of solid, and immediately reseal the container.
-
Purge the headspace of the container with an inert gas before long-term storage.
-
Preparing Solutions
When preparing a solution of this compound for a reaction, it is crucial to use anhydrous solvents and inert atmosphere techniques.
Protocol for Preparing a Solution for Suzuki-Miyaura Coupling:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere Setup: Assemble the reaction flask with a condenser (if heating is required), a septum, and an inert gas inlet connected to a bubbler.
-
Purging the System: Evacuate and backfill the flask with inert gas three times to remove any residual air and moisture.
-
Adding the Solid: Quickly weigh the this compound and add it to the reaction flask under a positive pressure of inert gas.
-
Adding the Solvent: Add the desired anhydrous solvent (e.g., dioxane, THF, DMF) via a syringe through the septum.
-
Degassing the Solution (Optional but Recommended): For sensitive cross-coupling reactions, further degassing of the solution can be achieved by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
Caption: Decision workflow for handling and preparing this compound.
Solubility Profile
General Solubility Guidelines:
-
Good Solubility: Ethers (e.g., THF, dioxane), ketones (e.g., acetone).
-
Moderate Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform).
-
Poor Solubility: Aliphatic hydrocarbons (e.g., hexanes, heptane).
For applications such as Suzuki-Miyaura coupling, solvents like dioxane, THF, and DMF are commonly used. [7]
Application in Synthesis: Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. [8]The success of this reaction is highly dependent on the quality of the boronic acid and the reaction conditions.
Generic Protocol for a Suzuki-Miyaura Coupling:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Add the degassed solvent (e.g., dioxane/water mixture, toluene, DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
The specific conditions (catalyst, ligand, base, solvent, temperature) will need to be optimized for the specific substrates being coupled.
Conclusion
This compound is a potent synthetic building block, but its utility is directly linked to its proper handling and storage. By understanding its inherent chemical properties, potential degradation pathways, and the necessary precautions for its use, researchers can ensure the integrity of the reagent, the reproducibility of their results, and a safe laboratory environment. The core principles of storing this compound cold, under an inert atmosphere, and protected from moisture are critical for its long-term stability. When handling, the use of inert atmosphere techniques is strongly recommended to prevent degradation and ensure the success of subsequent synthetic transformations.
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4-Ethynylphenylboronic acid pinacol ester 95 1034287-04-1. Sigma-Aldrich.
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(4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets. ECHEMI.
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2-Phenyl-1-ethynylboronic acid pinacol ester | CAS 159087-45-3 | SCBT. Santa Cruz Biotechnology.
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An In-depth Technical Guide to Organoboron Compounds in Organic Synthesis
Abstract
Organoboron compounds have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable precision and efficiency. This guide provides a comprehensive overview of the core principles of organoboron chemistry, from the fundamental properties and synthesis of boronic acids and their derivatives to their application in landmark reactions such as the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Furthermore, this guide will explore the pivotal role of organoboron compounds in drug discovery and development, highlighting recent advancements and future prospects for this versatile class of reagents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the theory and practice of organoboron chemistry.
Introduction: The Rise of a Synthetic Powerhouse
Organoboron chemistry, the study of compounds containing a carbon-boron bond, has profoundly reshaped the landscape of modern organic synthesis.[1] The unique electronic properties of boron, a metalloid in Group 13, impart a distinct reactivity to these compounds.[1] Boron's electron deficiency and potent Lewis acidity are central to the utility of organoboron reagents, allowing them to participate in a wide array of chemical transformations.[1]
Among the various classes of organoboron compounds, boronic acids, with the general structure R-B(OH)₂, and their corresponding esters have emerged as particularly valuable building blocks.[2] Their relative stability to air and moisture, coupled with their low toxicity and predictable reactivity, makes them highly attractive for both academic research and industrial applications.[2][3] The ultimate degradation of many boronic acids into the environmentally benign boric acid further enhances their appeal as "green" reagents.[3] This guide will provide an in-depth exploration of the synthesis, properties, and applications of these versatile compounds, with a particular focus on their role in facilitating the construction of complex molecules for the pharmaceutical and materials science industries.
A Historical Perspective: From Curiosity to Nobel Prize-Winning Chemistry
The journey of organoboron chemistry is a testament to scientific curiosity and perseverance. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[1][3] However, it was the pioneering work of two chemists in the 20th century that truly unlocked the synthetic potential of these compounds.
Herbert C. Brown and the Hydroboration Reaction: A pivotal moment in organoboron chemistry arrived in 1956 with Herbert C. Brown's discovery of the hydroboration reaction.[1][4] This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, providing a highly efficient and stereospecific method for producing organoboranes.[4][5] Brown's extensive research into the synthetic utility of the resulting organoboranes revolutionized organic synthesis and earned him a share of the 1979 Nobel Prize in Chemistry.[1][4]
Akira Suzuki and the Dawn of Cross-Coupling: In 1979, Akira Suzuki reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[1][6] This reaction, now famously known as the Suzuki-Miyaura coupling, provides a powerful and versatile method for forming carbon-carbon bonds.[7][8] The mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic boron reagents have made the Suzuki-Miyaura coupling one of the most widely used reactions in organic synthesis.[6][8] For this groundbreaking work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[6][9]
Fundamental Properties of Organoboron Compounds
The utility of organoboron compounds in synthesis is a direct consequence of their unique structural and electronic properties.
Structure and Bonding
Organoboron compounds, particularly boronic acids and their esters, feature a boron atom with a vacant p-orbital, making them electron-deficient and Lewis acidic.[3] In their neutral state, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry.[1][10] This Lewis acidity allows them to readily accept a pair of electrons from a Lewis base, leading to the formation of a tetracoordinate, sp³-hybridized boronate complex.[] This transformation is a key step in many of their reactions, including the Suzuki-Miyaura coupling.
Stability and Handling
A significant advantage of boronic acids is their relative stability to air and moisture, especially when compared to other organometallic reagents.[2] This makes them easier to handle and store. However, it is important to note that some boronic acids can undergo protodeboronation or trimerize to form boroxines under certain conditions.[2] Proper storage, often under an inert atmosphere and at low temperatures, is recommended to ensure their long-term integrity.[2] Boronic esters, formed by the reaction of a boronic acid with an alcohol, are often more stable and can be purified by standard techniques like chromatography.[12][13]
Reactivity
The reactivity of organoboron compounds is dominated by the electrophilic nature of the boron atom and the nucleophilic character of the carbon atom attached to it. This polarity allows the organic group to be transferred to an electrophilic center, a process known as transmetalation, which is central to their cross-coupling reactions.
Synthesis of Organoboron Compounds
A variety of reliable methods have been developed for the synthesis of organoboron compounds, making a diverse range of these reagents readily accessible.
From Organometallic Reagents
One of the most common methods for preparing boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures.[12][14] Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. While effective, this method's utility can be limited by the functional group tolerance of the highly reactive organometallic precursors.[15]
Miyaura Borylation
The Miyaura borylation reaction is a powerful palladium-catalyzed method for the synthesis of boronic esters from aryl or vinyl halides (or triflates) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[15] This reaction offers excellent functional group tolerance and proceeds under mild conditions, making it a highly versatile and widely used method for accessing a broad range of boronic esters.
C-H Borylation
More recently, transition metal-catalyzed C-H borylation has emerged as a powerful strategy for the direct conversion of C-H bonds into C-B bonds. This atom-economical approach avoids the need for pre-functionalized starting materials and allows for the synthesis of complex organoboron compounds from simple hydrocarbon precursors.
Key Reactions in Organic Synthesis
Organoboron compounds are key participants in a multitude of powerful synthetic transformations.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most important application of organoboron compounds in organic synthesis.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol), toluene (5 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenyltoluene.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds.[2] In this reaction, a boronic acid is coupled with an amine, alcohol, or thiol to form C-N, C-O, or C-S bonds, respectively. This reaction provides a valuable alternative to traditional methods for heteroatom bond formation.
Other Important Reactions
Beyond these flagship reactions, organoboron compounds participate in a host of other valuable transformations, including:
-
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone.
-
Matteson Homologation: A method for the stereospecific synthesis of boronic esters with an adjacent stereocenter.
-
Oxidation and Amination: The carbon-boron bond can be readily converted to a carbon-oxygen or carbon-nitrogen bond with high stereochemical fidelity.
Visualization of Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Synthesis and Application of a Boronic Acid
Caption: A typical workflow for the synthesis and application of a boronic acid.
Applications in Drug Discovery and Development
The impact of organoboron chemistry is profoundly felt in the pharmaceutical industry. The ability to efficiently construct complex molecular scaffolds has accelerated the discovery and development of new therapeutic agents.
Boron-Containing Pharmaceuticals
A growing number of FDA-approved drugs contain a boron atom, a testament to the increasing acceptance of boron in medicinal chemistry. A notable example is Bortezomib (Velcade®) , a dipeptide boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[1][16] The boron atom in Bortezomib is crucial for its mechanism of action, as it forms a stable, yet reversible, complex with the active site of the proteasome.[17] Other examples include:
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor for multiple myeloma.[16]
-
Crisaborole (Eucrisa®): A topical treatment for atopic dermatitis.[1]
-
Tavaborole (Kerydin®): An antifungal agent for the treatment of onychomycosis.[1]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics.[1][16]
Organoboron Compounds as Synthetic Intermediates
Beyond their direct inclusion in drug molecules, organoboron compounds, particularly through the Suzuki-Miyaura coupling, are instrumental in the synthesis of a vast number of pharmaceuticals that do not contain boron in their final structure. The reaction's reliability and functional group tolerance make it an ideal choice for late-stage diversification in drug discovery programs, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Recent Advances and Future Outlook
The field of organoboron chemistry continues to evolve at a rapid pace. Current research is focused on several key areas:
-
Development of Novel Borylation Reactions: New catalytic systems are being developed to further expand the scope and efficiency of borylation reactions, including metal-free and photoinduced methods.[15][18]
-
Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral organoboron compounds is a major area of focus.
-
New Applications in Materials Science: Organoboron compounds are finding increasing use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.[19]
-
Bioconjugation and Chemical Biology: The ability of boronic acids to form reversible covalent bonds with diols is being exploited for applications in chemical biology, such as protein labeling and carbohydrate sensing.[17][20]
The continued exploration of the fundamental reactivity of organoboron compounds, coupled with the development of innovative synthetic methodologies, ensures that this remarkable class of reagents will remain at the forefront of chemical synthesis for the foreseeable future.
Conclusion
Organoboron compounds have transitioned from chemical curiosities to indispensable tools for synthetic chemists across academia and industry. Their unique properties, coupled with the development of powerful synthetic methods like the hydroboration and Suzuki-Miyaura coupling reactions, have enabled the construction of complex molecules with unprecedented efficiency and precision. The growing number of boron-containing pharmaceuticals and the widespread use of organoboron reagents as synthetic intermediates underscore their profound impact on drug discovery and development. As research in this area continues to flourish, we can anticipate even more exciting discoveries and applications of organoboron chemistry in the years to come.
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An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Substituted Boronic Acids
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl-substituted boronic acids represent a unique class of organoboron compounds, merging the versatile reactivity of the boronic acid moiety with the distinct electronic and structural features of an alkyne. This guide provides a comprehensive examination of their core physicochemical properties, including their synthesis, electronic character, acidity (pKa), stability, and spectroscopic signatures. By elucidating the fundamental principles that govern their behavior, this document aims to equip researchers and drug development professionals with the technical insights required to effectively utilize these powerful building blocks in molecular design, catalysis, and materials science.
Introduction: The Strategic Value of the Ethynyl Moiety
Boronic acids and their derivatives are foundational pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where the boronic acid group serves as a key pharmacophore in approved drugs, and in chemical biology as sensors for carbohydrates.[3][4] The introduction of substituents onto the organic framework of a boronic acid allows for the fine-tuning of its properties, including Lewis acidity, stability, and reactivity.
The ethynyl (–C≡CH) group is a particularly compelling substituent. Its linear geometry and sp-hybridized carbons impart unique steric and electronic characteristics. As a moderately electron-withdrawing group, it significantly influences the electron density at the boron center, thereby modulating the acid's fundamental physicochemical properties. This guide explores these properties in detail, providing both theoretical understanding and practical, field-proven methodologies for their characterization.
Synthesis: Accessing the Ethynyl-Boronic Acid Scaffold
The most common and robust strategy for the synthesis of aryl ethynyl-substituted boronic acids involves a two-stage process: the initial installation of the ethynyl group onto an aromatic ring, followed by borylation. A typical workflow leverages the Sonogashira coupling followed by a lithium-halogen exchange and trapping with a borate ester.
Logical Workflow for Synthesis
The diagram below outlines a generalized, high-yield pathway to a representative compound, 4-ethynylphenylboronic acid.
Caption: Generalized synthetic workflow for 4-ethynylphenylboronic acid.
Detailed Experimental Protocol: Synthesis of 4-Ethynylphenylboronic Acid
This protocol is a representative methodology synthesized from standard organic chemistry procedures. Researchers should consult primary literature for specific substrate optimizations.
-
Sonogashira Coupling: To a flame-dried flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq). Dissolve in anhydrous THF and triethylamine (2:1 v/v). To this stirring solution, add ethynyltrimethylsilane (1.2 eq) dropwise. Heat the reaction to 50°C and monitor by TLC until the starting iodide is consumed. Upon completion, cool the mixture, filter through celite, and concentrate under reduced pressure. Purify the crude product, (4-bromophenylethynyl)trimethylsilane, by column chromatography.
-
Lithium-Halogen Exchange and Borylation: Dissolve the purified (4-bromophenylethynyl)trimethylsilane (1.0 eq) in anhydrous THF and cool to -78°C under argon. Add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature. Stir for 1 hour at -78°C. In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78°C. Transfer the aryllithium solution to the trimethyl borate solution via cannula. Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature overnight.
-
Deprotection and Hydrolysis: Quench the reaction by the slow addition of 1 M HCl at 0°C. Stir vigorously for 1 hour. The TMS protecting group on the alkyne is typically cleaved under these acidic workup conditions. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-ethynylphenylboronic acid can be purified by recrystallization.
Core Physicochemical Properties
Electronic Effects and Lewis Acidity
The defining feature of a boronic acid is the sp²-hybridized boron atom with its vacant p-orbital, which makes it a Lewis acid.[2] The strength of this Lewis acidity is highly dependent on the electronic nature of the organic substituent.
The ethynyl group acts primarily as an electron-withdrawing group through induction, a consequence of the higher s-character of its sp-hybridized carbons compared to the sp² carbons of an aryl ring. This inductive pull decreases the electron density on the boron atom, thereby increasing its Lewis acidity .
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Stability and the Protodeboronation Pathway
The primary decomposition pathway for aryl boronic acids is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. [5][6]This side reaction is particularly problematic in base-catalyzed reactions like the Suzuki-Miyaura coupling, as it consumes the active reagent. [5] The mechanism is highly pH-dependent. [7]Under basic conditions, the more nucleophilic boronate species is formed, which then reacts with a proton source (like water) in a rate-limiting step. [6] Ar-B(OH)₃⁻ + H₂O → Ar-H + B(OH)₄⁻
The rate of protodeboronation is sensitive to the electronic properties of the aryl group. Electron-withdrawing substituents, which stabilize the transient negative charge that can develop on the ipso-carbon during C-B bond cleavage, generally accelerate the rate of protodeboronation. [6]Therefore, ethynyl-substituted boronic acids are expected to be more susceptible to protodeboronation than unsubstituted or electron-rich aryl boronic acids, especially under basic aqueous conditions.
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more sterically hindered ester, such as a pinacol ester, can improve stability by slowing both hydrolysis to the boronic acid and subsequent protodeboronation. [8]* Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can prevent the protonolysis pathway.
-
"Slow-Release" Protocols: Using highly stable precursors like MIDA boronates allows for the slow, in-situ generation of the boronic acid, keeping its standing concentration low and minimizing decomposition. [9]
Spectroscopic and Structural Characterization
NMR Spectroscopy
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. The ¹¹B nucleus is a quadrupole, which can lead to broad signals. Tricoordinate, sp²-hybridized boronic acids and their esters typically show a broad resonance in the range of δ 27–33 ppm . Upon addition of a base and formation of the tetracoordinate, sp³-hybridized anionic boronate, the signal shifts significantly upfield to a region between δ 4–10 ppm due to increased shielding at the boron nucleus. This shift can be used to monitor the acid-base equilibrium and determine pKa values.
-
¹H and ¹³C NMR: Standard proton and carbon NMR are used to confirm the structure of the organic framework. In 4-ethynylphenylboronic acid, the acetylenic proton typically appears as a singlet around δ 3.0-3.5 ppm. The sp-hybridized carbons of the alkyne appear in the ¹³C NMR spectrum between δ 80-90 ppm.
X-ray Crystallography
Caption: Typical dimeric structure of arylboronic acids in the solid state.
Conclusion and Future Outlook
Ethynyl-substituted boronic acids are versatile building blocks whose physicochemical properties are dictated by the strong inductive electron-withdrawing nature of the alkyne moiety. This results in increased Lewis acidity and a lower pKa compared to unsubstituted analogs, but also a heightened susceptibility to protodeboronation. A thorough understanding of these characteristics, supported by robust analytical methods, is critical for their successful application. The ability to orthogonally functionalize the alkyne and boronic acid moieties opens up vast potential in the synthesis of complex molecules, advanced materials, and novel pharmaceutical agents. Future research will likely focus on leveraging their unique electronic properties to develop novel catalysts and sensors and to design more sophisticated, multifunctional molecular architectures.
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582. [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
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Hermanek, S. (1992). ¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325–362. [Link]
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Isley, N. A., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 126(48), 9037–9046. [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2013). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 90, 114. [Link]
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Schierle, S., et al. (2021). Development and in vitro Profiling of Dual FXR/LTA4H Modulators. ChemMedChem. [Link]
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Yan, J., & Wang, B. (2013). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron. [Link]
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Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739. [Link]
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Aggarwal, V. K., et al. (2020). Alkynyl Moiety for Triggering 1,2‐Metallate Shifts: Enantiospecific sp²–sp³ Coupling of Boronic Esters with p‐Arylacetylenes. Angewandte Chemie International Edition, 59(32), 13347–13352. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Ishihara, K., & Yamamoto, H. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 81, 1. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5406. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2665. [Link]
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Cravotto, G., & Orio, L. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 1(1), 77–96. [Link]
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Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744. [Link]
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Li, X., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3125. [Link]
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Li, X., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(13), 5122. [Link]
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Methodological & Application
(2-Ethynylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions
An In-Depth Guide to the Application of (2-Ethynylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Bifunctional Reagent for Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of organoboron reagents, this compound emerges as a uniquely powerful building block. Its structure features two distinct reactive sites: the boronic acid moiety for the primary palladium-catalyzed cross-coupling and a strategically positioned ethynyl (alkyne) group. This bifunctional nature makes it an exceptional tool not merely for constructing simple biaryl systems, but for orchestrating elegant tandem reactions and intramolecular cyclizations, providing streamlined access to complex molecular architectures like substituted benzofurans, which are prevalent scaffolds in medicinal chemistry and materials science.[3][4][5][6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed protocols for leveraging this compound in Suzuki-Miyaura reactions.
Mechanistic Framework: Understanding the Catalytic Journey
A successful application of this compound hinges on a solid understanding of the underlying reaction mechanism. The process is a catalytic cycle driven by a palladium complex, which can be dissected into three fundamental stages.[2][9][10]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex inserting into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a new organopalladium(II) species.[2]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its ethynylphenyl group to the Pd(II) center, displacing the halide.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Potential: Tandem Coupling and Cyclization
The true elegance of this compound is revealed in tandem reactions. When coupled with a substrate containing a suitably positioned nucleophile, such as an ortho-halophenol, the initial Suzuki product can undergo a subsequent intramolecular cyclization. This reaction cascade efficiently constructs a new heterocyclic ring, typically a benzofuran, in a single operational step.
Caption: Workflow for tandem Suzuki coupling-cyclization to synthesize benzofurans.
Critical Experimental Parameters: A Scientist's Guide to Optimization
The success of the reaction is not merely in the choice of reagents but in the fine-tuning of the conditions. Each component plays a critical role.
-
Catalyst & Ligand: While many palladium sources are effective, Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points.[13] The choice of phosphine ligand is paramount. Simple, electron-rich ligands like triphenylphosphine (PPh₃) are often sufficient, but more sterically demanding or electron-rich ligands (e.g., Buchwald or Herrmann-type phosphines) can be necessary for challenging substrates, such as aryl chlorides, by promoting the oxidative addition and reductive elimination steps.
-
Base Selection: The base is essential for activating the boronic acid.[12][13] Inorganic bases are most common.
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and generally compatible with many functional groups. Cesium carbonate is more soluble and basic, often accelerating the reaction.
-
Phosphates (K₃PO₄): A strong base that can be effective when carbonates fail, particularly with sterically hindered substrates or for promoting slow release from stable MIDA boronates.[14]
-
Hydroxides (NaOH, KOH): Very strong bases that can promote rapid reaction but may be incompatible with base-sensitive functional groups on the substrates.[11]
-
-
Solvent System: A biphasic or homogeneous mixture is typically required to dissolve all components. Common systems include:
-
Toluene/Water or Dioxane/Water: Classic choices that provide good solubility for both the organic substrates and inorganic base.[1]
-
THF/Water: Another effective system, though THF has a lower boiling point.
-
Anhydrous conditions can be used with boronic esters and non-aqueous soluble bases, which can be beneficial for substrates sensitive to hydrolysis.
-
-
Handling & Stability: Boronic acids can be prone to decomposition via protodeboronation (loss of the B(OH)₂ group) or homocoupling (dimerization).[11][15][16] this compound should be stored in a cool, dry place. For applications requiring high stability or for challenging couplings, converting the boronic acid to a more robust boronic ester, such as a pinacol or MIDA ester, is a highly effective strategy.[14][17][18]
Application Protocol 1: General Synthesis of 2-Aryl Phenylacetylenes
This protocol details the standard Suzuki-Miyaura cross-coupling of this compound with various aryl halides to produce biaryl alkyne products.
Experimental Workflow
Caption: Step-by-step workflow for a standard Suzuki-Miyaura coupling reaction.
Materials & Reagents
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of Water) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary: Representative Conditions and Yields
| Aryl Halide (R¹-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | >90 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Chloroanisole | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 18 | 70-80 |
| Phenyl triflate | Pd(OAc)₂ (2)/PCy₃ (4) | K₃PO₄ (3) | Dioxane | 100 | 12 | >90 |
Yields are approximate and highly dependent on substrate purity, reaction scale, and optimization.
Application Protocol 2: Tandem Synthesis of 2-Phenylbenzofuran
This protocol describes the powerful one-pot synthesis of a benzofuran derivative by coupling this compound with an ortho-halophenol, leveraging the tandem Suzuki coupling-intramolecular cyclization sequence.
Materials & Reagents
-
This compound
-
ortho-Halophenol (e.g., 2-Iodophenol)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene or DMF, degassed)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodophenol (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. The higher temperature is often crucial to drive the second cyclization step to completion. Monitor the reaction for the disappearance of the starting material and the transient coupled intermediate, and the formation of the final benzofuran product (typically 12-24 hours).
-
Workup and Purification: Follow the workup and purification steps (5-8) as detailed in Protocol 1. The benzofuran product is typically less polar than the phenol intermediate.
Troubleshooting and Management of Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh catalyst or a pre-catalyst; Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄); Increase reaction temperature. |
| Homocoupling Product | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous degassing of solvents and inert atmosphere; Use a slight excess of boronic acid; Change ligand to accelerate cross-coupling.[15] |
| Protodeboronation | Excess water or base; Prolonged reaction time at high temp. | Use a boronic ester for stability[11][14][19]; Use the minimum necessary amount of base; Monitor reaction closely and stop once complete. |
| Incomplete Cyclization | Insufficient thermal energy; Catalyst not suitable for cyclization. | Increase reaction temperature or switch to a higher-boiling solvent (e.g., DMF, xylene); Screen different palladium catalysts/ligands. |
References
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available at: [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - NIH. Available at: [Link]
-
Synthesis of benzofurans via o-alkynylphenyl ethers - ResearchGate. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego State University. Available at: [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work - ResearchGate. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC - NIH. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
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Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available at: [Link]
-
Suzuki cross coupling reaction - YouTube. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control - ResearchGate. Available at: [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. Available at: [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. Available at: [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available at: [Link]
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Suzuki Coupling - YouTube. Available at: [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane - ResearchGate. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][12]-Fused Indole Heterocycles - NIH. Available at: [Link]
-
In Suzuki coupling can the boronic acid couple with each other? - ResearchGate. Available at: [Link]
-
Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[9][12]-fused indole heterocycles - PubMed. Available at: [Link]
-
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers - ResearchGate. Available at: [Link]
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Application Notes and Protocols: Selecting Palladium Catalysts for Cross-Coupling Reactions with (2-Ethynylphenyl)boronic acid
Introduction: The Synthetic Utility of a Bifunctional Building Block
(2-Ethynylphenyl)boronic acid is a versatile bifunctional reagent in modern organic synthesis, offering orthogonal reactive sites for the strategic construction of complex molecular architectures. Its utility lies in the presence of both a boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling, and a terminal alkyne, which can participate in Sonogashira-type reactions. This dual reactivity allows for the sequential or tandem formation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the successful application of this compound hinges on the judicious selection of the palladium catalyst and reaction conditions to control chemoselectivity and mitigate potential side reactions. This guide provides a comprehensive overview of catalyst selection strategies, detailed experimental protocols, and an analysis of the mechanistic principles governing these transformations.
Core Directive: Catalyst Selection for Chemoselective Suzuki-Miyaura Coupling
The primary challenge in utilizing this compound is to achieve selective reaction at the boronic acid group while preserving the terminal alkyne for subsequent transformations. This requires a catalyst system that favors the Suzuki-Miyaura pathway over potential Sonogashira-type homocoupling of the alkyne or other side reactions such as protodeboronation. The choice of the palladium catalyst, particularly the ancillary ligand, is paramount in dictating the outcome of the reaction.
The Role of Ancillary Ligands: A Mechanistic Perspective
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the ligand coordinated to the palladium center profoundly influence each of these elementary steps.
-
Oxidative Addition: Bulky, electron-rich ligands are known to facilitate the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-determining step, especially for less reactive aryl chlorides.[3]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a crucial step. This process is typically accelerated by the presence of a base, which activates the boronic acid.[2] The nature of the ligand can influence the rate and efficiency of transmetalation.
-
Reductive Elimination: This final step, which forms the new C-C bond and regenerates the active Pd(0) catalyst, is also influenced by the ligand's properties. Sterically demanding ligands can promote reductive elimination.
For the chemoselective coupling of this compound, the ideal ligand should promote a rapid Suzuki-Miyaura catalytic cycle, thereby outcompeting any potential side reactions involving the alkyne functionality.
Catalyst Classes for Coupling with this compound
Buchwald Biaryl Phosphine Ligands
The Buchwald laboratory has developed a portfolio of bulky, electron-rich dialkylbiaryl phosphine ligands that have demonstrated exceptional performance in a wide range of cross-coupling reactions.[3][4] Ligands such as SPhos, XPhos, and RuPhos are particularly well-suited for the Suzuki-Miyaura coupling of challenging substrates, including ortho-substituted boronic acids.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos is often a first choice for a broad range of Suzuki-Miyaura couplings.[5]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of XPhos can be advantageous for coupling sterically hindered substrates and for promoting reductive elimination.[3]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand has also shown excellent performance, particularly in couplings involving heteroaryl substrates.
These ligands, when combined with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), form highly active catalysts capable of promoting the desired Suzuki-Miyaura coupling of this compound with high efficiency and chemoselectivity.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][7] Their strong σ-donating ability forms a very stable bond with the palladium center, often leading to highly active and long-lived catalysts.[7] For the coupling of this compound, NHC-ligated palladium catalysts, such as those derived from IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), can offer significant advantages. The steric bulk of these ligands can also be beneficial in promoting the desired coupling.[8]
Comparative Performance of Selected Palladium Catalysts
The following table summarizes the typical performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid derivatives, providing a qualitative guide for catalyst selection for reactions involving this compound.
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl iodides, bromides | Commercially available, well-established |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Aryl bromides, chlorides | Good for a range of substrates |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Aryl chlorides, bromides, triflates | High reactivity, broad scope |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Sterically hindered substrates | Excellent for challenging couplings |
| [Pd(IPr)(allyl)Cl] | NHC Pre-catalyst | Aryl chlorides, bromides | High stability and activity |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using aqueous conditions)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
If using a solid palladium precursor and ligand, add them to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe. If using aqueous conditions, add the degassed water.
-
If using a liquid palladium pre-catalyst, add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Potential Side Reactions and Troubleshooting
-
Protodeboronation: This is a common side reaction for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[9] This can be minimized by using anhydrous conditions where possible, carefully selecting the base, and employing a highly active catalyst that promotes a fast coupling reaction.
-
Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen or other oxidants.[5] Ensuring a thoroughly deoxygenated reaction mixture is crucial to prevent this side reaction.
-
Sonogashira-type Coupling: While the primary goal is the Suzuki-Miyaura reaction, the terminal alkyne of this compound could potentially undergo Sonogashira-type coupling.[10] This is generally less favorable under typical Suzuki-Miyaura conditions, which often lack the copper co-catalyst required for efficient Sonogashira reactions. However, careful catalyst selection to favor the Suzuki pathway is still important.
Conclusion
The successful and chemoselective cross-coupling of this compound is a powerful tool for synthetic chemists. The choice of a palladium catalyst, particularly one equipped with a bulky, electron-rich phosphine ligand from the Buchwald portfolio or a robust N-heterocyclic carbene ligand, is critical for achieving high yields and selectivities in the desired Suzuki-Miyaura reaction. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to construct complex and valuable molecules.
References
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Chen, M., & Kao, Z. (2017). Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction. Dalton transactions, 46(47), 16394-16398. [Link]
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Seath, C. P., Fyfe, J. W. B., Molloy, J. J., & Watson, A. J. B. (2015). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 54(34), 9976-9979. [Link]
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Yasar, S., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
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Cetinkaya, B., et al. (2012). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]
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Chen, M., & Kao, Z. (2017). Effect on orthometallation of NHC palladium complexes toward the catalytic activity studies in Suzuki coupling reaction. Dalton transactions. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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White Rose eTheses Online. (2015). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids. (2017). Semantic Scholar. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Europe PMC. [Link]
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Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 140(12), 4357-4364. [Link]
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Substituted Alkyne Synthesis Under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne-Boronic Acid Cross-Coupling. (2001). PubMed. [Link]
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Synthesis of substituted alkynes. (2023). Organic Chemistry Portal. [Link]
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Suzuki Coupling. (2021). Organic Chemistry Portal. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. (2015). ResearchGate. [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2010). ResearchGate. [Link]
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Sakurai, Y. (2017). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. HETEROCYCLES. [Link]
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Substituted Alkyne Synthesis under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne−Boronic Acid Cross-Coupling. (2001). ResearchGate. [Link]
-
Mukherjee, A., & Sarkar, A. (2004). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate. [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. (2017). PubMed Central. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2011). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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Havelkova, M., Dvorak, D., & Hocek, M. (2013). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. Arkivoc. [Link]
-
Alkynylboronic acid or boronate synthesis. (2021). Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PubMed Central. [Link]
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Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. (2015). Indian Academy of Sciences. [Link]
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Sonogashira coupling. (2023). Wikipedia. [Link]
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Kulhánek, J., Bureš, F., & Ludwig, M. (2009). Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. Beilstein Journal of Organic Chemistry, 5, 11. [Link]
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Enantiospecific Alkynylation of Alkylboronic Esters. (2012). PubMed Central. [Link]
-
Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. (2015). PubMed. [Link]
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Oxidative Sonogashira cross-coupling of phenylboronic acid and phenylacetylene with catalyst 2. (2017). ResearchGate. [Link]
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Sonogashira Coupling. (2022). Organic Chemistry Portal. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2011). ResearchGate. [Link]
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Sonogashira Coupling. (2023). Chemistry LibreTexts. [Link]
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TBHP‐Mediated Intermolecular Radical Coupling and Intramolecular Cyclization Cascade: Access to Furo[2,3‐b]quinoxalines and Their Photophysical Study. (2020). ResearchGate. [Link]
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(2-Ethynylphenyl)boronic acid as a precursor in Sonogashira coupling
An In-Depth Guide to the Application of (2-Ethynylphenyl)boronic Acid in Sonogashira Coupling
Introduction: A Bifunctional Reagent for Advanced Synthesis
This compound is a uniquely versatile building block in modern organic synthesis. Possessing two distinct and highly valuable reactive sites—a terminal alkyne and a boronic acid—it serves as a powerful linchpin in the construction of complex molecular architectures. The terminal alkyne functionality makes it an ideal substrate for the Sonogashira cross-coupling reaction, a cornerstone method for forming C(sp²)–C(sp) bonds.[1][2] This reaction's reliability and tolerance for various functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide provides a comprehensive overview of the application of this compound as the alkyne precursor in Sonogashira couplings. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for molecular innovation.
Reagent Profile: Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₇BO₂ |
| Molecular Weight | 145.95 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF |
| Storage | Store under an inert atmosphere, refrigerated, and away from moisture. Boronic acids can be susceptible to dehydration and decomposition.[4] |
Safety and Handling Precautions:
-
General Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid formation of dust and aerosols.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[6]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
-
Stability: The compound is generally stable under recommended storage conditions but, like many boronic acids, can undergo trimerization to the corresponding boroxine upon dehydration.[7] It is crucial to store it in a tightly sealed container under inert gas (e.g., Argon or Nitrogen).[4]
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[1][8] While the exact mechanism is a subject of ongoing study, a widely accepted pathway involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The Catalytic Cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and makes its proton more acidic, facilitating deprotonation by the mild base.[10]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-palladium(II) complex.[1]
-
Reductive Elimination: This final step involves the cis-isomerization of the alkynyl-palladium(II) complex, followed by reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Core Application: A Generalized Protocol
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with this compound. Reaction conditions, particularly temperature, may need optimization based on the reactivity of the specific aryl halide used.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X, 1.0 equivalent)
-
Palladium catalyst: e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents)
-
Anhydrous, degassed solvent: Tetrahydrofuran (THF) or 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (3 mol%).
-
Rationale: The use of excess alkyne helps to drive the reaction to completion and compensate for any potential homocoupling (Glaser coupling), which can be an undesired side reaction in the presence of copper and oxygen.[1]
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing oxygen also minimizes the Glaser homocoupling of the alkyne.[1]
-
-
Solvent and Base Addition: Through the septum, add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine, 2.5 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature. For highly reactive aryl iodides, room temperature may suffice. For less reactive aryl bromides or chlorides, heating (e.g., 50-80 °C) is typically required.[1][8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated ammonium chloride solution to remove the amine base and its salt. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Factors Influencing Reaction Success
Optimizing a Sonogashira coupling involves balancing several key variables:
-
Aryl Halide Reactivity: The rate of oxidative addition is highly dependent on the C-X bond strength. The general reactivity trend is I > OTf > Br >> Cl.[1][8] Couplings with aryl iodides are often rapid at room temperature, while aryl bromides require heating, and aryl chlorides may necessitate specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands.[8]
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common and effective catalysts.[1][8] Pd(II) precursors like Pd(OAc)₂ can also be used, as they are reduced in situ to the active Pd(0) species.[1]
-
Copper Co-catalyst: While CuI is standard, its presence can promote alkyne dimerization. In cases where this is problematic, "copper-free" Sonogashira protocols have been developed, which typically require a stronger base or different reaction conditions to facilitate alkyne deprotonation.[1][8][9]
-
-
Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPA) is standard. Its primary role is to act as a proton scavenger and assist in the formation of the copper acetylide.[2]
-
Solvent Choice: Aprotic polar solvents like THF, dioxane, DMF, and acetonitrile are commonly used as they effectively dissolve the reactants and catalysts.[2]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the Sonogashira coupling, illustrating how parameters are adjusted based on the aryl halide's reactivity.
| Aryl Halide Partner | Catalyst System (mol%) | Base / Solvent | Temp. | Typical Yield | Reference Principle |
| 4-Iodoanisole | Pd(PPh₃)₄ (2%), CuI (2%) | TEA / THF | RT | >90% | High reactivity of aryl iodides allows for mild conditions.[1] |
| 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂ (3%), CuI (3%) | DIPA / Dioxane | 60 °C | 80-95% | Aryl bromides require elevated temperatures for efficient oxidative addition. |
| 2-Chloropyridine | Pd(OAc)₂/SPhos (2%), Cs₂CO₃ | DIPA / Toluene | 100 °C | 65-80% | Aryl chlorides necessitate highly active catalysts with specialized ligands and stronger bases.[8] |
| Phenyl Triflate | Pd(dppf)Cl₂ (5%), CuI (5%) | TEA / DMF | 50 °C | ~85% | Triflates show reactivity intermediate between iodides and bromides.[1] |
Conclusion
This compound is a powerful and versatile precursor for the Sonogashira coupling reaction. Its dual functionality allows for the straightforward synthesis of complex aryl-alkyne structures, which can be further functionalized at the boronic acid site via subsequent reactions like the Suzuki-Miyaura coupling. By understanding the underlying mechanism and carefully controlling key reaction parameters such as catalyst choice, solvent, base, and temperature, researchers can reliably and efficiently utilize this protocol to construct novel molecular frameworks for a wide range of applications in chemistry, materials science, and drug discovery.
References
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Sonogashira Coupling - Chemistry LibreTexts . (2024). Retrieved from [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu . (n.d.). Retrieved from [Link]
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Sonogashira coupling - Wikipedia . (n.d.). Retrieved from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC . (2021). Retrieved from [Link]
-
Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1 - ResearchGate . (n.d.). Retrieved from [Link]
-
Applications of boronic acids in organic synthesis - ResearchGate . (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
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Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed . (2020). Retrieved from [Link]
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Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate . (2005). Retrieved from [Link]
-
The Essential Role of Boronic Acids in Modern Organic Synthesis - Ningbo Inno Pharmchem Co., Ltd. (n.d.). Retrieved from [Link]
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The Role of Boronic Esters in Modern Organic Synthesis - Ningbo Inno Pharmchem Co., Ltd. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central . (n.d.). Retrieved from [Link]
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Sonogashira Coupling Reaction Mechanism - YouTube . (2016). Retrieved from [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - ElectronicsAndBooks . (2012). Retrieved from [Link]
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Application Notes: Strategic Implementation of (2-Ethynylphenyl)boronic acid in Chan-Lam Amination Protocols
Foreword for the Advanced Practitioner
The Chan-Lam C-N cross-coupling reaction represents a paradigm shift in synthetic chemistry, offering a powerful, often milder alternative to traditional palladium-catalyzed methods for the formation of carbon-nitrogen bonds.[1][2][3] Its operational simplicity, typically involving a copper catalyst, an amine, a boronic acid, and an oxidant (often atmospheric oxygen), has cemented its role in both academic and industrial laboratories.[4][5] This document serves as a specialized guide for researchers, medicinal chemists, and process development scientists on the strategic use of a particularly valuable, yet nuanced substrate: (2-ethynylphenyl)boronic acid.
The resulting N-aryl-2-ethynylamines are versatile building blocks, pivotal in the synthesis of a diverse array of nitrogen-containing heterocycles, functional materials, and biologically active compounds.[6] However, the presence of a terminal alkyne ortho to the boronic acid moiety introduces specific challenges and potential side reactions that necessitate a carefully considered approach. This guide moves beyond generic protocols to provide a deeper, mechanistic-driven understanding, enabling the user to not only execute the reaction but to troubleshoot and optimize it for their specific amine coupling partner.
Mechanistic Considerations & The Challenge of the Ethynyl Group
The generally accepted mechanism for the Chan-Lam amination involves a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible pathway initiates with the coordination of the amine to the Cu(II) catalyst, followed by transmetalation with the arylboronic acid. This intermediate can then undergo reductive elimination to furnish the desired C-N bond and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an external oxidant, typically oxygen from the air, to complete the catalytic cycle.[4][7]
Figure 1: A simplified representation of a plausible catalytic cycle for the Chan-Lam amination. The cycle highlights the key steps of amine coordination, transmetalation, and reductive elimination.
The primary challenge when employing this compound lies in the potential for the terminal alkyne to undergo undesired side reactions under the copper-catalyzed, oxidative conditions. The most significant of these is the Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes to form 1,3-diynes.[8][9][10] This reaction is also mediated by copper salts and often proceeds under aerobic conditions, creating a direct competition with the desired Chan-Lam pathway.
Potential Competing Reactions:
-
Glaser-Hay Coupling: Homocoupling of this compound or the aminated product.
-
Protodeboronation: Loss of the boronic acid moiety to yield ethynylbenzene.[7]
-
Oxidation: Formation of a phenol derivative from the boronic acid.[7]
Strategic protocol design must therefore aim to favor the C-N bond formation kinetically over these alternative pathways.
Recommended Starting Protocol: Chan-Lam Amination with this compound
This protocol is a robust starting point, synthesized from established Chan-Lam procedures and adapted to mitigate the specific challenges posed by the ortho-ethynyl substituent. Optimization will likely be required for specific amine substrates.
Reagents and Equipment
-
This compound
-
Amine of interest (aliphatic or aromatic)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or another suitable base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))
-
Molecular sieves (4 Å), activated
-
Reaction vessel (e.g., round-bottom flask or screw-cap vial)
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
Step-by-Step Experimental Procedure
-
Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2–1.5 equiv), and activated 4 Å molecular sieves (approx. 100 mg per mmol of boronic acid).
-
Scientist's Insight: The use of a slight excess of the amine can help drive the reaction to completion. Molecular sieves are crucial for minimizing hydrolytic side reactions, including protodeboronation.[6]
-
-
Catalyst and Solvent Addition: Add Copper(II) Acetate (Cu(OAc)₂) (0.1–1.0 equiv). Suspend the solids in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of boronic acid).
-
Scientist's Insight: While catalytic amounts of copper (10 mol%) are often sufficient, sterically hindered or electronically deactivated amines may require stoichiometric amounts of the copper salt to achieve reasonable conversion.[11] DCM is a common choice, but for less soluble amines, THF or MeOH can be effective.
-
-
Base Addition: Add the base, such as pyridine (2.0–3.0 equiv), to the stirring suspension.
-
Scientist's Insight: Pyridine often serves as both a base and a ligand, facilitating the catalytic cycle.[2] The base is critical for sequestering the acetic acid formed during the reaction, which can otherwise promote side reactions.
-
-
Reaction Execution: Equip the vessel with a balloon of air or leave it open to the atmosphere (if compatible with the solvent) and stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Insight: Vigorous stirring is important to ensure sufficient oxygen transfer from the headspace into the reaction mixture for catalyst re-oxidation. While many Chan-Lam reactions proceed at room temperature, gentle heating (40–60 °C) may be necessary for challenging substrates. However, higher temperatures may also increase the rate of undesired Glaser coupling.
-
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-(2-ethynylphenyl)amine product.
Optimization and Troubleshooting: A Guide for the Bench Chemist
Achieving high yields and minimizing byproduct formation is a matter of fine-tuning the reaction parameters. The following table provides a structured approach to optimization.
| Parameter | Standard Condition | Rationale & Optimization Strategy |
| Copper Source | Cu(OAc)₂ (10-100 mol%) | Cu(OAc)₂ is inexpensive and effective.[4] For slow reactions, increase loading. Cu(OTf)₂ or CuCl₂ can also be screened. |
| Amine Equiv. | 1.2 - 1.5 | Drives equilibrium towards product formation. For precious amines, start with 1.05 equiv. |
| Base | Pyridine (2-3 equiv) | Acts as base and ligand.[2] If Glaser coupling is significant, consider a non-coordinating base like K₂CO₃ or a bulkier amine base like 2,6-lutidine to potentially disfavor the alkyne-copper interactions leading to homocoupling. |
| Solvent | DCM, THF, MeOH | Solvent choice impacts solubility and reaction rate. For polar amines, MeOH can be superior. For aryl amines, a mixed MeCN/EtOH system has been shown to be effective in challenging cases.[12] |
| Temperature | Room Temperature | Balances reaction rate against potential side reactions. If no reaction occurs, incrementally increase temperature to 40 °C, then 60 °C, while carefully monitoring for byproduct formation. |
| Atmosphere | Air | Oxygen is the terminal oxidant.[4] For highly sensitive substrates or to precisely control the oxidant, a balloon of O₂ or dry air can be used. |
Mitigating Glaser-Hay Homocoupling
Should the formation of the 1,3-diyne byproduct be significant, consider the following strategies:
-
Protect the Alkyne: A trimethylsilyl (TMS) protecting group on the alkyne can be employed. The Chan-Lam coupling would be performed with (2-((trimethylsilyl)ethynyl)phenyl)boronic acid. The TMS group can be readily cleaved post-coupling under mild conditions (e.g., K₂CO₃ in MeOH, or TBAF).
-
Ligand Modification: The addition of specific ligands can modulate the reactivity of the copper center. While pyridine is standard, screening other ligands (e.g., phenanthroline derivatives) might selectively enhance the C-N coupling rate over the C-C coupling rate.
-
Lower Copper Concentration: High concentrations of copper can favor the bimolecular Glaser coupling pathway. Running the reaction under more dilute conditions may suppress this side reaction, although it might also slow the desired amination.
Substrate Scope and Applications
The N-(2-ethynylphenyl)amine scaffold is a precursor to a multitude of valuable heterocyclic systems. The terminal alkyne provides a reactive handle for subsequent transformations, making this Chan-Lam protocol a key entry point into diverse molecular architectures of interest to drug discovery and materials science.
Sources
- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
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- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Ethynylphenylboronic Acids in Advanced OLED Materials
Authored by: A Senior Application Scientist
Introduction: The Unique Duality of Ethynylphenylboronic Acids
In the quest for next-generation Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic semiconductors are paramount.[1] These materials must possess precisely tuned electronic and photophysical properties to achieve high efficiency, long operational lifetimes, and specific emission colors.[2][3] Ethynylphenylboronic acids have emerged as exceptionally versatile building blocks in this field, offering a unique combination of reactivity that allows for stepwise, controlled construction of complex, high-performance OLED materials.
At their core, these molecules possess two distinct and highly valuable functional groups on a rigid phenyl scaffold:
-
The Boronic Acid Group (-B(OH)₂): This moiety is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is renowned for its reliability and functional group tolerance, making it an ideal tool for creating new carbon-carbon bonds to build the conjugated backbones of OLED materials.[6]
-
The Ethynyl Group (-C≡CH): The terminal alkyne provides a second, orthogonal reaction site. It is perfect for subsequent Sonogashira coupling reactions, allowing for the extension of π-conjugation or the introduction of different functional units after the initial core has been assembled via Suzuki coupling.
This dual functionality allows chemists to employ a modular and strategic approach to molecular design, making ethynylphenylboronic acids indispensable precursors for creating novel host materials, fluorescent emitters, and components of advanced Thermally Activated Delayed Fluorescence (TADF) systems.[7][8]
The Synthetic Toolkit: Harnessing Orthogonal Reactivity
The primary advantage of ethynylphenylboronic acids lies in the ability to selectively address each functional group. The Suzuki coupling of the boronic acid is typically performed first, followed by the Sonogashira coupling of the alkyne. This stepwise approach provides precise control over the final molecular architecture.
Core Synthesis via Suzuki-Miyaura Coupling
The Suzuki reaction is the foundational step for incorporating the ethynylphenyl unit into a larger molecular framework. It is used to connect the boronic acid to an aryl halide, building the initial C-C bond that forms the material's backbone.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of an intermediate by coupling 4-ethynylphenylboronic acid with a generic aryl bromide (Ar-Br).
Rationale: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The catalyst/ligand system (e.g., Pd(PPh₃)₄) facilitates the catalytic cycle. The base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system like toluene/ethanol/water ensures all reactants are sufficiently soluble.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), 4-ethynylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/H₂O in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Add ethyl acetate to dilute the mixture and wash with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl-ethynylphenyl product.
π-System Extension via Sonogashira Coupling
Once the core is synthesized, the terminal alkyne is available for further extension of the molecule's conjugated system. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is the ideal reaction for this step.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes the extension of the previously synthesized aryl-ethynylphenyl intermediate with a second, different aryl iodide (Ar'-I).
Rationale: This reaction requires both a palladium catalyst for the main coupling cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the reaction. A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the H-X acid formed.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the aryl-ethynylphenyl intermediate (1.0 eq) and the second aryl iodide (Ar'-I, 1.1 eq) in a suitable solvent such as degassed tetrahydrofuran (THF) or toluene.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and the copper(I) iodide (CuI, 0.05 eq).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA, 4.0 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Isolation:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Diagram 1: Synthetic Strategy
Caption: Stepwise synthesis of OLED materials using orthogonal coupling reactions.
Application in Host Materials for Phosphorescent and TADF OLEDs
Host materials play a critical role in the emissive layer of an OLED, forming a matrix for the light-emitting dopant molecules.[9] An effective host must have a higher triplet energy (T₁) than the emitter to prevent energy loss, and it should possess balanced charge transport properties (ambipolarity) to ensure electrons and holes can reach the emitter efficiently.[10][11]
The rigid, linear structure provided by the ethynylphenyl unit is highly advantageous for designing host materials. It helps to create materials with high glass transition temperatures (Tg), leading to morphologically stable thin films, a crucial factor for device longevity. By attaching hole-transporting units (like carbazole) and electron-transporting units (like triazine or diphenylsulfone) to a central core built with ethynylphenylboronic acid, researchers can create bipolar host materials with excellent performance.[12][13]
| Host Material Moiety | Typical T₁ (eV) | HOMO (eV) | LUMO (eV) | Key Feature |
| Carbazole-based | > 2.8 | ~ -5.5 to -5.8 | ~ -2.1 to -2.4 | Excellent hole transport |
| Diphenylsulfone-based | > 2.9 | ~ -6.0 to -6.4 | ~ -2.5 to -2.8 | Good electron transport, high T₁ |
| Triazine-based | > 2.7 | ~ -6.2 to -6.6 | ~ -2.8 to -3.2 | Strong electron transport |
| Pyrimidine-based | > 2.6 | ~ -6.1 to -6.5 | ~ -2.7 to -3.1 | Balanced transport properties |
Table 1: Representative properties of functional units often combined using ethynylphenyl linkers to create bipolar host materials. Data is generalized from literature sources.[10][13][14]
Application in Emitting Materials
The extended π-conjugation enabled by the ethynylphenyl linker directly influences the photophysical properties of a molecule, including its absorption and emission wavelengths.[15] By carefully selecting the aromatic groups attached to the ethynylphenyl core, the emission color can be tuned across the visible spectrum.
This strategy is particularly powerful in the design of TADF emitters. TADF molecules require a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) to allow for efficient reverse intersystem crossing (RISC) from triplets back to singlets, enabling 100% internal quantum efficiency.[16][17] This is often achieved by creating a molecule with spatially separated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a so-called donor-acceptor (D-A) structure. The ethynylphenyl unit can serve as a rigid bridge or part of the donor/acceptor system to precisely control this separation and tune the resulting emission.[18] Boron-containing acceptor units are of particular interest for creating stable and efficient blue TADF emitters.[8][17][19]
| Emitter Class | Design Strategy | Typical Photoluminescence Quantum Yield (PLQY) | Resulting Emission Color |
| Fluorescent | Extended, rigid π-systems to increase oscillator strength. | 70-95% | Blue to Green |
| TADF | Donor-Acceptor structures linked via ethynylphenyl bridge to achieve small ΔEST. | 80-100% | Blue to Yellow |
| Phosphorescent Ligands | Ligands for heavy metal complexes (e.g., Iridium) to enhance spin-orbit coupling. | > 90% | Green to Red |
Table 2: Application of ethynylphenylboronic acid derivatives in different classes of OLED emitters.[2][17][20]
Diagram 2: Donor-Acceptor Design for TADF Emitters
Caption: Spatial separation of HOMO and LUMO in a D-A TADF molecule.
Material Characterization Workflow
After synthesis, a rigorous characterization protocol is essential to validate the material's structure and properties before device fabrication.
Protocol 3: Photophysical and Electrochemical Characterization
Rationale: This workflow establishes the key energy levels and emissive properties of the new material, which are predictive of its performance in an OLED.
Step-by-Step Methodology:
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the material in a spectroscopic grade solvent (e.g., Toluene or Dichloromethane).
-
Record the absorption spectrum to determine the absorption maxima (λ_abs) and the optical bandgap from the absorption onset.
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution, excite the sample at its main absorption wavelength.
-
Record the emission spectrum to determine the peak emission wavelength (λ_em) and color coordinates (CIE).
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Measure the PLQY using an integrating sphere.
-
Compare the ratio of photons emitted to photons absorbed against a known standard (e.g., quinine sulfate for blue emitters). A high PLQY in solution is a prerequisite for high efficiency in a device.
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the material (approx. 1 mM) in a suitable solvent (e.g., Dichloromethane) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).
-
Scan the potential to measure the onset of the first oxidation and reduction waves.
-
Calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.[21][22]
-
HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8]
-
-
OLED Device Fabrication and Testing
The final validation of a new material is its performance in a functional OLED device. This is typically done by depositing thin layers of the organic materials and electrodes under high vacuum.[23]
Diagram 3: OLED Fabrication Workflow
Caption: Sequential layer deposition for OLED fabrication.
Protocol 4: Simplified OLED Fabrication
Rationale: A multi-layer device structure is used to ensure efficient injection and transport of charges to the emissive layer, maximizing the recombination of electrons and holes on the emitter molecules.[24]
Device Structure: ITO / HIL / HTL / EML (Host doped with Emitter) / ETL / EIL / Cathode
Step-by-Step Methodology:
-
Substrate Preparation: Clean an Indium Tin Oxide (ITO)-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-Ozone to improve the work function.
-
Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic Layer Deposition: Sequentially deposit the organic layers by heating the materials in crucibles. Deposition rates and thicknesses are monitored in real-time with a quartz crystal microbalance.
-
Hole Injection Layer (HIL), e.g., HATCN (5 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the synthesized host material with the target emitter dopant (e.g., 20 nm at a 9:1 host:dopant ratio).
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
-
Cathode Deposition: Deposit the metal cathode, typically Aluminum (Al, 100 nm), through a shadow mask to define the active area of the pixels.
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.
-
Characterization: Test the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Conclusion and Future Outlook
Ethynylphenylboronic acids are powerful and strategic synthons in the OLED material designer's toolbox. Their orthogonal reactivity enables the precise and modular construction of complex molecular architectures that are difficult to achieve through other means. By allowing for the systematic combination of various donor, acceptor, and transport moieties, they facilitate the fine-tuning of material properties to meet the demanding requirements of high-performance OLEDs. Future research will likely leverage these building blocks to develop next-generation materials with even greater stability, efficiency, and color purity, particularly for challenging deep-blue emitters and highly stable host materials for TADF and phosphorescent applications.
References
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- Frontier Specialty Chemicals. 4-Ethynylphenylboronic acid.
- OLED Material Innovation: The Role of Boronic Acid Intermediates.
- OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid.
- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.
- The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid.
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ChemistryViews. Stable Boron Emitters for OLEDs. (2019). Available from: [Link]
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OSTI.GOV. New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Available from: [Link]
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IRIS. Synthesis of Heterocycles for OLED Applications. Available from: [Link]
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Li, W. et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed. Available from: [Link]
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MDPI. Advances in High-Efficiency Blue OLED Materials. (2024). Available from: [Link]
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ResearchGate. Chemical structures of the OLED materials possessing intra/intermolecular H-bond interactions. Available from: [Link]
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RSC Publishing. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. (2024). Available from: [Link]
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RSC Publishing. Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms. Available from: [Link]
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Chemistry For Everyone. How Are OLEDs Made?. (2025). YouTube. Available from: [Link]
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ResearchGate. Tuning the Photophysical and Electrochemical Properties of Aza‐Boron‐Dipyridylmethenes for Fluorescent Blue OLEDs | Request PDF. Available from: [Link]
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New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. (2025). Available from: [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Modification of thermally activated delayed fluorescence emitters comprising acridan–pyrimidine moieties for efficient sky-blue to greenish-blue OLEDs. Available from: [Link]
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PubMed Central (PMC). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Available from: [Link]
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TADF Emitters for OLEDs - Research output. Available from: [Link]
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ResearchGate. Photophysical properties and OLED performance of light-emitting platinum(II) complexes | Request PDF. (2025). Available from: [Link]
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ResearchGate. Photophysical and electrochemical properties of the six compounds. Available from: [Link]
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PubMed Central (PMC). Organic electronics: pioneering the future of sustainable and flexible technology. (2025). Available from: [Link]
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ResearchGate. Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines | Request PDF. (2025). Available from: [Link]
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Application Notes & Protocols: (2-Ethynylphenyl)boronic Acid as a Bifunctional Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Bifunctional Scaffolds
The evolution of medicinal chemistry is marked by a continuous search for molecular building blocks that offer both structural novelty and synthetic versatility. Boron-containing compounds, once viewed with skepticism, have firmly established their place in the modern drug discovery armamentarium, exemplified by the clinical success of proteasome inhibitors like bortezomib.[1][2] Boronic acids are now recognized as stable, generally non-toxic intermediates that are exceptionally useful in metal-catalyzed cross-coupling reactions.[1][3]
Within this class, (2-Ethynylphenyl)boronic acid emerges as a particularly powerful and strategic building block. It uniquely combines two of modern synthetic chemistry's most versatile functional groups onto a single, stable phenyl scaffold:
-
A boronic acid moiety, primed for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C(sp²)–C(sp²) bonds.
-
A terminal alkyne , ready for Sonogashira coupling to forge C(sp²)–C(sp) bonds or to serve as a bioorthogonal handle for "click chemistry" applications.
This dual functionality enables chemists to construct complex, three-dimensional molecular architectures through sequential or one-pot reactions, accelerating the synthesis of novel compound libraries. Furthermore, the alkyne group provides a crucial tool for chemical biology and proteomics, allowing for the creation of tagged molecular probes to identify and validate biological targets.[4][5] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this compound in a medicinal chemistry research setting.
Physicochemical Properties, Handling, and Storage
Proper handling and storage are critical to ensure the integrity and reactivity of this compound. Like many boronic acids, it can be susceptible to dehydration (forming boroxines) or oxidative degradation if not handled correctly.[6]
| Property | Value | Source |
| CAS Number | 905926-85-4 | [7][8][9] |
| Molecular Formula | C₈H₇BO₂ | [8] |
| Molecular Weight | 145.95 g/mol | [8] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 93-96 °C | [7] |
| Storage | 4°C, under inert atmosphere, sealed, away from moisture and light. | [7] |
| Safety | Warning: H302, H315, H319, H335. P261, P280. | [7] |
Expert Insight (Trustworthiness): The primary failure mode for boronic acids is protodeboronation or decomposition on the benchtop. Always store the reagent in a desiccator in a refrigerator or freezer. When weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Use in a glovebox or under a positive pressure of an inert gas like argon or nitrogen is highly recommended for sensitive downstream applications.
Core Application: Sequential Cross-Coupling for Rapid Library Synthesis
The true power of this compound lies in its capacity for sequential, orthogonal cross-coupling reactions. A researcher can first perform a Suzuki-Miyaura coupling at the boronic acid site and then, without isolating a stable intermediate if desired, proceed with a Sonogashira coupling at the alkyne terminus. This strategy allows for the rapid generation of diverse molecular scaffolds from a single starting material.
Caption: Divergent synthesis paths using this compound.
Application Protocol 1: Suzuki-Miyaura Coupling
This reaction forges a new biaryl bond at the C-B position, leaving the alkyne untouched for subsequent functionalization.
Mechanism Overview: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving oxidative addition of an aryl halide to Pd(0), transmetalation of the aryl group from the activated boronic acid to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the boronic acid to facilitate transmetalation.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 146 mg, 1.0 mmol), the desired aryl or heteroaryl halide (e.g., 4-bromopyridine hydrochloride, 1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. For general screening, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) is a reliable choice.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture via syringe. A common system is a 3:1 mixture of 1,4-Dioxane and water. The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-alkynylbiaryl product.
Causality & Expertise:
-
Choice of Base: K₂CO₃ is a good general-purpose base. For less reactive aryl chlorides or challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
-
Choice of Catalyst: While Pd(PPh₃)₄ is robust, modern catalyst systems using ligands like SPhos or XPhos with Pd(OAc)₂ can offer higher turnover numbers, lower catalyst loadings, and operate at lower temperatures, which is beneficial for thermally sensitive substrates.[10]
-
Solvent System: The presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle. However, for water-sensitive substrates, anhydrous conditions with an organic-soluble base like triethylamine can be used, though often with lower efficiency.
Application Protocol 2: Sonogashira Coupling
This protocol utilizes the terminal alkyne of the product from the Suzuki reaction to couple with a second aryl halide, forming a diarylacetylene scaffold.
Mechanism Overview: The Sonogashira reaction involves a synergistic dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation to the palladium center.[11]
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a Schlenk flask, add the 2-alkynylbiaryl substrate (1.0 eq., product from Protocol 1), the second aryl or heteroaryl halide (1.1 eq.), and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Solvent and Base Addition: Under inert gas, add a dry, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The amine often serves as both the base and a co-solvent.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of PdCl₂(PPh₃)₂ (2-3 mol%).
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic and can typically be run without external heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Sonogashira couplings are often rapid, with completion times ranging from 1 to 6 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality & Expertise:
-
Copper Co-catalyst: CuI is essential for activating the alkyne. The reaction must be rigorously deoxygenated, as oxygen can promote the undesirable Glaser homocoupling of the alkyne, leading to symmetric diyne byproducts.
-
Amine Base: The amine serves two roles: it neutralizes the HX acid formed during the reaction and it helps to keep the copper species in solution.
-
"Copper-Free" Sonogashira: For substrates that are sensitive to copper, "copper-free" Sonogashira protocols have been developed, although they often require higher temperatures and different ligand systems for the palladium catalyst.
Application in Chemical Biology: Synthesis of Target Engagement Probes
The terminal alkyne of this compound is a perfect bioorthogonal handle for use in chemical proteomics to identify the cellular targets of a bioactive compound.[5][12]
Workflow:
-
Probe Synthesis: A known bioactive molecule is modified by incorporating the (2-ethynylphenyl) moiety via a Suzuki coupling. This appends a minimally invasive alkyne tag.
-
Cellular Treatment: Live cells are treated with the alkyne-tagged probe, allowing it to bind to its protein targets.
-
Lysis & Click Reaction: The cells are lysed, and the proteome is harvested. A reporter molecule, such as biotin-azide or a fluorescent-azide, is "clicked" onto the alkyne-tagged proteins via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Enrichment & Identification: Biotinylated proteins are enriched using streptavidin beads, separated from non-target proteins, and identified by mass spectrometry.
Caption: Workflow for target identification using a probe derived from this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Suzuki) | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality boronic acid (decomposed). | 1. Use a fresh bottle of catalyst or a pre-catalyst system. 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). 3. Use fresh, properly stored boronic acid. |
| Protodeboronation | 1. Presence of acid. 2. Prolonged heating. | 1. Ensure the reaction medium is basic. 2. Use a more active catalyst system to reduce reaction time/temperature. |
| Glaser Homocoupling (Sonogashira) | 1. Presence of oxygen. 2. Insufficient aryl halide. | 1. Rigorously degas all solvents and reagents; maintain a strict inert atmosphere. 2. Use a slight excess (1.1-1.2 eq.) of the aryl halide. |
| Stalled Reaction | 1. Catalyst deactivation. 2. Insoluble reagents/intermediates. | 1. Add a fresh portion of catalyst. 2. Change to a solvent with better solubilizing properties (e.g., DMF, NMP) or increase temperature. |
Conclusion
This compound is far more than a simple reagent; it is a strategic tool for medicinal chemists and chemical biologists. Its orthogonal reactive sites enable the rapid and efficient construction of complex molecules that would otherwise require lengthy synthetic sequences. By mastering its application in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings, researchers can accelerate the discovery of novel therapeutic agents and deepen the understanding of their mechanisms of action. The protocols and insights provided herein serve as a robust foundation for harnessing the full potential of this versatile building block.
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Santos, M. A., & Marques, F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(9), 2593. Available at: [Link]
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Yan, F., Zhang, X., Bao, H., & Liu, Y. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available at: [Link]
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Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(10), 3035–3059. Available at: [Link]
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Akhtar, M. S., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(14), 5364. Available at: [Link]
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Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(7), 1162–1168. Available at: [Link]
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Lippert, A. R., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(30), 7853–7858. Available at: [Link]
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Chauhan, S., & Singh, M. (2020). Boron Chemistry for Medical Applications. Biomolecules, 10(2), 284. Available at: [Link]
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Santos, M. A., & Marques, F. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(9), 2593. Available at: [Link]
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Yan, F., Zhang, X., Bao, H., & Liu, Y. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]
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Lesiak-Watanabe, M., et al. (2022). Phenylboronic acid in targeted cancer therapy and diagnosis. Heliyon, 8(12), e12040. Available at: [Link]
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Gao, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7288. Available at: [Link]
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Chauhan, S., & Singh, M. (2020). Boron Chemistry for Medical Applications. Molecules, 10(2), 284. Available at: [Link]
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Silva, T. H. S., et al. (2023). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Molecules, 28(20), 7111. Available at: [Link]
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Coban, E. P., et al. (2016). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Journal of BUON, 21(1), 198-208. Available at: [Link]
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Coban, E. P., et al. (2015). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. CORE. Available at: [Link]
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Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ivantcova, P. M., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry, 26(67), 15672–15681. Available at: [Link]
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Potluri, H., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Redox Biology, 32, 101493. Available at: [Link]
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Souza, F. F., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]
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Wani, Z. A., et al. (2024). Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A. Steroids, 212, 109526. Available at: [Link]
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Souza, F. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available at: [Link]
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Li, H., et al. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4153–4162. Available at: [Link]
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Fresneda, P. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Available at: [Link]
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Tate, E. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation. Biochemical Society. Available at: [Link]
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Sastalla, I., et al. (2020). Introduction to proteomics for chemical biology. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides
Introduction: Navigating the Challenges of Aryl Chloride Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides presents a significant, yet highly desirable, challenge. Aryl chlorides are economically advantageous and widely available starting materials, making their effective utilization a key goal for process chemists and researchers.[5][6]
The primary hurdle in coupling aryl chlorides lies in the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle significantly more difficult compared to its heavier halogen counterparts.[5][7] This inherent inertness necessitates the use of highly active catalyst systems. The evolution of catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), has revolutionized the field, enabling the efficient coupling of even unactivated and sterically hindered aryl chlorides under relatively mild conditions.[7][8]
This comprehensive guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of aryl chlorides, grounded in mechanistic understanding and practical insights. We will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and offer a systematic approach to troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9] Understanding this cycle is paramount for rational optimization and troubleshooting.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) intermediate.[9][10] This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium center.[9][10] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9][10]
Key Reaction Parameters: A Guide to Component Selection
The success of a Suzuki coupling with an aryl chloride hinges on the judicious selection of each reaction component.
| Component | Role & Key Considerations | Recommended Choices for Aryl Chlorides |
| Palladium Precatalyst | Source of the active Pd(0) species. Precatalysts offer improved stability and handling compared to air-sensitive Pd(0) sources. | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., Buchwald G3/G4 precatalysts)[1] |
| Ligand | Modulates the steric and electronic properties of the palladium center, crucial for facilitating the challenging oxidative addition of aryl chlorides. | Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, tBu₃P.[7] N-Heterocyclic Carbenes (NHCs): IPr, IMes.[11] |
| Base | Activates the boronic acid for transmetalation and neutralizes the halide byproduct. The choice of base can significantly impact yield and side reactions. | K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu.[10] The strength and solubility of the base are critical factors. |
| Solvent | Solubilizes reactants and catalyst, and influences reaction kinetics. Aprotic polar solvents are commonly used. | Toluene, Dioxane, THF, 2-MeTHF, DMF.[1][12] Often used with a small amount of water. |
| Boron Reagent | The source of the nucleophilic coupling partner. Boronic acids are most common, but boronate esters (e.g., pinacol esters) offer enhanced stability.[1] | Arylboronic acids, Arylboronic acid pinacol esters. |
Standard Experimental Protocol: Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an unactivated aryl chloride. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Magnetic stir bar
-
Schlenk flask or reaction vial with a septum
Workflow Diagram:
Caption: Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.[7]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.[7]
-
Solvent Addition: Through the septum, add the degassed toluene followed by the degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst system for the specific aryl chloride. 3. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). | 1. Ensure rigorous exclusion of air during setup and reaction. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) or a palladacycle precatalyst. Increase reaction temperature.[7] 3. Use anhydrous solvents and fresh, high-purity reagents. |
| Protodeboronation | The boronic acid is replaced by a proton from a protic source (e.g., water, alcohol). This is a common side reaction.[7] | 1. Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH). 2. Minimize the amount of water in the reaction. 3. Use a boronic acid pinacol ester for increased stability.[1] |
| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | 1. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.[1] 2. Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. |
| Dehalogenation | The aryl chloride is reduced to the corresponding arene. | This can occur via a side reaction with a hydride source. Ensure the purity of reagents and solvents. Consider a different base or solvent system.[1] |
Conclusion
The Suzuki-Miyaura coupling of aryl chlorides is a powerful transformation that has been made significantly more accessible through advancements in catalyst design. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively tackle the challenges posed by these less reactive substrates. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this vital C-C bond-forming reaction in diverse research and development settings.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. [Link]
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ResearchGate. Palladacycles: Synthesis, Characterization and Applications | Request PDF. [Link]
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ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
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ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
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MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]
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ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF. [Link]
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ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
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PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
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ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
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ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
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Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
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ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
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ResearchGate. Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF. [Link]
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White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
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Application Notes and Protocols: Boronic Acids as Versatile Radical Precursors in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Radical Chemistry
The generation of carbon-centered radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating these reactive intermediates under mild conditions, avoiding the use of harsh reagents and high temperatures.[3] While various precursors have been employed to generate radicals, boronic acids and their derivatives have recently garnered significant attention due to their stability, commercial availability, and low toxicity.[4][5][6][7] This guide provides an in-depth exploration of the use of boronic acids as radical precursors in photoredox catalysis, offering mechanistic insights and detailed experimental protocols for their application in cutting-edge organic synthesis.
Historically, the high oxidation potential of boronic acids hindered their widespread use as radical precursors.[8][9] However, recent breakthroughs have unveiled elegant activation strategies that effectively lower this potential, making them readily accessible for single-electron transfer (SET) processes under visible light irradiation.[4][9][10] These advancements have unlocked a diverse array of synthetic transformations, including C-C and C-heteroatom bond formations, late-stage functionalization of complex molecules, and even the synthesis of active pharmaceutical ingredients (APIs).[11][12][13]
Mechanistic Principles: Activating the Latent Reactivity of Boronic Acids
The key to harnessing boronic acids as radical precursors lies in modulating their electronic properties to facilitate single-electron oxidation by an excited-state photocatalyst. Several effective strategies have been developed to achieve this activation.
Lewis Base Activation
One of the most versatile methods involves the coordination of a Lewis base to the vacant p-orbital of the boron atom in the boronic acid.[1][11][12][14] This forms a tetracoordinate boronate complex which is significantly more electron-rich and thus easier to oxidize.[1][15] Lewis bases such as quinuclidin-3-ol and 4-(dimethylamino)pyridine (DMAP) have proven to be effective catalysts in this context.[1][14] The trimeric form of boronic acids, boroxines, can also form redox-active complexes with Lewis bases.[1][14]
The general catalytic cycle for a Lewis base-activated Giese-type addition is depicted below:
Sources
- 1. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 13. Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC02169D [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Converting (2-Ethynylphenyl)boronic acid to its pinacol ester derivative
An Application Guide for the Synthesis, Purification, and Characterization of 4,4,5,5-Tetramethyl-2-((2-ethynylphenyl)ethynyl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive protocol for the conversion of (2-Ethynylphenyl)boronic acid to its corresponding pinacol ester derivative. Boronic acids are foundational reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their inherent instability, including a propensity to form cyclic trimers (boroxines) through dehydration, can lead to challenges in purification, quantification, and storage.[3][4] Conversion to a pinacol ester enhances stability by protecting the boronic acid moiety within a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[3][4] This protocol details a reliable, high-yield synthesis, addresses common purification challenges through specialized chromatographic techniques, and outlines standard characterization methods for the final product.
Principles and Mechanistic Rationale
The conversion of a boronic acid to its pinacol ester is a reversible esterification reaction. The core of this transformation is the reaction between the Lewis acidic boron atom of the boronic acid and the diol, pinacol (2,3-dimethylbutane-2,3-diol).
Reaction Mechanism
The reaction proceeds via a condensation mechanism where a molecule of water is eliminated for each boronic acid group esterified. The vacant p-orbital on the sp²-hybridized boron atom readily accepts electrons from the hydroxyl groups of the pinacol, facilitating the formation of a stable five-membered ring.[2][5] To drive the equilibrium towards the product side, water must be actively removed from the reaction mixture. This is typically achieved either by azeotropic distillation or, more conveniently for a laboratory scale, by using an anhydrous dehydrating agent such as magnesium sulfate (MgSO₄).[6]
Caption: Mechanism of boronic acid esterification with pinacol.
Detailed Experimental Protocol
This protocol describes the esterification of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| This compound | C₈H₇BO₂ | 145.95 | 40348-81-8 | Purity ≥97% |
| Pinacol | C₆H₁₄O₂ | 118.17 | 76-09-5 | Anhydrous, Purity ≥98% |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Powdered and oven-dried |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Boric Acid | H₃BO₃ | 61.83 | 10043-35-3 | For silica gel treatment |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Flash chromatography grade |
Equipment: 100 mL round-bottom flask, magnetic stir bar, magnetic stirrer, argon/nitrogen inlet, filtration funnel, rotary evaporator, chromatography column.
Synthesis Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.46 g, 10.0 mmol, 1.0 equiv) and pinacol (1.18 g, 10.0 mmol, 1.0 equiv).
-
Solvent and Dehydrating Agent: Add anhydrous diethyl ether (40 mL) followed by anhydrous magnesium sulfate (2.41 g, 20.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the flask and stir the suspension vigorously under an argon atmosphere at room temperature for 24 hours. The inert atmosphere minimizes potential side reactions, although pinacol esters are significantly more robust than their corresponding acids.[3]
-
Workup: Upon completion (monitored by TLC), filter the suspension to remove the magnesium sulfate. Rinse the solid residue with an additional 10 mL of diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification: Overcoming Chromatographic Challenges
The purification of boronic esters via standard silica gel chromatography is often problematic. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to significant product loss, peak tailing, and potential on-column hydrolysis back to the more polar boronic acid.[7][8][9]
Recommended Method: Boric Acid-Treated Silica Gel
A proven method to mitigate these issues is to use silica gel impregnated with boric acid. This deactivates the problematic silanol groups, allowing for a clean elution and high recovery of the pinacol ester.[7][9][10]
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in ethanol.
-
Create a slurry by adding silica gel to the boric acid solution (approx. 100 g of silica per 200 mL of solution).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol.
-
Dry the silica gel thoroughly in a vacuum oven at 60°C for 2 hours.
Chromatography Protocol:
-
Stationary Phase: Boric acid-treated silica gel.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Procedure: Dry-load the crude product onto a small amount of treated silica and purify via flash column chromatography.
Analytical Characterization
The identity and purity of the synthesized 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane should be confirmed by standard analytical methods.[11][12]
| Technique | Expected Results |
| ¹H NMR | A characteristic sharp singlet around δ 1.3 ppm integrating to 12H (for the four methyl groups of the pinacol backbone) and aromatic protons in the expected region. |
| ¹³C NMR | Peaks corresponding to the quaternary carbons of the pinacol ester at ~84 ppm, the methyl carbons at ~25 ppm, and signals for the ethynyl and phenyl carbons. |
| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight of 228.09 g/mol .[13] |
| Melting Point | 49-68 °C (as reported for 90% purity). |
Workflow and Data Summary
Caption: Experimental workflow for pinacol ester synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient reaction time; Inactive (wet) dehydrating agent; Impure starting materials. | Extend reaction time and monitor by TLC. Ensure MgSO₄ is freshly oven-dried. Verify purity of starting materials. |
| Product Loss During Purification | Strong adsorption to standard silica gel.[8] | Use boric acid-treated silica gel as described in Section 3.[7] Alternatively, try neutral alumina.[8][14] |
| Presence of Boronic Acid in Final Product | Hydrolysis during workup or chromatography.[8][11] | Ensure all solvents are anhydrous. Minimize exposure to atmospheric moisture. Use the boric acid-treated silica method to prevent on-column hydrolysis. |
Conclusion
The conversion of this compound to its pinacol ester is a straightforward and essential transformation for enhancing the compound's stability and handling properties. The detailed protocol herein, particularly the emphasis on a specialized purification method using boric acid-treated silica gel, provides a robust pathway to obtaining the desired product in high purity and yield. The resulting 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane is a versatile and valuable building block, primed for use in a wide array of synthetic applications, including pharmaceutical development and materials science.[1][15]
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. National Institutes of Health (NIH). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
- Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boron
-
Isobutylboronic acid pinacol ester. Organic Syntheses. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Boronic acid. Wikipedia. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (NIH). [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
-
Zhong, Q., et al. Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester. ResearchGate. [Link]
-
Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ResearchGate. [Link]
Sources
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling with (2-Ethynylphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, when using (2-Ethynylphenyl)boronic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this specific transformation.
Introduction: The Challenge of this compound
This compound is a valuable building block, allowing for the introduction of a reactive alkyne handle for subsequent transformations like click chemistry or Sonogashira couplings. However, its electronic properties make it particularly susceptible to undesired side reactions in the Suzuki-Miyaura coupling, leading to frustratingly low yields. The primary challenges are protodeboronation and homocoupling , which compete directly with the desired cross-coupling pathway. This guide will dissect these issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial problems encountered during these reactions.
Q1: My reaction has a very low yield or failed completely. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the basics is the most efficient first step.
-
Inert Atmosphere: Was your reaction rigorously degassed and maintained under a positive pressure of an inert gas like Argon or Nitrogen? Oxygen can lead to the homocoupling of your boronic acid and deactivate the palladium catalyst.[1]
-
Catalyst Activity: Are you using a fresh, active palladium source and ligand? Pd(0) is the active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1][2] Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which ensures efficient generation of the active Pd(0) species.[3]
-
Reagent Purity: Have you verified the purity of your this compound and your coupling partner? Boronic acids can degrade over time.[1] The aryl halide must be pure and free of inhibitors.
-
Base & Solvent Quality: Was the base finely powdered and the solvent anhydrous (if required by the protocol)? Poor solubility of the base can stall the reaction.[2]
Q2: I see a major byproduct in my analysis that corresponds to benzene with an ethynyl group. What is happening?
A2: You are observing protodeboronation , the most common failure mode for this substrate.[4] This is a process where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (often water). Electron-deficient and heteroaromatic boronic acids are particularly prone to this side reaction under the basic, often aqueous, conditions of the Suzuki coupling.[2][4][5][6]
Q3: My main byproduct is a symmetrical biaryl, the dimer of this compound. How do I prevent this?
A3: This side reaction is known as homocoupling . It is most often caused by the presence of oxygen, which can participate in an oxidative cycle with the palladium catalyst, leading to the coupling of two boronic acid molecules.[1][7][8] The primary solution is to improve your inert gas technique through rigorous degassing of solvents and ensuring a leak-free reaction setup.[9] In some cases, homocoupling can also occur through other pathways, especially with electron-deficient boronic acids.[10]
In-Depth Troubleshooting Guide
If the initial checks from the FAQ section do not resolve your low yield issues, this section provides a deeper dive into optimizing each component of the reaction.
Issue 1: Protodeboronation of this compound
This is the most critical challenge. The C(sp)-C(sp²) bond and the electron-withdrawing nature of the alkyne make the C-B bond susceptible to cleavage.
Causality: The mechanism of protodeboronation is often base-catalyzed. The base activates the boronic acid to form a boronate, which is necessary for transmetalation. However, this boronate can also react with proton sources (like water) to undergo protonolysis, cleaving the C-B bond.[4][6]
-
Choice of Base: The base is a double-edged sword. It's essential for the reaction but can accelerate decomposition.[11][12][13][14]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in aqueous solutions create highly basic conditions that accelerate protodeboronation.
-
Use Milder, Non-Nucleophilic Bases: Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices. They are sufficiently basic to promote the catalytic cycle but are less harsh, thereby minimizing substrate decomposition.[2]
-
Consider Fluoride Sources: In some cases, potassium fluoride (KF) can be an effective base, particularly under anhydrous conditions.[15][16]
-
-
Solvent System & Anhydrous Conditions:
-
Minimize Water: While a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of Pd-OH species, excess water provides a ready source of protons for protodeboronation.[2][5] Start with a solvent system like Dioxane/H₂O (10:1) or THF/H₂O (10:1).
-
Employ Anhydrous Conditions: For highly sensitive substrates, moving to strictly anhydrous conditions can be necessary. This involves using anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK).[2]
-
-
Protecting the Boronic Acid:
-
If protodeboronation remains intractable, the best strategy is to use a more stable derivative of the boronic acid. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[4][17]
-
Recommended Derivatives:
-
Pinacol Ester (BPin): More stable than the acid and commonly used.
-
MIDA Boronate Ester: Exceptionally stable and can be purified by chromatography. They slowly hydrolyze under basic conditions to release the boronic acid.[18]
-
Potassium Trifluoroborate Salt (BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid in the presence of a base.[18]
-
-
Caption: The Suzuki cycle with competing side reactions.
Recommended Experimental Protocol
This protocol is a robust starting point designed to minimize the common failure modes associated with this compound.
Reagents & Equipment:
-
This compound (or its pinacol ester) (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Oven-dried glassware, magnetic stir bar, condenser, septum, and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with Argon for 10-15 minutes. This is a critical step.
-
Catalyst Addition: Under a positive pressure of Argon, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous dioxane followed by degassed water via syringe to achieve the desired concentration and solvent ratio (e.g., 10:1 Dioxane/H₂O, 0.1 M concentration relative to the aryl halide). The solution should be thoroughly degassed before addition. A common method is to bubble Argon through the solvent for 30 minutes.
-
Reaction: Heat the reaction mixture in an oil bath to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 1-4 hours. Check for the disappearance of the limiting aryl halide.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Royal Society of Chemistry. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.). ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (n.d.). PubMed. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ACS Publications. [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025). ResearchGate. [Link]
-
Homocoupling of various phenyl boronic acids a. (n.d.). ResearchGate. [Link]
- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (n.d.).
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent homocoupling of (2-Ethynylphenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-Ethynylphenyl)boronic acid and its derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development activities. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you overcome common challenges, particularly the prevention of undesired homocoupling reactions.
Troubleshooting Guide: Homocoupling of this compound
Homocoupling, the dimerization of the boronic acid starting material, is a prevalent side reaction that can significantly lower the yield of your desired cross-coupled product and complicate purification. This guide addresses specific issues you may encounter and provides actionable solutions.
Question 1: I am observing a significant amount of a symmetrical diyne byproduct, 1,4-bis(2-ethynylphenyl)buta-1,3-diyne. What is causing this, and how can I prevent it?
This observation points towards a copper-catalyzed homocoupling of the terminal alkyne moiety, a reaction often referred to as the Glaser-Hay coupling.[1][2][3] This is especially common in Sonogashira-Hagihara coupling reactions where a copper(I) co-catalyst is used.[4][5]
Underlying Cause: The terminal alkyne on your this compound can be deprotonated by a base and then react with a copper(I) catalyst to form a copper acetylide intermediate. This intermediate can then undergo oxidative dimerization to yield the symmetrical diyne.
Solutions:
-
Copper-Free Sonogashira Coupling: The most direct solution is to switch to a copper-free Sonogashira protocol. Numerous methods have been developed that utilize palladium catalysts with specific ligands (e.g., phosphines or N-heterocyclic carbenes) that can facilitate the cross-coupling without the need for a copper co-catalyst, thereby avoiding Glaser-Hay homocoupling.[4][6]
-
Ligand Choice: If a copper co-catalyst is necessary, the choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, making it kinetically more favorable than the competing homocoupling pathway.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
Question 2: My primary byproduct is the symmetrical biaryl, 2,2'-diethynyl-1,1'-biphenyl. What is the mechanism of this homocoupling, and what are the key factors to control it?
The formation of a biaryl byproduct indicates homocoupling of the boronic acid moiety itself. This is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]
Underlying Causes & Mechanisms:
There are two primary mechanisms for this type of homocoupling:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II).[9] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[9]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homocoupled product during the initial stages of the reaction as the active Pd(0) catalyst is being formed.[8][10]
Solutions:
-
Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly degas your solvents and the reaction mixture.[7][11] This can be achieved by:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30 minutes).
-
Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, performing three to five freeze-pump-thaw cycles is highly effective.[7]
-
-
Choice of Palladium Source:
-
Use Pd(0) Catalysts: Whenever possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an in-situ reduction step that can promote homocoupling.[8]
-
Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can minimize homocoupling.[8]
-
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction and sterically hinder the formation of the di-aryl palladium intermediate required for homocoupling.[7][8][12]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the primary catalytic cycle.[13][14]
Question 3: I am still observing homocoupling despite using a Pd(0) catalyst and degassed solvents. Could my choice of base be the issue?
Yes, the choice and strength of the base can significantly influence the rate of homocoupling.
Underlying Cause: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[10] However, a very strong base or a high concentration of base can also promote side reactions. In some instances, certain bases can facilitate the formation of palladium species that lead to homocoupling. While the exact mechanism is often complex and substrate-dependent, empirical evidence strongly suggests a correlation. For instance, some studies have found that in copper-catalyzed systems, the presence of a coordinating base like a hydroxide is essential for homocoupling to proceed when starting from a Cu(II) salt.[15]
Solutions:
-
Base Optimization: A screening of different bases is often necessary. Weaker bases such as K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH. The optimal base will be dependent on the specific substrates and catalyst system being used.
-
Stoichiometry of the Base: Use the minimum amount of base required to achieve efficient cross-coupling. An excess of base can sometimes be detrimental.
-
Base-Free Conditions (for specific reactions): In some specialized cases, such as certain copper-catalyzed homocoupling reactions, the absence of a base has been shown to improve selectivity and reduce the formation of the homocoupled product.[16] While not a general solution for Suzuki-Miyaura couplings, it highlights the critical role of the base.
Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
Reagent and Solvent Preparation:
-
Ensure all reagents are of high purity.
-
Dry the solvent over an appropriate drying agent and degas thoroughly by sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.[7]
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound (or its corresponding pinacol ester), the chosen base (e.g., K₂CO₃, 2-3 equivalents), and the phosphine ligand.
-
Add the degassed solvent via cannula or syringe.
-
Again, purge the reaction mixture with the inert gas for 5-10 minutes.
-
-
Catalyst Addition and Reaction:
-
Add the palladium catalyst (preferably a Pd(0) source or a modern precatalyst) under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. If homocoupling is not completely suppressed, careful selection of the eluent system will be necessary to separate the desired product from the byproduct.[7]
-
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald G3/G4)[8] | Avoids the in-situ reduction of Pd(II) which can initiate homocoupling.[8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[7][12] | Accelerates the desired cross-coupling and sterically hinders homocoupling.[8] |
| Atmosphere | Rigorously inert (Argon or Nitrogen)[11] | Prevents oxygen-mediated oxidation of Pd(0) to the homocoupling-promoting Pd(II).[9] |
| Solvent | Thoroughly degassed[7] | Removes dissolved oxygen.[7] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Minimizes potential side reactions promoted by strong bases. |
Visualizing the Problem: Competing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing oxygen-mediated homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling? A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl or, in the case of terminal alkynes, a symmetrical diyne. This consumes the starting material, reduces the yield of the desired product, and complicates purification.[7]
Q2: Are pinacol esters of this compound less prone to homocoupling? A2: Pinacol esters are generally more stable than the corresponding boronic acids and can be easier to handle and purify.[17][18] While they are still susceptible to homocoupling under unfavorable conditions, their use can sometimes lead to cleaner reactions. They are often used in modern cross-coupling protocols.[19]
Q3: Can I use a stabilizer for my this compound? A3: While some commercially available unsaturated boronic acid pinacol esters, like vinylboronic acid pinacol ester, contain stabilizers like phenothiazine to prevent polymerization, this is less common for ethynylphenylboronic acids.[20] The primary concern with this compound is its reactivity in cross-coupling reactions, which is best controlled by optimizing the reaction conditions as described above. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Q4: My reaction involves coupling this compound with a terminal alkyne. What kind of homocoupling should I be most concerned about? A4: In this specific scenario, you have two different terminal alkynes present. The primary concern would be the Glaser-Hay homocoupling of both your this compound and your other terminal alkyne coupling partner, especially if you are using a copper co-catalyst.[1][2] Careful control of the reaction conditions, and potentially the use of a copper-free method, would be essential.
References
Sources
- 1. synarchive.com [synarchive.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 乙烯基硼酸频哪醇酯 contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
Strategies to avoid protodeboronation of arylboronic acids in basic media
Welcome to our dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical support for a common yet critical challenge in modern synthetic chemistry: the protodeboronation of arylboronic acids, particularly in the basic media required for many cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding protodeboronation, providing the core knowledge needed to understand and prevent this undesired side reaction.
Q1: What is protodeboronation and why is it a significant problem?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively converting your starting material (Ar-B(OH)₂) back into the corresponding arene (Ar-H).[1] This is a major issue in reactions like the Suzuki-Miyaura coupling, as it irreversibly consumes your valuable boronic acid, leading to reduced product yields and complicating purification by introducing a significant byproduct.[1][2] The process is particularly problematic under the basic aqueous conditions typically required for these cross-coupling reactions.[3][4]
Q2: What is the chemical mechanism of protodeboronation in basic media?
A: In basic aqueous media, a boronic acid (ArB(OH)₂) is in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻).[1][4] This boronate species is significantly more susceptible to cleavage. The generally accepted mechanism involves the ipso-carbon (the carbon atom attached to boron) being protonated by a proton source, most commonly water, which leads to the cleavage of the C-B bond.[5] The reaction rate is highly pH-dependent, with protodeboronation generally accelerating at high pH where the concentration of the reactive boronate anion is highest.[2][3][5]
Caption: Base-catalyzed protodeboronation mechanism.
Q3: Which types of arylboronic acids are most susceptible to this decomposition?
A: The susceptibility to protodeboronation is highly dependent on the electronic and steric properties of the aryl group:
-
Electron-Deficient Arylboronic Acids: Arenes with multiple electron-withdrawing groups, such as polyfluorinated rings, are exceptionally prone to protodeboronation.[2][5] Their corresponding trihydroxyboronates are inherently unstable.[2]
-
Electron-Rich Heterocycles: Certain electron-rich heterocyclic boronic acids, like some thiophene and furan derivatives, can also be unstable.[6][7]
-
Basic Heterocycles: Nitrogen-containing heteroarylboronic acids, such as 2-pyridylboronic acid, present a unique challenge. Under neutral pH, they can form a zwitterionic species that undergoes rapid, unimolecular protodeboronation.[1] Paradoxically, adding a strong acid or base can suppress this specific pathway by shifting the equilibrium away from the reactive zwitterion.[1]
-
ortho-Substituted Arenes: The presence of ortho-substituents can have a complex influence. While bulky groups can sterically hinder the approach of the proton source, certain substituents, particularly those capable of intramolecular coordination or hydrogen bonding, can stabilize the boronate and affect the rate.[8][9] For instance, ortho-fluoro substituents are known to efficiently facilitate protodeboronation.[2]
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to specific experimental challenges, grounded in mechanistic understanding.
Problem 1: My Suzuki-Miyaura coupling yield is low, and LC-MS analysis shows a significant amount of the corresponding "Ar-H" byproduct. How can I confirm protodeboronation is the culprit and fix it?
A: Diagnosis & Solution
This is a classic symptom of protodeboronation competing with your desired cross-coupling. The rate of productive coupling is not sufficiently outpacing the rate of boronic acid decomposition.
Step 1: Confirm the Diagnosis Run a control experiment. Subject your arylboronic acid to the exact reaction conditions (base, solvent, temperature) but omit the palladium catalyst and the aryl halide. Monitor the reaction by LC-MS or NMR over time. If you observe the formation of the Ar-H byproduct, protodeboronation is confirmed.
Step 2: Implement a Multi-faceted Solution
Your goal is to tip the kinetic balance in favor of the Suzuki coupling.
Workflow: Optimizing a Suzuki Coupling Prone to Protodeboronation
Caption: Troubleshooting workflow for suspected protodeboronation.
-
Strategy 1: Modify the Base. Strong bases like NaOH and KOH at high concentrations create a high pH environment where protodeboronation is fastest.[3][10] Switch to a milder base.
-
Strategy 2: Lower the Temperature. Decomposition reactions, including protodeboronation, are often highly temperature-dependent.
-
Strategy 3: Accelerate the Catalytic Cycle. If the Suzuki coupling is slow, the boronic acid is exposed to degrading conditions for longer.[10]
-
Recommendation: Use a more active catalyst system. Modern, highly active phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can dramatically accelerate the rate of cross-coupling, allowing the desired reaction to complete before significant protodeboronation occurs.[10] Increasing catalyst loading can also be effective.[10]
-
Problem 2: My highly electron-deficient (e.g., pentafluorophenyl) boronic acid decomposes almost immediately upon adding the aqueous base. What's the best approach?
A: Diagnosis & Solution
Highly electron-deficient arylboronates are exceptionally unstable.[2] For these challenging substrates, standard aqueous basic conditions are often unworkable. You must fundamentally change the reaction conditions or protect the boronic acid functionality.
-
Strategy 1: Anhydrous or "Base-Free" Conditions. Since water is the typical proton source, removing it can suppress protodeboronation.
-
Recommendation: Explore anhydrous Suzuki-Miyaura protocols. Some conditions use bases like KF in anhydrous solvents. Alternatively, specialized "cationic" Suzuki coupling methods have been developed that proceed without an exogenous base, making them ideal for these sensitive substrates.[13]
-
-
Strategy 2: Use a "Slow-Release" Protecting Group. This is often the most robust and reliable strategy. By converting the boronic acid to a more stable derivative, you can slowly release the active boronic acid in situ under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing decomposition.[1]
-
Recommendation: Use an N-methyliminodiacetic acid (MIDA) boronate . MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be purified by chromatography.[14][15] They slowly hydrolyze under basic conditions to release the boronic acid, feeding it directly into the catalytic cycle.[1][14]
-
Table 1: Comparison of Boronic Acid Stabilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For... |
| Milder Base | Reduce reaction pH to slow kinetics of protodeboronation. | Simple to implement, uses common reagents. | May not be sufficient for highly unstable substrates; may slow coupling. | Moderately unstable arylboronic acids. |
| Lower Temp. | Decrease rate of decomposition relative to coupling. | Easy to implement. | Can lead to sluggish or incomplete reactions if turnover is too slow. | Reactions where coupling is fast at moderate temperatures. |
| Anhydrous Cond. | Remove the primary proton source (water). | Can be very effective at stopping protodeboronation. | Requires careful control of reagents and glassware; may not be compatible with all substrates. | Highly water-sensitive boronic acids. |
| MIDA Boronates | "Slow release" of boronic acid keeps concentration low. | Excellent stability, broad applicability, allows for purification/storage.[14][15] | Requires an extra synthetic step to prepare the MIDA boronate. | Highly unstable substrates (heterocyclic, vinyl, electron-deficient).[14] |
Experimental Protocol: Synthesis and Use of an Aryl MIDA Boronate
This protocol describes the two-stage process for using a MIDA boronate with a problematic arylboronic acid (ArB(OH)₂).
Part A: Synthesis of the Aryl MIDA Boronate
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the arylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (approx. 0.2 M).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product often precipitates as a crystalline solid. If not, remove the toluene under reduced pressure.
-
Purification: The crude MIDA boronate is typically a stable solid that can be purified by silica gel chromatography or recrystallization, a major advantage over the unstable parent boronic acid.[15]
Part B: Slow-Release Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the purified aryl MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄, 3.0 equiv).[14]
-
Solvent: Add a solvent mixture, typically dioxane and water (e.g., 5:1 ratio). The water is necessary for the slow hydrolysis of the MIDA boronate.[14]
-
Reaction: Degas the mixture and heat to the desired temperature (e.g., 60-80 °C). The MIDA boronate will slowly hydrolyze, releasing the boronic acid which is then consumed in the catalytic cycle.
-
Workup: Monitor the reaction for completion. Upon finishing, perform a standard aqueous workup and purify the product.
Caption: Workflow using MIDA boronates to prevent decomposition.
By understanding the mechanisms of protodeboronation and employing these targeted strategies, you can significantly improve the outcome of your cross-coupling reactions, even with the most challenging substrates.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zych, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Woolley, G. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Biscoe, M. R., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Bower, J. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. Available at: [Link]
-
Watson, D. A., et al. (2013). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Dembinski, R., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Molecular Structure. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation. Available at: [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
-
Ishihara, K., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Available at: [Link]
-
Engle, K. M., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Wiskur, S. L., et al. (2011). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Nozaki, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Engle, K. M., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Ishihara, K., et al. (2012). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2023). Protodeboronation product. r/Chempros. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Boronic Acids
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern these demanding transformations, empowering you to solve problems logically and efficiently.
Section 1: Fundamentals & Core Challenges
The Suzuki-Miyaura coupling is a pillar of modern synthesis, yet its efficiency can be dramatically reduced when sterically demanding substrates are involved. Steric bulk, particularly ortho-substituents on the boronic acid or the aryl halide, creates significant energetic barriers for key steps in the catalytic cycle.[1][2] Understanding these hurdles is the first step toward overcoming them.
The primary challenges include:
-
Inefficient Transmetalation: This is often the rate-determining step in couplings with hindered boronic acids.[3] The bulky substituents impede the approach of the boronate species to the palladium center. The choice of base is paramount here, as it must effectively generate the more nucleophilic 'ate' complex, [R-B(OH)₃]⁻, to facilitate the transfer of the organic group to palladium.[4][5]
-
Slow Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst can also be hindered. The bulky groups on the palladium intermediate must contort into a suitable conformation for bond formation, which can be energetically costly.[6]
-
Increased Propensity for Side Reactions: Under the more forcing conditions (higher temperatures, longer reaction times) often required for hindered couplings, side reactions like protodeboronation become more prevalent.[7][8]
This guide will provide a systematic approach to selecting the right combination of base and solvent to navigate these challenges effectively.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab.
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is giving low to no yield. What are the first things I should check?
A1: When a hindered coupling fails, a systematic review of your parameters is crucial. Before making drastic changes, verify these key points:
-
Catalyst & Ligand Integrity: This is the most critical factor.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Ensure your palladium precatalyst and, most importantly, your specialized bulky phosphine ligand (e.g., Buchwald ligands, NHCs) have not been compromised by air or moisture.[1][8] The active Pd(0) species is susceptible to oxidation.[1]
-
Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of your boronic acid.[1][8] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]
-
Base Activation: Is your base active and sufficiently strong? For hindered couplings, a weak base may not be sufficient to generate the required concentration of the boronate 'ate' complex for transmetalation.[2] Furthermore, the physical form of the base matters; for solid bases like K₃PO₄, using a finely powdered, anhydrous form is essential for reproducibility.[6]
Q2: I suspect protodeboronation is consuming my starting material. How can I confirm this and what is the best way to prevent it?
A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major pathway for yield loss, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[7][8]
Confirmation: You can often identify the protodeboronated byproduct in your crude reaction mixture by LC-MS or GC-MS. It will have a molecular weight corresponding to the boronic acid starting material minus the B(OH)₂ group plus a hydrogen atom.
Prevention Strategies:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF).[7]
-
Employ Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[8] Using an anhydrous solvent with a base like potassium trimethylsilanolate (TMSOK) can be highly effective.[7][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[7][8] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration at any given time and thus reducing the rate of decomposition.[10]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[7]
Q3: How do I choose between a strong inorganic base (like K₃PO₄) and an organic base (like a tertiary amine)?
A3: For sterically hindered Suzuki-Miyaura couplings, strong inorganic bases are almost always preferred over organic amines.
-
Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Their primary role is to react with the boronic acid to form the highly nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[4][5] K₃PO₄ is a particularly effective and reliable choice for many hindered couplings.[6]
-
Organic Bases (e.g., Triethylamine): These are generally too weak to efficiently generate the boronate 'ate' complex and are more commonly used in other cross-coupling reactions like the Heck or Sonogashira reaction.
Q4: Can using a different solvent really rescue a failed reaction?
A4: Absolutely. The solvent plays multiple roles: it solubilizes the reagents, influences the activity of the base, and its boiling point dictates the accessible temperature range. For hindered substrates that require more thermal energy, switching from a lower-boiling solvent like THF (b.p. 66 °C) to a higher-boiling one like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) can be the key to success.[6][11] Anhydrous, aprotic, non-polar solvents are generally the best choice to start with.[6]
Section 3: In-Depth Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving persistent issues.
Workflow for a Failed Reaction
Caption: A logical troubleshooting workflow for failed Suzuki-Miyaura couplings.
Data Summary: Selecting Your Base and Solvent
The interplay between the base and solvent is critical. The following tables summarize key properties of common choices for hindered couplings.
Table 1: Common Bases for Hindered Suzuki-Miyaura Couplings
| Base | Formula | pKₐ of Conj. Acid | Common Usage & Notes |
| Potassium Phosphate | K₃PO₄ | 12.3 | A highly reliable and effective base for a wide range of hindered substrates. Use as a fine powder.[6][7] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often used and effective. Its high solubility in some organic solvents can be an advantage.[7] |
| Potassium tert-Butoxide | KtBuO | 19.0 | A very strong, non-nucleophilic base. Effective with less reactive aryl chlorides but can promote side reactions.[6] |
| Potassium Fluoride | KF | 3.2 | A milder base, useful for substrates sensitive to protodeboronation or hydrolysis. Often requires anhydrous conditions.[7][8] |
Table 2: Common Solvents for Hindered Suzuki-Miyaura Couplings
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Notes |
| 1,4-Dioxane | 101 | 2.2 | Excellent general-purpose solvent. Often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to aid base solubility.[1][11] |
| Toluene | 111 | 2.4 | Good choice for higher temperatures. Completely non-polar and aprotic.[6][11] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Lower boiling point, suitable for more reactive substrates that do not require high heat. |
| Xylenes | ~140 | ~2.4 | Used for extremely challenging couplings that require very high temperatures to overcome activation barriers.[6] |
Section 4: Optimized Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first when developing a new method.
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1][8]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[7]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–120 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism highlights the steps impacted by steric hindrance.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition by Nitrogen-Containing Substrates
Welcome to the technical support center for catalytic reactions involving nitrogen-containing substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues of catalyst inhibition and deactivation. Nitrogen-containing heterocycles are fundamental building blocks in pharmaceuticals and advanced materials, yet their interaction with transition metal catalysts presents a significant synthetic challenge.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction is failing with a pyridine-containing substrate. What's the most likely cause?
A1: The most common cause of failure is catalyst poisoning. The lone pair of electrons on the nitrogen atom in pyridine and other nitrogen heterocycles can strongly coordinate to the palladium center.[3] This forms a stable, off-cycle complex that is catalytically inactive, effectively shutting down the reaction.[3] The strength of this inhibition is directly related to the Lewis basicity of the nitrogen atom; more basic nitrogens are stronger inhibitors.[4][5]
Causality: The catalytic cycle in cross-coupling relies on the palladium center being available to undergo oxidative addition, transmetalation, and reductive elimination.[6] When a Lewis basic nitrogen atom binds to the palladium, it occupies a coordination site, sterically and electronically preventing the substrate from accessing the metal and participating in the catalytic cycle.
Q2: What is the first and most critical troubleshooting step when I suspect catalyst inhibition by a nitrogen-containing substrate?
A2: The first step is to confirm that catalyst inhibition is indeed the problem and not a general issue with reagent quality. A simple control experiment is invaluable.
Troubleshooting Protocol:
-
Run a control reaction: Set up a parallel reaction using a similar, non-inhibitory substrate (e.g., replace a 2-chloropyridine with chlorobenzene).
-
Verify Reagent Integrity: Ensure all reagents, solvents, and bases are pure and anhydrous, as moisture and oxygen can also deactivate catalysts.[7][8]
-
Maintain an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen, as oxygen can oxidize the active Pd(0) catalyst.[3]
If the control reaction proceeds while the reaction with the nitrogen-containing substrate fails, you have strong evidence of substrate-induced inhibition.
Q3: My reaction is sluggish. Should I increase the temperature or the catalyst loading?
A3: While both can sometimes be effective, they should be approached systematically and with caution.
-
Increasing Catalyst Loading: This is often a pragmatic first step. Doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst. However, this can be costly and is not always a scalable solution.[1]
-
Increasing Temperature: This can be a double-edged sword. While it can increase the rate of the desired reaction, it can also accelerate catalyst decomposition pathways, such as the formation of inactive palladium black.[3] It's often better to first screen different ligands or additives at a moderate temperature before resorting to high heat.[3]
A more robust approach is to optimize the catalyst system itself. Modern, well-defined precatalysts, such as the Buchwald G3 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ because they ensure efficient generation of the active LPd(0) species.[9]
Q4: How do I choose between using a scavenger, changing my ligand, or modifying my substrate with a protecting group?
A4: This choice depends on the specific substrate, the severity of the inhibition, and the overall synthetic strategy.
-
Change the Ligand: This is often the most effective and elegant solution. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center.[10] Their steric bulk can physically block the nitrogen-containing substrate from coordinating too strongly, while their electron-donating properties promote the desired catalytic steps.[10]
-
Use an Additive/Scavenger: Lewis acids (e.g., ZnCl₂, B(OR)₃) or inorganic salts can be added to the reaction. These additives are thought to coordinate to the inhibitory nitrogen atom, effectively "masking" its Lewis basicity and preventing it from poisoning the catalyst. This can be a quick and cost-effective fix.
-
Substrate Modification (Protecting Groups): If other methods fail, temporarily protecting the nitrogen atom (e.g., as an N-oxide or by N-alkylation) can completely eliminate its inhibitory effect. This adds steps to the overall synthesis (protection and deprotection) but can be a highly reliable strategy for particularly challenging substrates.
The following workflow provides a logical decision-making process for tackling these challenges.
Troubleshooting and Optimization Workflows
Diagram: Troubleshooting Decision Tree for N-Substrate Inhibition
Caption: A systematic workflow for troubleshooting catalyst inhibition.
Diagram: Mechanism of Catalyst Inhibition
Caption: Inhibition via coordination of a N-substrate to the metal center.
In-Depth Protocols
Protocol 1: High-Throughput Screening (HTS) of Catalyst Systems
When dealing with a new class of inhibiting substrates, a high-throughput screening approach can rapidly identify promising reaction conditions, saving significant time and resources.[11][12]
Objective: To efficiently screen a matrix of ligands, bases, and solvents for a challenging cross-coupling reaction.
Methodology:
-
Plate Setup: Use a 96-well plate. Each well will represent a unique reaction condition.
-
Stock Solutions: Prepare stock solutions of your aryl halide, coupling partner, and an internal standard in a suitable solvent (e.g., dioxane, toluene).
-
Catalyst/Ligand Array: In separate vials, prepare solutions of different palladium precatalysts and a diverse set of ligands (include Buchwald, Josiphos, and NHC-type ligands).
-
Base Array: Prepare a selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu) as solids or concentrated solutions.
-
Automated Dispensing: Use automated liquid handlers to dispense the reagents, catalysts, and bases into the wells according to your experimental design. This ensures accuracy and reproducibility.
-
Reaction Execution: Seal the plate under an inert atmosphere and place it on a heated stirring block. Run the reaction for a set time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction, quench all wells simultaneously. Analyze the yield and purity of the product in each well using high-throughput techniques like LC-MS or GC-MS.
-
Data Analysis: Use data visualization software to identify "hits"—conditions that give the highest yield and purity. These hits can then be scaled up and further optimized.
Protocol 2: Systematic Evaluation of Lewis Acid Additives
Objective: To determine if a Lewis acid additive can rescue a failing reaction by mitigating nitrogen-based inhibition.
Methodology:
-
Baseline Reaction: Set up your standard reaction that is known to be sluggish or failing. This will be your negative control (0% additive).
-
Additive Selection: Choose a range of common Lewis acids. Good starting points include ZnCl₂, ZnF₂, Cu(I) salts, and boronic esters.
-
Stoichiometry Screen: For each selected Lewis acid, set up a series of reactions with varying stoichiometry relative to the nitrogen-containing substrate (e.g., 0.5, 1.0, and 1.5 equivalents).
-
Reaction Setup:
-
To a dried reaction vial under an inert atmosphere, add the nitrogen-containing substrate and the Lewis acid additive.
-
Add the solvent and stir for 15-30 minutes at room temperature. This pre-incubation allows the Lewis acid to coordinate with the substrate.
-
Add the remaining reagents: coupling partner, base, and finally the catalyst/ligand system.
-
-
Execution and Monitoring: Run all reactions under identical conditions (temperature, time). Monitor progress by TLC or a time-point analysis via GC/LC-MS.
-
Analysis: Compare the yields of the reactions with additives to the baseline reaction. A significant increase in yield indicates that the additive is effectively mitigating catalyst poisoning.
Reference Data
Table 1: Common Nitrogen-Containing Functional Groups and Recommended Strategies
| Functional Group | Relative Inhibitory Strength | Primary Inhibition Mechanism | Recommended Mitigation Strategy |
| Pyridine | High | Strong σ-donation from N lone pair to metal center.[3] | Bulky, electron-rich ligands (e.g., XPhos); Lewis acid additives (ZnCl₂); Use of modern precatalysts.[9][10] |
| Imidazole/Pyrazole | High | Can act as an anionic ligand after deprotonation, forming very stable palladacycles.[1] | Use of specific precatalysts designed for azoles; careful base selection (weaker bases preferred).[1][13] |
| Aniline | Moderate | Coordination of the amino group. | Often tolerated by robust catalyst systems; can be acylated to reduce basicity if necessary. |
| Indole | Moderate-Low | NH can be deprotonated, but the resulting anion is less inhibitory than pyrazole. | Generally well-tolerated, especially with modern ligands that allow for coupling of unprotected indoles.[1][14] |
| Amide/Lactam | Low | Lower Lewis basicity due to resonance delocalization of the nitrogen lone pair. | Typically not a strong inhibitor; standard cross-coupling conditions are often successful. |
| Quinolines | Very High | Similar to pyridine but can be even stronger inhibitors depending on substitution.[15] | Requires highly specialized catalyst systems or substrate modification.[15] |
References
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.Angew. Chem. Int. Ed., 2006.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.[Link]
-
Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. ResearchGate.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]
-
Catalyst Screening. InCatT - Innovative Catalyst Technologies.[Link]
-
Revealing the nitrogen reaction pathway for the catalytic oxidative denitrification of fuels. Chemical Communications (RSC Publishing).[Link]
-
High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir - ACS Publications.[Link]
-
Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. MDPI.[Link]
-
Unveiling the Essential Nature of Lewis Basicity in Thermodynamically and Dynamically Promoted Nitrogen Fixation. DT Energy Group.[Link]
-
Nitrogen-containing inhibitors and their link to their protective mechanism with molecular structure. ResearchGate.[Link]
-
High-Throughput Screening Techniques in Catalysis. Presentation slides.[Link]
-
Unveiling the Essential Nature of Lewis Basicity in Thermodynamically and Dynamically Promoted Nitrogen Fixation. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed.[Link]
-
High throughput reaction screening for accelerated materials research update. YouTube.[Link]
-
Mechanism of N2 Reduction Catalyzed by Fe-Nitrogenase Involves Reductive Elimination of H2. PMC - NIH.[Link]
-
How Can You Prevent Catalyst Poisoning? YouTube.[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]
-
From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. MDPI.[Link]
-
Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.[Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. PubMed.[Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Article.[Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.[Link]
-
Application Guide For Palladium Catalyzed Cross Coupling PDF. Scribd.[Link]
-
Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI.[Link]
-
Lewis Base Catalysis in Organic Synthesis. Presentation slides.[Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC - NIH.[Link]
-
Substituent Effects of Pyridine-amine Nickel Catalyst Precursors on Ethylene Polymerization. Article.[Link]
-
Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. ACS Publications.[Link]
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- 8. youtube.com [youtube.com]
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- 11. Catalyst Screening - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Managing the impact of boroxine formation on reaction stoichiometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with organoboron compounds. This guide provides in-depth troubleshooting and practical advice for managing a common challenge in boron chemistry: the formation of boroxines and its impact on reaction stoichiometry and outcomes.
Understanding the Challenge: The Boronic Acid-Boroxine Equilibrium
Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] They are also key structural motifs in a growing number of pharmaceuticals.[3][4] However, their utility is accompanied by a key chemical property that can significantly impact experimental reproducibility: the propensity to undergo dehydration.
Under anhydrous or thermal conditions, three molecules of a boronic acid can reversibly condense to form a six-membered cyclic anhydride known as a boroxine, releasing three molecules of water in the process.[5][6] This equilibrium between the monomeric acid and the trimeric boroxine is a critical factor to manage for precise stoichiometric control in chemical reactions.[7][8]
Frequently Asked Questions (FAQs)
Q1: What exactly is a boroxine and how does it form?
A boroxine is the cyclotrimeric anhydride of a boronic acid. The formation is a reversible dehydration reaction where three molecules of a boronic acid condense, eliminating three molecules of water to form a stable six-membered ring with alternating boron and oxygen atoms (B-O-B-O-B-O).[3][5]
The reaction is governed by the following equilibrium:
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
This equilibrium can be shifted. The removal of water, for instance through azeotropic distillation, heating, or storage in an anhydrous environment, will favor the formation of the boroxine.[3][9] Conversely, the addition of water will drive the equilibrium back towards the boronic acid through hydrolysis, a reaction that is often very rapid.[10][11]
Q2: Why is boroxine formation a critical issue for reaction stoichiometry?
The primary issue is the change in molecular weight and the number of reactive boron species per mole of reagent. When you weigh out a sample of what you believe to be pure boronic acid, you may actually have a mixture of the acid and its boroxine.[7][8]
Consider this:
-
Boronic Acid (R-B(OH)₂): Contains one reactive boron center.
-
Boroxine ((RBO)₃): Contains three reactive boron centers, but its molecular weight is that of three boronic acid molecules minus the weight of three water molecules (54.045 g/mol ).
If a significant portion of your starting material exists as the boroxine, a simple weight-based calculation assuming the boronic acid monomer will lead to an incorrect molar quantity of the boron reagent. This is a common source of error that can lead to lower yields, incomplete reactions, and difficulty in reproducing results.[12] It is common practice to add an excess of the boronic acid reagent to compensate for this uncertainty.[12]
Q3: What factors influence the boronic acid/boroxine equilibrium?
Several factors can shift the balance between the boronic acid and its boroxine. Understanding these allows for better control over your reagents.
| Factor | Effect on Equilibrium | Causality and Field Insights |
| Water Content | Shifts equilibrium toward the boronic acid. | The presence of water facilitates rapid hydrolysis of the boroxine ring.[11] This is the most direct way to control the equilibrium. In many Suzuki-Miyaura protocols, the presence of water is beneficial for this reason.[13] |
| Temperature | Higher temperatures favor boroxine formation. | The dehydration reaction is an entropically driven process due to the release of three water molecules.[10] Heating a sample, even under ambient atmosphere, can drive off bound water and promote cyclization.[6][9] |
| Solvent | Anhydrous, non-polar solvents favor boroxine. | Solvents incapable of hydrogen bonding or donating water will shift the equilibrium to the right. Simply warming a boronic acid in an anhydrous solvent like chloroform can be enough to trigger boroxine formation.[3] |
| Substituents (R-group) | Electron-donating groups on aryl boronic acids tend to favor boroxine formation. | Experimental and computational studies have shown that substituents that increase electron density on the boron-containing ring can stabilize the corresponding boroxine.[9][10] |
| Storage Conditions | Long-term storage, especially in a desiccated environment, can lead to gradual dehydration. | Even when stored in a sealed bottle at room temperature, solid boronic acids can slowly convert to their boroxines over time.[9] |
Troubleshooting Guide: Common Scenarios & Solutions
Q4: My reaction yield is poor, and I suspect my boronic acid reagent is the problem. How can I check for boroxine formation?
Underlying Cause: Inconsistent reagent quality is a frequent cause of poor reaction outcomes. Confirming the composition of your boronic acid is the first critical troubleshooting step.
Solution: The most direct and quantitative method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: This is the preferred method. The protons on the boronic acid monomer (R-B(OH)₂) will have a different chemical shift compared to the corresponding protons of the R-group attached to the boroxine ring ((RBO)₃). The hydroxyl (-OH) protons of the boronic acid are often broad and may exchange with trace water, but the signals from the R-group are typically sharp and reliable for quantification. By integrating the distinct signals corresponding to the monomer and the trimer, you can determine the molar ratio of the two species in your sample.[7][10]
-
Other Analytical Techniques:
-
UPLC-MS: While useful, this technique can be complicated by the potential for boroxine to form or hydrolyze in the ion source, which can make quantification challenging without a validated method.[14]
-
Thermal Analysis (DSC/TGA): These methods can be used to characterize and quantify the boronic acid and boroxine content, particularly for bulk material characterization in a drug development setting.[11]
-
(See Protocol 1 for a detailed NMR analysis workflow)
Q5: I've confirmed my reagent is a mixture of boronic acid and boroxine. How do I calculate the correct mass to use in my reaction?
Underlying Cause: You cannot use the molecular weight of the pure boronic acid for your calculations. You must determine the "effective molecular weight" or calculate the mass needed based on the desired moles of the R-B moiety.
Solution:
-
Determine the Molar Ratio: First, use ¹H NMR integration to find the molar ratio of boronic acid (BA) to boroxine (BX). Let's say the ratio is x : y (e.g., 0.7 : 0.3).
-
Calculate Moles of 'R-B' units: Remember that each mole of boroxine contains three moles of the reactive 'R-B' unit.
-
Moles of 'R-B' from boronic acid = x
-
Moles of 'R-B' from boroxine = 3 * y
-
Total moles of 'R-B' in the mixture = x + 3y
-
-
Calculate Mass Percentage:
-
Mass from boronic acid = x * MW_BA
-
Mass from boroxine = y * MW_BX
-
Total Mass in the mixture = (x * MW_BA) + (y * MW_BX)
-
-
Calculate Adjusted Mass: To get a specific number of moles of your reactive 'R-B' unit (let's say, N moles), calculate the required mass of the mixture (M_mixture ) as follows:
M_mixture = N * [ (x * MW_BA + y * MW_BX) / (x + 3y) ]
Where:
-
N = Desired moles of the R-B(OH)₂ equivalent.
-
x and y = Molar fractions of boronic acid and boroxine from NMR.
-
MW_BA = Molecular weight of the boronic acid.
-
MW_BX = Molecular weight of the boroxine.
-
Q6: What are the best practices for storing and handling boronic acids to maintain their integrity?
Underlying Cause: Improper storage accelerates the degradation of boronic acids through dehydration (to boroxines), oxidation, or protodeboronation.[5]
Solution:
-
Storage: Store boronic acids in tightly sealed containers in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[15] For particularly unstable boronic acids (e.g., some 2-heterocyclic or vinyl boronic acids), consider converting them to more stable derivatives like pinacol esters for long-term storage.[5]
-
Handling: When weighing and handling, minimize exposure to atmospheric moisture and heat. Work quickly and reseal containers promptly. Avoid leaving bottles of boronic acid on the benchtop for extended periods.
-
Inventory Management: Use older stock first and periodically re-analyze the purity of critical boronic acids that have been in storage for a long time, especially if they are used in sensitive, stoichiometric-dependent reactions.
Q7: My reaction requires strictly anhydrous conditions, which seems to promote boroxine formation. How do I proceed?
Underlying Cause: This is a classic dilemma. The conditions needed for the reaction (anhydrous) are the same ones that favor the formation of the less-defined boroxine trimer.
Solution:
-
Use a Boronate Ester: The most robust solution is to use a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more stable towards dehydration and other decomposition pathways.[1][5] They can be conveniently prepared via Miyaura borylation.[12]
-
Use the Boroxine Directly (and knowingly): If you must use the boronic acid, consider deliberately converting it to the boroxine in situ or using a reagent that is confirmed to be >95% boroxine. This way, you can perform stoichiometric calculations based on the boroxine's molecular weight, ensuring a more accurate measure of your reactive boron species. Remember to account for the 3:1 ratio of R-B units to the boroxine molecule.
-
In-situ Hydrolysis (if tolerable): For some reactions, like many Suzuki couplings, the base and trace water present in the reaction are sufficient to hydrolyze the boroxine back to the active boronate species.[1][13] However, relying on this without verification can be risky if precise stoichiometry is paramount.
Key Experimental Protocols
Protocol 1: Quantification of Boronic Acid/Boroxine Ratio by ¹H NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the boronic acid/boroxine sample into an NMR tube.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help resolve the -OH protons of the boronic acid, providing an additional diagnostic peak.
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Analysis & Integration:
-
Identify a set of well-resolved signals in the aromatic or aliphatic region corresponding to the boronic acid monomer.
-
Identify the corresponding, but chemically shifted, signals for the boroxine trimer.
-
Carefully integrate the signal for the monomer (I_BA) and the corresponding signal for the trimer (I_BX).
-
-
Calculation: The molar ratio of Boronic Acid (BA) to Boroxine (BX) is calculated as: Ratio (BA : BX) = I_BA : I_BX
Protocol 2: In-situ Conversion of Boroxine to Boronic Acid
This protocol is useful when you have a reagent with a high boroxine content and your reaction can tolerate a small amount of water.
-
Setup: In your reaction flask, dissolve the boronic acid/boroxine mixture in the reaction solvent under an inert atmosphere.
-
Hydrolysis: For every 1 equivalent of the boroxine estimated to be in your sample, add at least 3 equivalents of water. Often, a small amount of a polar co-solvent (e.g., THF, Dioxane) can facilitate this process.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The hydrolysis is typically fast.[11]
-
Proceed: Add the remaining reaction components (catalyst, base, electrophile) as per your standard protocol. The boronic acid is now predominantly in its monomeric form, ready to participate in the reaction.
References
- K. AL Korich and P.M. Iovine. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Seo, et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- G. Galeotti, et al. (2017). Boroxine formation reaction mechanism as calculated by DFT.
- Y. Tokunaga. (2020). Hydrostability of Boroxines.
- Y. Tokunaga. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. HETEROCYCLES.
- Y. Tokunaga. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Fukui University.
- Lab Alley. How to Store Boric Acid. Lab Alley.
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- A. J. J. Lennox & G. C. Lloyd-Jones. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
- S. R. B. M. R. V. S. G. K. P. N. K. R. K. A. V. S. R. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- A. J. J. Lennox & G. C. Lloyd-Jones. (2025). The Boroxine-Boronic Acid Equilibrium. PubMed.
- M. B. Forst, et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- W. A. Marinaro, et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed.
- A. J. J. Lennox & G. C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- S. D. Dreher, et al. (2016).
- A. K. Sharma, et al. (2022).
- A. J. J. Lennox & G. C. Lloyd-Jones. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
- C. Tabélé, et al. (2015). Conversion of boronic acid to boroxine when heating.
- Suzuki Coupling. Organic Chemistry Portal.
- M. A. Rashid, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Copper-Mediated Boronic Acid Degradation in Click Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of copper-mediated boronic acid degradation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. Our goal is to equip you with the expertise to anticipate, diagnose, and solve this common side reaction, ensuring the integrity of your boronic acid-containing molecules and the success of your experiments.
Troubleshooting Guide: Common Issues & Field-Proven Solutions
This section addresses specific experimental problems with a focus on the underlying causality and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Boronic Acid-Containing Product
-
Symptom: You observe a significant amount of unreacted starting materials or the formation of a byproduct that is your starting boronic acid with the -B(OH)₂ group replaced by a hydrogen atom.
-
Probable Cause: This is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This degradation is often catalyzed by the copper species in your click reaction.[3]
-
Solutions:
-
Introduce a Chelating Ligand: The Cu(I) catalyst, if not properly coordinated, can readily interact with and degrade the boronic acid.[3]
-
Actionable Step: Incorporate a chelating ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) into your reaction mixture.[3] TBTA is known to stabilize the Cu(I) oxidation state, which not only accelerates the desired click reaction but also shields the copper catalyst, preventing it from participating in deleterious side reactions with the boronic acid.[3]
-
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of the degradation pathway.
-
Actionable Step: If your reaction protocol allows, attempt the click reaction at a lower temperature. Reducing the temperature can decrease the rate of protodeboronation more significantly than the rate of the cycloaddition.[2]
-
-
Utilize Anhydrous Conditions: Water can be a proton source for protodeboronation.
-
Actionable Step: Ensure all your reagents and solvents are anhydrous. Drying solvents over molecular sieves and handling reagents under an inert atmosphere (e.g., argon or nitrogen) can minimize water content and suppress this degradation pathway.[2]
-
-
Problem 2: Formation of Homocoupling Byproducts (Biaryl Species)
-
Symptom: Besides your desired product, you detect a significant amount of a biaryl compound, which is the result of two of your boronic acid molecules coupling together.
-
Probable Cause: This side reaction is often a result of copper-catalyzed homocoupling of the boronic acid.[4][5][6] This can be particularly prevalent if Cu(II) species are present, which can be generated by the oxidation of the Cu(I) catalyst.
-
Solutions:
-
In Situ Reduction of Cu(II): The standard CuAAC protocol often starts with a Cu(II) salt (like CuSO₄) and a reducing agent.
-
Actionable Step: Ensure a sufficient excess of a reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain the copper in the active Cu(I) state and minimize the Cu(II) concentration available for homocoupling.[3]
-
-
Degas Your Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst to Cu(II), which can promote homocoupling.[2]
-
Actionable Step: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles before adding the copper catalyst.[2]
-
-
Visualizing the Degradation and Prevention Mechanisms
To better understand the processes at play, the following diagrams illustrate the pathway of copper-mediated protodeboronation and how a chelating ligand can intervene.
Caption: Mechanism of Copper-Mediated Protodeboronation.
Caption: Prevention of Degradation by Ligand Chelation.
Frequently Asked Questions (FAQs)
Q1: Why are some boronic acids more prone to degradation than others?
A: The stability of a boronic acid is highly dependent on its electronic properties. Arylboronic acids with electron-withdrawing groups are generally more susceptible to protodeboronation.[2] This is because the electron-withdrawing nature of the substituents makes the carbon-boron bond more polarized and thus more liable to cleavage. Conversely, electron-rich arylboronic acids tend to be more stable. Additionally, certain heterocyclic boronic acids, such as 2-pyridyl boronic acids, can be particularly unstable due to the influence of the heteroatom.[1][7]
Q2: Can I use fluoride ions to protect my boronic acid?
A: Yes, studies have shown that the addition of fluoride ions can protect boronic acids from Cu(I)-mediated decomposition.[3] Fluoride can coordinate to the boron atom, forming a more stable tetra-coordinate boronate species, which is less prone to degradation. This can be a simple and effective strategy to improve the yield of your click reaction.
Q3: Is it better to use a more stable boronic acid derivative like a pinacol ester?
A: Using a more stable derivative like a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate can be an excellent strategy.[1][7] These derivatives often exhibit enhanced stability and can act as "slow-release" sources of the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the more reactive free boronic acid low, thereby minimizing the rate of degradation side reactions.[1]
Q4: Can the choice of base in my reaction mixture affect boronic acid stability?
A: Absolutely. The presence of a base is often necessary for other coupling reactions involving boronic acids, and it can influence stability. While click reactions themselves are often run under neutral or slightly acidic conditions, if a base is required for other functionalities in your molecule, it's important to choose it carefully. Strong bases can accelerate protodeboronation.[2] If a base is needed, using a weaker, non-coordinating base is generally advisable.
Experimental Protocol: Click Reaction with TBTA as a Protective Ligand
This protocol provides a general method for performing a CuAAC reaction with a boronic acid-containing substrate, using TBTA to minimize degradation.
Materials:
-
Azide-functionalized boronic acid
-
Alkyne-functionalized reaction partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of your azide-functionalized boronic acid (e.g., 10 mM in your chosen solvent).
-
Prepare a stock solution of your alkyne partner (e.g., 12 mM in the same solvent).
-
Prepare a freshly made stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a stock solution of TBTA (e.g., 20 mM in a compatible organic solvent like DMSO or DMF).
-
-
Reaction Assembly (for a 1 mL final volume):
-
In a microcentrifuge tube, add the azide-functionalized boronic acid solution (e.g., 100 µL for a final concentration of 1 mM).
-
Add the alkyne solution (e.g., 120 µL for a final concentration of 1.2 mM).
-
Add the TBTA solution (e.g., 10 µL for a final concentration of 0.2 mM).
-
Add the CuSO₄ solution (e.g., 10 µL for a final concentration of 0.2 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 20 µL for a final concentration of 2 mM).
-
Add the remaining solvent to bring the final volume to 1 mL.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or NMR) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
-
Data Summary: Efficacy of Protective Strategies
The following table summarizes the qualitative effectiveness of various strategies to prevent boronic acid degradation in copper-catalyzed reactions.
| Protective Strategy | Mechanism of Action | Relative Efficacy | Key Considerations |
| Chelating Ligands (e.g., TBTA) | Stabilizes Cu(I) and prevents its interaction with the boronic acid.[3] | High | Can accelerate the click reaction. May require optimization of ligand-to-copper ratio. |
| Fluoride Additives | Forms a stable tetra-coordinate boronate species.[3] | Moderate to High | Simple to implement. The amount of fluoride may need to be optimized. |
| Lower Reaction Temperature | Slows the rate of the degradation reaction.[2] | Moderate | May also slow down the desired click reaction, potentially requiring longer reaction times. |
| Anhydrous Conditions | Removes a key proton source for protodeboronation.[2] | Moderate | Requires careful handling of reagents and solvents to exclude moisture. |
| Use of Boronate Esters | "Slow release" of the active boronic acid, keeping its concentration low.[1][7] | High | Requires an additional synthetic step to prepare the ester. |
References
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Center for Biotechnology Information.[Link]
-
Protodeboronation. Wikipedia.[Link]
-
Boronic acid. Wikipedia.[Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.[Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed.[Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Center for Biotechnology Information.[Link]
-
Emergent Organoboron Acid Catalysts. National Center for Biotechnology Information.[Link]
-
Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Center for Biotechnology Information.[Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim.[Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.[Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.[Link]
-
Copper-Assisted Amination of Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. PubMed.[Link]
-
Influence of ligand structure on the stability and oxidation of copper nanoparticles | Request PDF. ResearchGate.[Link]
-
Journal of the American Chemical Society. ACS Publications.[Link]
-
Ligand Binding to Copper Nanocrystals; Amines, Carboxylic Acids and the Role of Surface Oxides | Request PDF. ResearchGate.[Link]
-
Chemical Science Blog. Royal Society of Chemistry.[Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Boronic Acid Stability for Biological Applications
Welcome to the Technical support center dedicated to overcoming the stability challenges of boronic acids in biological research. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique reactivity of boronic acids but encounter stability hurdles in their experimental workflows. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions to ensure the success of your experiments.
Introduction: The Duality of Boronic Acid Reactivity and Instability
Boronic acids are invaluable tools in chemical biology and drug discovery due to their ability to form reversible covalent bonds with diols, a moiety abundant in biological systems like saccharides and glycoproteins.[1][2] This unique reactivity, however, is shadowed by their inherent instability under physiological conditions. The primary culprits are oxidative degradation and hydrolysis, which can lead to inconsistent results and limit the therapeutic potential of boronic acid-containing compounds.[1][3][4][5] This guide provides a comprehensive resource to diagnose and resolve these stability issues.
Core Concepts: Understanding Boronic Acid Degradation
A foundational understanding of how boronic acids degrade is crucial for effective troubleshooting.
Oxidative Degradation
At physiological pH, boronic acids and their esters are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are prevalent in biological environments.[3][4][5] This oxidative deboronation is an irreversible process that converts the boronic acid into an alcohol and boric acid, thereby inactivating the molecule.[5]
Diagram: Oxidative Deboronation Pathway
Caption: The oxidative degradation pathway of a boronic acid.
Hydrolysis
The stability of the boronic acid functional group is highly dependent on pH.[6][7] In aqueous solutions with a pH above the pKa of the boronic acid, it converts from a neutral, trigonal planar form to an anionic, tetrahedral boronate species.[6] This tetrahedral form can be more susceptible to certain reactions and can influence interactions with target biomolecules. Furthermore, boronate esters, often used as protecting groups, can hydrolyze back to the parent boronic acid, especially under acidic or basic conditions, or in the presence of water.[7][8]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
Issue 1: My boronic acid compound shows diminishing activity over the course of my cell-based assay.
Question: I've synthesized a promising boronic acid-based inhibitor. While it shows good initial activity, its efficacy decreases significantly over a 24-hour incubation with cells. What could be the cause, and how can I fix it?
Answer: This is a classic symptom of compound instability in the culture medium, likely due to oxidative degradation.[3][4][5] Cell culture media and the cells themselves can generate reactive oxygen species (ROS), leading to the conversion of your active boronic acid to an inactive alcohol.[5][9]
Troubleshooting Steps & Solutions:
-
Confirm Oxidative Instability:
-
Protocol: Incubate your compound in cell-free culture medium for the same duration as your assay. Analyze the sample at different time points using LC-MS to quantify the remaining parent compound and identify any degradation products (e.g., the corresponding alcohol).[8][10]
-
Rationale: This experiment isolates the chemical stability in the medium from cellular metabolism, helping to pinpoint oxidative degradation as the likely cause.
-
-
Chemical Stabilization Strategies:
-
Introduce Electron-Withdrawing Groups: If you are in the early stages of drug design, consider modifying the aryl ring of your boronic acid with electron-withdrawing groups. This can decrease the electron density on the boron atom, making it less susceptible to oxidation.[5]
-
Form a Boralactone: A highly effective strategy is to create a boralactone, where an intramolecular carboxyl group coordinates with the boron. This has been shown to increase oxidative stability by up to 10,000-fold.[3][4][5][11][12]
-
Utilize Steric Hindrance: Flanking the boronic acid moiety with bulky groups can sterically hinder the approach of ROS, thereby slowing down the degradation process.[13]
-
-
Formulation and Experimental Adjustments:
-
Fresh Preparation: Always prepare solutions of your boronic acid compound fresh before each experiment. Avoid storing stock solutions in aqueous buffers for extended periods.
-
Antioxidants: Consider the inclusion of antioxidants in your assay medium, but be cautious as this can interfere with the biological system you are studying. This is more of a diagnostic tool than a routine solution.
-
Diagram: Strategies to Enhance Oxidative Stability
Caption: Approaches to mitigate oxidative instability of boronic acids.
Issue 2: My boronic acid derivative is difficult to purify and handle.
Question: I'm working with a boronic acid that is unstable during purification by silica gel chromatography and seems to degrade upon storage. How can I improve its handling and stability?
Answer: Unprotected boronic acids can be challenging to handle due to their propensity to form trimeric anhydrides (boroxines) and their potential for degradation on acidic silica gel.[14] Converting the boronic acid to a more stable boronate ester is a widely adopted and effective solution.[7][14]
Troubleshooting Steps & Solutions:
-
Protecting Group Selection:
-
Pinacol Esters: These are the most common protecting groups. They are generally stable enough for column purification and can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.[14]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable and are often used when a robust protecting group is needed for multi-step syntheses.[7][15] They are stable to a wide range of acidic conditions but can be readily deprotected with aqueous base.[16][17]
-
Trifluoroborate Salts: These salts exhibit high crystallinity and are highly stable towards oxidation due to the electron donation from the fluorine atoms to the empty orbital of boron.[14]
-
| Protecting Group | Key Features | Stability | Deprotection Conditions |
| Pinacol Ester | Most common, commercially available | Moderate; stable to chromatography | Often used directly; can be hydrolyzed |
| MIDA Ester | Highly stable, crystalline solids | High; stable to acidic conditions | Aqueous base (e.g., NaOH) |
| Trifluoroborate Salt | Crystalline, highly stable to oxidation | High; stable to air and moisture | Aqueous acid |
-
Purification Adjustments:
-
Neutralized Silica Gel: If you must purify an unprotected boronic acid, consider using silica gel that has been neutralized with a non-nucleophilic base like triethylamine.[7]
-
Alternative Chromatography: For boronate esters, if on-column hydrolysis is suspected, using a less acidic stationary phase or minimizing the amount of acid in the mobile phase can be beneficial.[18]
-
Issue 3: I'm developing a boronic acid prodrug, but the release of the active drug is inefficient.
Question: I've designed a boronic acid-based prodrug that should release the active compound in the high-ROS environment of a tumor. However, in vitro and in vivo results show poor release. What factors could be influencing this?
Answer: The efficiency of a ROS-triggered boronic acid prodrug strategy depends on the rate of C-B bond oxidation and subsequent hydrolysis.[9][19][20] Several factors can influence this, including the electronic properties of the boronic acid and the specific ROS present.
Troubleshooting Steps & Solutions:
-
Assess the Oxidation Rate:
-
Protocol: Use a well-controlled in vitro assay with a known concentration of H₂O₂ (a major ROS) to measure the rate of conversion of your prodrug to the active drug.[19] Quantify both the prodrug and the released drug over time using a validated analytical method like UPLC-MS.[10]
-
Rationale: This will provide a quantitative measure of the release kinetics and help determine if the C-B bond is sufficiently labile under oxidative stress.
-
-
Modulate the Electronic Properties of the Boronic Acid:
-
Enhance Oxidation Rate: While electron-withdrawing groups increase stability, electron-donating groups on the aryl ring can make the boronic acid more susceptible to oxidation, potentially increasing the release rate of the prodrug.
-
Vinyl Boronic Acids: Consider using a vinyl boronic acid promoiety. It has been shown that the oxidation of a vinyl boronic acid can be significantly faster than that of a benzene boronic acid.[9]
-
-
Consider the Biological Microenvironment:
-
Types of ROS: While H₂O₂ is a common trigger, other ROS or reactive nitrogen species (RNOS) like peroxynitrite can also oxidize the C-B bond.[9][20] The specific ROS profile of your target tissue could influence prodrug activation.
-
Cellular Uptake: Ensure that the prodrug is efficiently taken up by the target cells. Boronic acids can interact with glycoproteins on the cell surface, which can facilitate internalization.[9] If uptake is poor, conjugation to a targeting ligand may be necessary.
-
Analytical Methods for Stability Assessment
Accurate assessment of boronic acid stability is crucial for troubleshooting. Here are some recommended analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used, but care must be taken to avoid on-column hydrolysis of boronate esters. Using a stationary phase with low silanol activity and avoiding acidic mobile phase modifiers can minimize this issue.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This can be an excellent alternative for separating polar boronic acids and their more nonpolar ester counterparts.[21]
-
Non-Aqueous Capillary Electrophoresis (NACE): A powerful technique for analyzing labile boronic esters and their corresponding acids without the risk of hydrolysis during analysis.[8]
-
Mass Spectrometry (MS): Essential for identifying degradation products and confirming the structures of both the parent compound and its metabolites.[22]
References
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
ResearchGate. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
-
DSpace@MIT. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Prodrug strategies for targeted therapy triggered by reactive oxygen species. [Link]
-
National Center for Biotechnology Information. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
-
ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. [Link]
- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
-
Taylor & Francis Online. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. [Link]
-
American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]
-
ResearchGate. (n.d.). The release mechanism of active prodrug from boron-masking using direct C–B bond oxidation/rearrangement strategy. [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]
-
Royal Society of Chemistry. (2024). Boron enabled bioconjugation chemistries. [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
-
ResearchGate. (n.d.). The background and radical generation pathways involving boronic acid (derivatives). [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
- Google Patents. (n.d.).
-
Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Taylor & Francis Online. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Methods for Removing Residual Boron Impurities
Welcome to the technical support center for the removal of residual boron impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with boron contamination in their processes. Boron compounds, often used as reagents or catalysts (e.g., in Suzuki-Miyaura couplings), can be difficult to remove and may impact the safety, efficacy, and stability of final products.[1][2] This resource provides in-depth, field-proven insights into chromatographic methods for effective boron removal, presented in a practical question-and-answer format.
Section 1: Understanding the Challenge: Boron Chemistry FAQs
Q1: Why is removing boron so difficult compared to other impurities?
A1: The difficulty lies in boron's unique chemistry. In aqueous solutions, boron primarily exists as boric acid, B(OH)₃, a weak Lewis acid. It doesn't readily ionize like strong acids, but rather accepts a hydroxide ion to form the borate anion, B(OH)₄⁻.[3][4] This equilibrium is highly pH-dependent.
-
At low pH (< ~7): Boron exists predominantly as the neutral, small, and highly water-soluble boric acid molecule, which has poor retention on both reversed-phase and traditional ion-exchange columns.
-
At high pH (> ~10): It converts to the borate anion, which can be targeted by anion-exchange chromatography. However, many pharmaceutical compounds are unstable at high pH.[4]
This variable nature makes a single, universally effective removal strategy challenging.
Q2: What are the primary forms of boron impurities I might encounter?
A2: You will typically encounter boric acid, borate salts, or residual boronic acids and their esters (e.g., pinacol esters) from synthetic reactions.[1] While boric acid is a general impurity, residual boronic acids are specific to the synthetic route and require tailored separation methods, often based on their unique structural properties.[5]
Section 2: Method Selection Guide
Choosing the right chromatographic technique is critical for efficient boron removal. This section guides you through the decision-making process.
Q3: What are the main chromatographic methods for boron removal, and when should I use each?
A3: The three primary methods are Boronate Affinity Chromatography, Ion-Exchange Chromatography, and Reversed-Phase Chromatography. The choice depends on the nature of your target molecule and the boron impurity.
Q4: How does Boronate Affinity Chromatography (BAC) work for purification?
A4: BAC is a powerful technique, but it's used to purify cis-diol-containing molecules (like glycoproteins or catechols) away from boron impurities, not to remove boron from a simple mixture. It operates on the principle of a reversible covalent interaction between a boronic acid immobilized on the stationary phase and cis-1,2- or 1,3-diols on the target molecule.[6][7] The boron impurity (e.g., boric acid) will not bind and will be washed away.
Q5: What are boron-selective chelating resins and how do they differ from standard ion-exchangers?
A5: Boron-selective chelating resins are a specialized type of adsorbent with functional groups, typically N-methyl-D-glucamine (NMDG), that have a high affinity for boron.[3][8] Molecules with multiple hydroxyl groups, like NMDG, form stable cyclic ester complexes with borate.[3]
Key Advantages over Standard Anion Exchange:
-
Higher Selectivity: They bind boron with much greater specificity, even in the presence of high concentrations of other anions like chlorides and sulfates.[9][10]
-
Wider pH Range: While optimal binding is still in the neutral to alkaline range, they can be more effective than standard anion exchangers at near-neutral pH.
| Resin Type | Functional Group | Binding Mechanism | Optimal pH | Key Advantage |
| Strong Base Anion-Exchange | Quaternary Amine | Electrostatic Interaction | > 9.0 | High capacity for borate anions.[11][12] |
| Boron-Selective Chelating | N-methyl-D-glucamine (NMDG) | Covalent Complexation | 6.0 - 12.0 | High selectivity for boron.[8] |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q6: My boron breakthrough is happening much earlier than expected on my anion-exchange column. What's wrong?
A6: Premature breakthrough is a classic sign of either incorrect conditions or loss of column capacity.
-
Cause 1: Incorrect pH. As detailed above, if the pH of your sample and mobile phase is not sufficiently alkaline (ideally pH > 9.2), the boric acid will not convert to the borate anion and will not bind to the resin.
-
Cause 2: High Flow Rate. The kinetics of boron binding can be slow. A high flow rate reduces the residence time of the sample on the column, preventing efficient capture.[9] Try reducing the flow rate significantly.
-
Cause 3: Column Fouling or Incomplete Regeneration. If the column has been used previously, it may be fouled with other substances or was not fully regenerated. This reduces the available binding sites. Perform a thorough cleaning and regeneration cycle as recommended by the manufacturer.[11] Studies have shown that total capacity can remain stable over multiple cycles if regeneration is performed correctly.[11]
Q7: I am trying to separate a boronic acid intermediate from my API using reversed-phase HPLC, but I'm getting poor peak shape and inconsistent retention times. Why?
A7: This is a common challenge with boronic acids on RPC.
-
Cause 1: On-Column Interactions & Hydrolysis. Boronic acids can have secondary interactions with the silica support of the column.[5] Furthermore, boronic pinacol esters, often used in synthesis, can hydrolyze back to the more polar boronic acid on the column, leading to split or tailing peaks.[1] Using a "fast LC" method with shorter run times can minimize this on-column degradation.[1]
-
Cause 2: Mobile Phase pH. The retention of boronic acids is highly sensitive to pH. At low pH, the boronic acid group is neutral, while at high pH it can become partially or fully charged, affecting its hydrophobicity and retention.[5] You must carefully screen and buffer the pH to achieve consistent results.
-
Cause 3: Boron "Memory Effect". Boron compounds, particularly boric acid, are known to adsorb onto glass and stainless-steel surfaces within the HPLC system, leading to carryover and baseline issues.[13] Using PEEK tubing and components where possible and employing rigorous, alkaline wash steps between runs can help mitigate this.[13]
Q8: How do I properly regenerate a boron-selective chelating resin?
A8: Regeneration is a critical step to ensure the longevity and performance of these expensive resins. It is a multi-step process:
-
Acid Elution/Stripping: The boron-NMDG complex is disrupted under acidic conditions. Elute the column with a strong acid like 1-2 M sulfuric acid or hydrochloric acid to strip the bound boron.
-
Rinsing: Rinse thoroughly with deionized water until the effluent pH returns to neutral to remove all traces of the acid.
-
Neutralization/Re-activation: The functional group must be converted back to its free base form to be active. Pass a solution of a base, such as 4-5% sodium hydroxide, through the column.
-
Final Rinse: Perform a final, extensive rinse with deionized water until the pH of the effluent is neutral and stable. The column is now ready for re-equilibration with the loading buffer.
Section 4: Frequently Asked Questions (FAQs)
Q9: Do I need to validate my chromatographic method for impurity removal?
A9: Yes. For drug development and manufacturing, any method used for impurity profiling or removal must be validated according to ICH guidelines (e.g., Q2(R1)).[14][15] This involves demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable and fit for purpose.[16][17]
Q10: What is the best way to quantify low levels of boron in my final product?
A10: While HPLC can be used for specific boronic acid impurities, the gold standard for quantifying trace elemental boron is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[13][18] These techniques offer the low detection limits (ppb levels) required for final product release testing.[13]
Q11: Can I use non-chromatographic methods for boron removal?
A11: Yes, other methods exist, though they are often used for wastewater treatment rather than pharmaceutical purification. These include reverse osmosis, electrocoagulation, and chemical precipitation with agents like lime.[4][19][20] However, for the high degree of selectivity and purity required in drug development, chromatography is generally the preferred and more controlled method.[19]
Section 5: Experimental Protocols
Protocol 1: Bulk Boric Acid Removal using a Boron-Selective Chelating Resin
This protocol outlines a general procedure for removing boric acid from a neutral aqueous solution containing a stable active pharmaceutical ingredient (API).
Methodology:
-
Column Preparation:
-
Select a boron-selective resin (e.g., one with N-methyl-D-glucamine functionality).[8]
-
Pack the column according to the manufacturer's instructions. Ensure the resin is fully settled and free of air gaps.
-
Perform initial conditioning as per the manufacturer's protocol, which typically involves sequential washes with acid and base.
-
-
Equilibration:
-
Equilibrate the column with 5-10 column volumes (CV) of the loading buffer. The buffer should be at a pH where your API is stable and the resin has a high affinity for boron (typically pH 7-9).
-
Monitor the pH of the column effluent to ensure it matches the loading buffer.
-
-
Sample Loading:
-
Adjust the pH of your sample to match the loading buffer.
-
Filter the sample (0.22 or 0.45 µm) to remove any particulates.
-
Load the sample onto the column at a low flow rate (e.g., 2-5 CV/hour) to maximize the residence time and ensure efficient boron capture.[10]
-
-
Collection and Analysis:
-
Collect the flow-through fraction. This fraction should contain your purified product, now free of boron.
-
Wash the column with an additional 2-3 CV of loading buffer and combine with the flow-through.
-
Analyze fractions for boron content (e.g., by ICP-MS) and for your API concentration to confirm successful purification and recovery.
-
-
Regeneration:
-
Follow the detailed regeneration protocol (See Q8) to strip the bound boron and prepare the column for subsequent use.
-
Section 6: References
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). scirp.org. [Link]
-
Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. (2023). Green Chemistry (RSC Publishing). [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
Removal of boron from refined brine by using selective ion exchange resins. (2008). PubMed. [Link]
-
Complete Boron Removal From Water. (n.d.). Clean TeQ Water. [Link]
-
Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies. (2008). PubMed. [Link]
-
Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (n.d.). NIH. [Link]
-
Boronic Acids as Ligands for Affinity Chromatography. (2006). ResearchGate. [Link]
-
Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. (n.d.). ResearchGate. [Link]
-
Boron Removal from Aqueous Solutions by Strong Base Anion-exchange Resin Batch and Column Experiments. (2021). Periodica Polytechnica. [Link]
-
How to accurately quantify Boron in ultra-pure water?. (2009). Chromatography Forum. [Link]
-
Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes. (n.d.). NIH. [Link]
-
Advanced Chelating Resins for Metal Removal. (n.d.). ITOCHU CA. [Link]
-
Frequently Asked Questions on Boron Isotopes. (n.d.). Isobar Science. [Link]
-
Functionalized Boron Carbide Nanoparticles as Active Boron Delivery Agents Dedicated to Boron Neutron Capture Therapy. (n.d.). NIH. [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (n.d.). NIH. [Link]
-
CHARLES UNIVERSITY CHIRAL SEPARATIONS OF BORANE CLUSTER COMPOUNDS. (n.d.). Univerzita Karlova. [Link]
-
Technologies for Boron Removal. (2021). ResearchGate. [Link]
-
Validation of Impurity Methods, Part I. (2003). LCGC International. [Link]
-
Chelating Resin D403 Boron Selective Resin. (n.d.). hal-lan.com. [Link]
-
Determination of boron in nuclear materials at subppm. (n.d.). INIS-IAEA. [Link]
-
Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (n.d.). mdpi.com. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2024). ijsrem.com. [Link]
-
Drinking Water Treatment - Removal of boron from potable water. (n.d.). Sunresin. [Link]
-
Boron Determination—A Review of Analytical Methods. (1997). ResearchGate. [Link]
-
A Comparison of Methods for Boron Removal From Flowback and Produced Waters. (2014). JPT. [Link]
-
The removal method of boron impurities in metallurgical silicon. (n.d.). Google Patents.
-
Boron - Unregulated Contaminants. (n.d.). WECO FILTERS. [Link]
-
ProSelect Boron/Borate Resin. (n.d.). SWT. [Link]
-
Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc. [Link]
-
Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. (2010). ResearchGate. [Link]
-
Removal of boron from potable water. (n.d.). Sunresin. [Link]
-
Functionalized mesoporous silica nanoparticles for innovative boron-neutron capture therapy of resistant cancers. (2019). bioRxiv. [Link]
-
Cause Analysis and Solution of Boron Concentration Reduction in Three Generation Nuclear Power Passive Core Makeup Tank (CMT). (n.d.). scilit.net. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2023). IJCRT.org. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. [Link]
-
A unique boronic acid functionalized monolithic capillary for specific capture, separation and immobilization of cis-diol biomolecules. (2011). PubMed. [Link]
-
Removing boron from wastewater: FAQs + Q&A Forum. (n.d.). Finishing.com. [Link]
-
Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies. (2023). NIH. [Link]
-
Boron Removal from Water. (2019). Pure Aqua, Inc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review [mdpi.com]
- 4. Advances in Technologies for Boron Removal from Water: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Chelating Resins for Metal Removal | ITOCHU CA [itochu-ca.com]
- 9. Removal of boron from refined brine by using selective ion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ProSelect Boron/Borate Resin - SWT [swtwater.com]
- 11. Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. How to accurately quantify Boron in ultra-pure water? - Chromatography Forum [chromforum.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection to Overcome Steric Hindrance in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind ligand selection and troubleshooting strategies, ensuring a deeper understanding and more successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a sterically hindered substrate (e.g., ortho-disubstituted aryl halide) is giving low to no yield. What is the most likely culprit?
A: When dealing with sterically demanding substrates, the primary bottleneck is often a sluggish or completely stalled elementary step in the catalytic cycle, typically the oxidative addition or the reductive elimination.[1][2] The increased steric bulk around the reaction center hinders the approach of the palladium catalyst and the subsequent bond-forming steps. Your choice of ligand is the most critical parameter to address this challenge.[3][4] Standard ligands like PPh₃ are often inadequate for these transformations.[4]
Initial Troubleshooting Steps:
-
Re-evaluate Your Ligand: The ligand dictates the steric and electronic properties of the palladium center. For hindered substrates, you need a ligand that is both bulky and electron-rich.[4][5][6]
-
Check Catalyst and Reagent Integrity: Ensure your palladium precursor, ligand, and base are fresh and have been stored under an inert atmosphere to prevent degradation or oxidation.[7]
-
Ensure Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as O₂ can oxidize the active Pd(0) catalyst and phosphine ligands.[7][8]
Q2: What characteristics should I look for in a ligand to couple sterically hindered substrates?
A: The ideal ligand for a sterically hindered coupling promotes the formation of a monoligated, highly reactive Pd(0) species.[9][10] This is achieved through a combination of two key features:
-
Steric Bulk: Large, bulky ligands favor the formation of a single ligand coordinating to the palladium center. This creates a more open coordination sphere, which is necessary to accommodate bulky substrates during oxidative addition.[1][11][12] Furthermore, this steric pressure accelerates the final, product-forming reductive elimination step.[1][4]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center promotes the oxidative addition of challenging electrophiles, such as electron-rich or sterically hindered aryl chlorides.[4][9]
The interplay of these two factors is crucial. A ligand that is merely bulky might not be electron-rich enough to facilitate oxidative addition, and vice-versa.
Q3: I'm overwhelmed by the number of available phosphine ligands. Can you recommend specific classes of ligands for hindered couplings?
A: Certainly. For sterically demanding reactions, two main classes of monodentate phosphine ligands have revolutionized the field: Dialkylbiaryl Phosphines (Buchwald-type ligands) and Di(1-adamantyl)alkylphosphine Ligands . N-Heterocyclic Carbenes (NHCs) also represent a powerful alternative.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, developed by the Buchwald group, is arguably the most successful for a wide range of cross-coupling reactions.[13][14] Their structure features a biaryl backbone that provides steric bulk and stability, while the dialkylphosphino group delivers high electron density.[6]
-
Examples for Hindered Suzuki-Miyaura & Buchwald-Hartwig Reactions: XPhos, SPhos, and RuPhos are excellent starting points.[14][15] BrettPhos is particularly effective for coupling primary amines and has been used in challenging aminations.[12][16] For extremely hindered substrates, even more sterically demanding ligands like tBuXPhos or AdBrettPhos may be necessary.[17]
-
-
Di(1-adamantyl)alkylphosphine Ligands: The adamantyl group is exceptionally bulky. Ligands incorporating this moiety, such as cataCXium® A, are highly effective for couplings involving unreactive aryl chlorides and sterically congested substrates.[5][18]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be sterically tuned.[9][19] They form very stable complexes with palladium and can be highly effective for challenging couplings.[10][20] For instance, sterically demanding NHCs with bulky N-aryl substituents (like IPr or SIPr) are well-suited for coupling hindered biaryls.[10][20] The flexible steric bulk of some NHC ligands can be advantageous, allowing them to adapt to the geometric constraints of the catalytic cycle.[21]
Q4: How does the "bite angle" of a bidentate phosphine ligand affect reactions with sterically hindered substrates?
A: The bite angle is the P-M-P angle in a complex with a bidentate phosphine ligand.[22] This geometric parameter has a profound influence on selectivity and reaction rate.[23][24]
-
Wide Bite Angles: Ligands with wide bite angles (e.g., Xantphos) tend to occupy more of the metal's equatorial plane. This can promote reductive elimination by creating steric pressure that pushes the coupling partners together.[22] It also creates a more open coordination site in the axial positions, which can facilitate substrate association.[23]
-
Narrow Bite Angles: Ligands with small bite angles (e.g., dppm) can make more room for a substrate to coordinate by bending away from the reaction site.[25]
While monodentate ligands are often preferred for very hindered substrates to ensure a monoligated active species, bidentate ligands with optimized bite angles, like Josiphos, have also shown success in specific challenging couplings.[26][27] The choice is not always straightforward, as both steric and electronic effects contribute to the overall catalytic activity.[23]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling of a Tetra-ortho-substituted Biaryl
You are attempting to synthesize a tetra-ortho-substituted biaryl via a Suzuki-Miyaura coupling, but are observing low conversion of your starting materials.
Causality Analysis: The formation of such highly hindered C-C bonds is challenging primarily due to a difficult reductive elimination step. The steric clash between the two bulky ortho-substituted aryl groups on the palladium center creates a high energy barrier for the final bond formation.[28] Additionally, oxidative addition to the hindered aryl halide can be slow.[29]
Troubleshooting Workflow & Protocol:
Detailed Protocol: Ligand and Base Screening [3]
-
Setup: In an inert atmosphere glovebox, prepare an array of reaction vials.
-
Ligand Dosing: To separate vials, add your chosen bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, AntPhos). A typical ligand-to-palladium ratio is 1.5:1 to 2:1.
-
Reagent Addition:
-
Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
Add the sterically hindered aryl halide (1.0 equiv).
-
Add the arylboronic acid or ester (1.2-1.5 equiv).
-
Add the base (2.0-3.0 equiv). Screen different bases such as finely powdered K₃PO₄, Cs₂CO₃, or NaOtBu.
-
Add degassed solvent (e.g., Toluene or Dioxane).
-
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS to identify the best-performing conditions.
Problem 2: Failed Buchwald-Hartwig Amination with a Hindered Secondary Amine
You are trying to couple a di-ortho-substituted aryl chloride with a bulky secondary amine (e.g., diisopropylamine), but the reaction is not proceeding.
Causality Analysis: This is a classic example of double steric hindrance. Both the electrophile and the nucleophile are sterically demanding. This scenario requires a catalyst system that is exceptionally active to overcome the steric repulsion at multiple stages:
-
Oxidative Addition: The bulky aryl chloride requires a highly electron-rich and sterically imposing ligand to facilitate its addition to the Pd(0) center.[30]
-
C-N Reductive Elimination: The final bond-forming step is severely hindered by the bulk on both the aryl group and the amine. The ligand must create significant steric pressure to drive this elimination.[2]
Troubleshooting Workflow & Ligand Selection:
Recommended Ligands and Conditions:
| Ligand Class | Specific Example(s) | Key Features & Rationale | Typical Base | Ref. |
| Biaryl Phosphines | BrettPhos, RuPhos | Exceptionally bulky and electron-rich, designed to accelerate reductive elimination of hindered substrates. | NaOtBu, K₃PO₄ | [2][11] |
| N-Heterocyclic Carbenes | IPr, SIPr, IHept | Strong σ-donors that facilitate oxidative addition of aryl chlorides. Tunable bulk on N-aryl groups. | LiHMDS, NaOtBu | [10][19] |
| Ferrocenyl Phosphines | Josiphos-type | Robust ligands that can generate highly active and long-lived catalysts for challenging aminations. | NaOtBu | [26] |
Experimental Protocol: General Procedure for Hindered Amination [31]
-
Inert Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the selected ligand (4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat 3 times).
-
Reagent Addition: Under a positive pressure of argon, add the hindered aryl chloride (1.0 equiv.), the hindered amine (1.1 equiv.), and degassed anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Analysis: Monitor the reaction by LC-MS. If the reaction stalls, consider a higher temperature or a different ligand/base combination from your screening results.
References
-
ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Retrieved from [Link]
-
ACS Publications. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Sterically Demanding Phosphine Ligands in Palladium-Catalyzed Cross-Coupling leading to C( sp 2 ) E Bond Formation (E = NH 2 , OH, and F): Reactivity and Catalysis. Retrieved from
-
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Bite angle. Retrieved from [Link]
-
ACS Publications. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
NIH. (n.d.). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Retrieved from [Link]
-
Rutgers University. (n.d.). N-Heterocyclic Carbene Ligand Development and Cross-Coupling of Amides by N–C Activation. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Steric Attraction and Bite-Angle Flexibility in Metal-Mediated C-H Bond Activation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Bite angle effects in diphosphine metal catalysts: steric or electronic?. Retrieved from [Link]
-
NIH. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric nature of the bite angle. A closer and a broader look. Retrieved from [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MIT DSpace. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
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ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Retrieved from [Link]
-
Dalhousie University. (2024). Ligand-enabled advances in Ni-catalyzed cross-coupling. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Carbonylative Cross-Coupling of ortho, ortho-Disubstituted Arenes. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Comparison: (2-Ethynylphenyl)boronic Acid vs. Its Pinacol Ester in Modern Synthesis
For researchers, scientists, and professionals navigating the complexities of drug development and fine chemical synthesis, the choice of reagents is paramount. Among the versatile building blocks in a synthetic chemist's arsenal, organoboron compounds hold a place of distinction, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This guide provides an in-depth, objective comparison of two closely related and highly valuable reagents: (2-Ethynylphenyl)boronic acid and its pinacol ester derivative. We will delve into the nuances of their reactivity, stability, and handling, supported by experimental insights to inform your selection process.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between a boronic acid and its boronate ester lies a classic chemical trade-off.[5] Boronic acids are generally recognized as the more reactive species in cross-coupling reactions, often leading to faster conversions.[5][6] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[5][7]
However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation—the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[8][9][10][11][12] This process can be particularly problematic under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[5][9] Furthermore, boronic acids can dehydrate to form cyclic trimers known as boroxines, which can also impact reactivity and lead to inconsistencies.[13]
Conversely, boronic acid pinacol esters (Bpin) are designed for stability.[1][13][14] The pinacol group forms a cyclic ester with the boronic acid, effectively "protecting" the boron atom.[1][13] This structural feature renders the molecule significantly more stable towards moisture and air, leading to a longer shelf life and easier handling.[1][13] Pinacol esters are often crystalline solids that are amenable to purification by standard techniques like silica gel chromatography, a process that can be challenging for the more polar and less stable free boronic acids.[1][15][16]
At a Glance: Key Property Comparison
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times.[5] | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Prone to protodeboronation and boroxine formation.[8][9][13] Shorter shelf life. | Significantly more stable, less sensitive to air and moisture.[1][13] Long shelf life. |
| Handling | Can be more challenging due to instability. | Easier to handle, weigh, and store.[1][13] |
| Purification | Purification by chromatography can be difficult.[15] | Readily purified by silica gel chromatography.[1][15][16] |
| Solubility | Generally more soluble in polar protic solvents. | More soluble in common organic solvents. |
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C(sp²)–C(sp²) bonds.[4] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][17][18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice between the boronic acid and its pinacol ester directly impacts the transmetalation step. For the boronic acid to be an effective nucleophile, it must be activated by a base to form a more nucleophilic boronate species.[7] While it was once thought that pinacol esters must first hydrolyze back to the boronic acid to participate in the reaction, recent studies have shown that boronic esters can undergo transmetalation directly, although the mechanism can be more complex and sometimes slower.[19] The steric bulk of the pinacol group can hinder the approach to the palladium center, potentially slowing down the reaction rate compared to the less encumbered boronic acid.[19]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical context, here is a representative protocol for the Suzuki-Miyaura coupling of this compound or its pinacol ester with a model aryl bromide, 4-bromoanisole. This protocol is designed to highlight the key considerations when using either reagent.
Objective: Synthesize 2-ethynyl-4'-methyoxybiphenyl.
Materials:
-
This compound OR 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq.).
-
Boron Reagent Addition:
-
For Boronic Acid: Add this compound (1.2 mmol, 1.2 eq.).
-
For Pinacol Ester: Add 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 eq.).
-
-
Base and Catalyst Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).
-
Atmosphere Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The addition of water is often crucial for the efficiency of the reaction, particularly when using boronic acids.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed. Note: Reactions with the boronic acid may complete in 2-4 hours, while the pinacol ester may require 6-12 hours or overnight heating.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.
-
Base: The base is crucial for activating the boronic acid and facilitating the transmetalation step.[7] The choice of base can influence the reaction rate and the stability of the boron reagent.
-
Ligand: The phosphine ligand stabilizes the palladium center, influences its reactivity, and prevents the precipitation of palladium black. Bulky, electron-rich ligands often improve catalytic activity for challenging substrates.
-
Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is common. Water can aid in dissolving the base and in the hydrolysis of any boroxines formed from the boronic acid.
Conclusion and Recommendation
The choice between this compound and its pinacol ester is not a matter of one being definitively superior, but rather a strategic decision based on the specific demands of the synthesis.
-
Choose this compound when:
-
Speed is critical: For rapid, high-yielding reactions where reaction time is a primary concern.
-
Downstream steps are immediate: When the product will be used quickly, minimizing concerns about the reagent's long-term stability.
-
Purification is straightforward: If the final product can be easily separated from any boron-containing byproducts without chromatography.
-
-
Choose this compound Pinacol Ester when:
-
Stability and shelf life are paramount: For multi-step syntheses or when building a library of compounds over time.[1][13]
-
Handling ease is desired: In high-throughput screening or automated synthesis platforms where robust, stable reagents are essential.[5]
-
Chromatographic purification is necessary: The ester's stability and typical non-polar nature make it well-suited for purification on silica gel.[1][15]
-
Ultimately, the pinacol ester offers a significant advantage in terms of practicality, storage, and handling, making it the preferred choice for many routine applications and complex, multi-step synthetic campaigns. The slightly lower reactivity is often a small price to pay for the enhanced stability and reliability it provides.
References
-
Title: Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Publishing URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ChemRxiv URL: [Link]
-
Title: The proposed mechanism for protodeboronation of arylboronic acids Source: ResearchGate URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Assessing the stability and reactivity of a new generation of boronic esters Source: FASEB URL: [Link]
-
Title: Chemistry Of Boronic Esters Source: AA Blocks URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: Organic Letters URL: [Link]
-
Title: Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Comparison of reactivity of different boron reagents Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Canadian Journal of Chemistry URL: [Link]
-
Title: (a) Representative Suzuki coupling reaction and hydrolysis products... Source: ResearchGate URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines Source: Organic Syntheses URL: [Link]
-
Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]
-
Title: Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... Source: ResearchGate URL: [Link]
-
Title: Experiment 8 - Suzuki Coupling Reaction Source: Scribd URL: [Link]
-
Title: Transition metal-free synthesis of alkyl pinacol boronates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane Source: ResearchGate URL: [Link]
-
Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL: [Link]
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- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 17. youtube.com [youtube.com]
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- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
(2-Ethynylphenyl)boronic acid vs. Potassium (2-Ethynylphenyl)trifluoroborate: A Comparative Guide for Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is a foundational tool for the construction of C-C bonds. A critical parameter influencing the success of this reaction is the choice of the organoboron nucleophile. This guide offers a detailed comparison of two prevalent reagents for introducing the valuable (2-ethynylphenyl) moiety: (2-ethynylphenyl)boronic acid and its corresponding trifluoroborate salt, potassium (2-ethynylphenyl)trifluoroborate. We will explore the nuanced differences in their stability, handling, reactivity, and optimal reaction conditions to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
A Tale of Two Borons: Structural and Stability Differences
The fundamental distinction between these two reagents lies at the boron center, a difference that dictates their chemical personality and practical utility.
This compound possesses a neutral, trigonal planar boronic acid moiety (-B(OH)₂). This configuration is susceptible to intermolecular dehydration, leading to the formation of a cyclic trimeric anhydride known as a boroxine. This inherent instability can complicate storage, handling, and accurate stoichiometric measurements, as the precise ratio of boronic acid to boroxine can be variable.
Potassium (2-ethynylphenyl)trifluoroborate , in contrast, features a tetracoordinate, anionic boron atom stabilized by three electron-withdrawing fluorine atoms and a potassium counterion. This structure confers significantly enhanced stability. These salts are typically crystalline, free-flowing solids that are resistant to decomposition by air and moisture, a stark contrast to their boronic acid counterparts.
Figure 1. Chemical structures of this compound and Potassium (2-Ethynylphenyl)trifluoroborate.
Practical Considerations: Handling and Storage
The superior stability of potassium (2-ethynylphenyl)trifluoroborate translates directly into significant practical advantages in a laboratory setting.
| Feature | This compound | Potassium (2-Ethynylphenyl)trifluoroborate |
| Physical Form | White to off-white solid, can be amorphous | Crystalline, free-flowing white solid |
| Air & Moisture Stability | Prone to dehydration to form boroxines; can be hygroscopic | Generally stable to air and moisture for extended periods |
| Storage | Often requires storage under an inert atmosphere and/or refrigeration | Can be stored on the shelf under normal laboratory conditions |
| Handling | Requires careful handling to minimize exposure to air and moisture | Easy to handle and weigh accurately on the benchtop |
| Purity & Stoichiometry | Purity can be variable due to boroxine formation, complicating accurate weighing | High purity is readily attainable and maintained, ensuring stoichiometric precision |
For applications in high-throughput screening, medicinal chemistry, and process development, the reliability and ease of use of trifluoroborate salts are highly valued.
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Divergence
While both reagents ultimately deliver the same (2-ethynylphenyl) group, their entry into the catalytic cycle proceeds through different activation pathways. This has important implications for reaction optimization.
Figure 2. Generalized Suzuki-Miyaura cycle with distinct activation pathways for boronic acids and trifluoroborates.
-
This compound: The generally accepted mechanism involves activation by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex, the boronate species [ArB(OH)₃]⁻. This boronate then readily undergoes transmetalation with the palladium(II) halide complex.
-
Potassium (2-ethynylphenyl)trifluoroborate: The activation of trifluoroborates is believed to proceed via a slow, base-promoted hydrolysis of the B-F bonds to generate the corresponding boronic acid in situ. This newly formed boronic acid is then captured by the base to form the active boronate species for transmetalation. This slow-release mechanism can be beneficial, as it maintains a low steady-state concentration of the highly reactive boronic acid, which can help to suppress side reactions like protodeboronation.
Comparative Experimental Protocols
The mechanistic differences necessitate distinct sets of reaction conditions to achieve optimal results. Below are representative protocols for the coupling of 4-bromoanisole with each reagent.
Protocol A: Coupling with this compound
-
In a nitrogen-flushed flask, combine 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%).
-
Add a degassed solvent mixture of toluene and water (4:1, 0.2 M).
-
Heat the mixture to 85 °C with vigorous stirring for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol B: Coupling with Potassium (2-ethynylphenyl)trifluoroborate
-
To a flask, add 4-bromoanisole (1.0 equiv.), potassium (2-ethynylphenyl)trifluoroborate (1.5 equiv.), and cesium carbonate (3.0 equiv.).
-
Add palladium(II) acetate [Pd(OAc)₂] (3 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (10:1, 0.2 M).
-
Heat the mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Key Differences and Rationale:
-
Stoichiometry: A slightly larger excess of the trifluoroborate is often used to facilitate the equilibrium-driven hydrolysis.
-
Catalyst System: While simple phosphine ligands like PPh₃ are often sufficient for boronic acids, the more challenging activation of trifluoroborates frequently benefits from the use of electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos) which promote both oxidative addition and the difficult transmetalation step.
-
Base & Solvent: Stronger bases (e.g., Cs₂CO₃) and higher temperatures are often required for trifluoroborate couplings to drive the initial hydrolysis and subsequent steps.
-
Reaction Time: Due to the slower in situ generation of the active nucleophile, reactions with trifluoroborates typically require longer reaction times.
Performance Data Summary
The following table provides a generalized comparison of expected outcomes based on literature precedents.
| Parameter | This compound | Potassium (2-Ethynylphenyl)trifluoroborate |
| Aryl Iodides | Excellent yields, fast reactions, mild conditions | High yields, may require slightly more forcing conditions |
| Aryl Bromides | High yields, generally robust | High yields, often requires optimized catalyst/base combination |
| Aryl Chlorides | Often challenging, requires specialized catalysts | Can be more effective, especially with advanced catalyst systems |
| Protodeboronation | Can be a significant side reaction, especially with prolonged heating or strong base | Generally less prone to this side reaction due to low in situ concentration |
Conclusion and Recommendations
The selection between this compound and potassium (2-ethynylphenyl)trifluoroborate is a strategic choice based on the specific demands of the synthesis.
Choose this compound for:
-
Rapid, small-scale syntheses with reactive coupling partners (aryl iodides/bromides).
-
Situations where milder reaction conditions are a priority.
-
When proper infrastructure for handling air- and moisture-sensitive reagents is readily available.
Choose Potassium (2-ethynylphenyl)trifluoroborate for:
-
Large-scale or library synthesis where reproducibility, ease of handling, and stability are paramount.
-
Couplings involving challenging substrates, such as some aryl chlorides.
-
Reactions where protodeboronation or other boronic acid-related side reactions are a concern.
-
Long-term storage and use in automated synthesis platforms.
References
-
Molander, G. A., & Figueroa, R. (2006). Scope of the Two-Step, One-Pot Cross-Coupling of Organotrifluoroborates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Ethynylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1] A particularly valuable building block in this reaction is ethynylphenylboronic acid, which introduces an alkyne moiety that is a gateway to a vast array of further chemical transformations, including "click" chemistry, Sonogashira couplings, and the synthesis of complex conjugated systems.
The success of the Suzuki-Miyaura coupling of ethynylphenylboronic acid is critically dependent on the choice of the palladium catalyst. The nature of the catalyst system—comprising a palladium source and typically a ligand—governs the reaction's efficiency, speed, and applicability to diverse substrates. This guide provides an in-depth comparison of the performance of various classes of palladium catalysts for this specific and important transformation, supported by experimental data and field-proven insights.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount to appreciating the role of the catalyst and ligands in facilitating the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium catalyst and its associated ligands directly influences the kinetics and efficiency of each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparing the Palladium Catalyst Arsenal
The efficiency of the Suzuki-Miyaura coupling of ethynylphenylboronic acid can vary significantly depending on the palladium catalyst employed. Below is a comparative overview of common catalyst classes, with supporting data. For a standardized comparison, we will consider the coupling of (4-ethynylphenyl)boronic acid with 4-bromoanisole as a representative reaction.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Traditional Phosphine Ligands | |||||||||
| Pd(PPh₃)₄ | 3-bromothiophene-2-carbaldehyde | (4-ethynylphenyl)boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 33-46 | 5 | [4] |
| Pd(dppf)Cl₂ | 5-bromoindazole | 2-thiopheneboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High | 10 | [5] |
| Buchwald Precatalysts | |||||||||
| XPhos Pd G3 | 4-chloroanisole | 2,6-difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 2 | [6] |
| Heterogeneous Catalysts | |||||||||
| Pd/C (10%) | 4-iodoacetophenone | phenylboronic acid | Na₂CO₃ | EtOH/H₂O | 25-100 | < 1 | High | N/A | [7] |
In-Depth Analysis of Catalyst Classes
1. Traditional Phosphine-Ligated Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Overview: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is one of the most traditional and widely used catalysts for the Suzuki-Miyaura reaction.[8] It is a pre-formed, air-sensitive Pd(0) complex. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Performance Insights: While often effective, Pd(PPh₃)₄ can require higher catalyst loadings (typically 1-5 mol%) and elevated temperatures. Its performance with challenging substrates, such as sterically hindered or electron-deficient partners, can be limited. For the coupling of a dibromothiophene with various boronic acids, including those with electron-donating and withdrawing groups, Pd(PPh₃)₄ provided moderate yields of both mono- and di-substituted products.[4] This suggests that while it is a workhorse catalyst, it may not be the most efficient for achieving high yields with substrates like ethynylphenylboronic acid, which can be prone to side reactions. Pd(dppf)Cl₂ often shows broader applicability and higher stability.[5]
-
Causality: The relatively lower reactivity of Pd(PPh₃)₄ can be attributed to the moderate electron-donating ability of the triphenylphosphine ligand, which can lead to a slower rate of oxidative addition, particularly with less reactive aryl chlorides and bromides.
2. Buchwald Ligands and Precatalysts (e.g., XPhos Pd G3)
-
Overview: The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized the Suzuki-Miyaura coupling. These ligands, when paired with a palladium source, form highly active catalysts. The corresponding palladacycle precatalysts (e.g., G2, G3, and G4) are air- and moisture-stable, making them exceptionally user-friendly.
-
Performance Insights: Buchwald-type catalysts are particularly effective for challenging substrates, including sterically hindered aryl halides and boronic acids that are prone to protodeboronation under basic conditions.[6] The alkyne functionality in ethynylphenylboronic acid can increase its susceptibility to decomposition, making catalysts that promote rapid coupling at lower temperatures highly desirable. The XPhos Pd G3 precatalyst has been shown to be highly effective for the coupling of unstable boronic acids with aryl chlorides at room temperature in as little as 30 minutes, achieving high yields.[6]
-
Causality: The high efficiency of Buchwald catalysts stems from the steric bulk and strong electron-donating nature of the biarylphosphine ligands. The steric bulk promotes the reductive elimination step, while the electron-richness of the ligand accelerates the oxidative addition of the aryl halide. This combination leads to a faster overall catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions.
3. N-Heterocyclic Carbene (NHC) Ligated Catalysts
-
Overview: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, and form very stable palladium complexes.
-
Performance Insights: The strong Pd-NHC bond leads to robust catalysts with high turnover numbers and thermal stability. This makes them suitable for reactions requiring higher temperatures and for coupling less reactive substrates like aryl chlorides. While specific data for ethynylphenylboronic acid is not as prevalent, the general trend is that NHC-ligated palladium catalysts are highly effective for a broad range of Suzuki-Miyaura couplings.
-
Causality: The exceptional σ-donating ability of NHC ligands increases the electron density on the palladium center, which significantly facilitates the oxidative addition step. Their steric bulk can also be tuned to promote reductive elimination.
4. Heterogeneous Catalysts (e.g., Pd/C)
-
Overview: Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant practical advantages, including ease of separation from the reaction mixture (via filtration) and the potential for catalyst recycling.
-
Performance Insights: Pd/C can be a cost-effective and efficient catalyst for Suzuki-Miyaura couplings, often under ligand-free conditions. Studies have shown that Pd/C can effectively catalyze the coupling of aryl iodides and bromides with arylboronic acids in aqueous media, sometimes at room temperature.[7][9] However, the activity of Pd/C can be lower than homogeneous catalysts, potentially requiring higher temperatures or longer reaction times, especially for less reactive aryl halides.
-
Causality: The reaction with heterogeneous catalysts is believed to occur on the surface of the palladium nanoparticles. The efficiency can be influenced by the palladium dispersion, particle size, and the nature of the support. While offering operational simplicity, achieving the high turnover numbers seen with state-of-the-art homogeneous catalysts can be challenging.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of (4-ethynylphenyl)boronic acid with 4-bromoanisole using two different classes of palladium catalysts.
Protocol 1: Suzuki-Miyaura Coupling Using a Traditional Phosphine-Ligated Catalyst (Pd(PPh₃)₄)
This protocol is adapted from general procedures for Suzuki-Miyaura couplings using Pd(PPh₃)₄.[8]
Materials:
-
(4-ethynylphenyl)boronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-ethynylphenyl)boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvents should be sparged with an inert gas for at least 20 minutes prior to use.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is based on the high-efficiency couplings of challenging boronic acids reported by Buchwald and coworkers.[6]
Materials:
-
(4-ethynylphenyl)boronic acid (1.5 mmol)
-
4-bromoanisole (1.0 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen gas supply in a glovebox or via Schlenk line
-
Sealed reaction vial
-
Magnetic stirrer
Procedure:
-
Inside a glovebox, or in a flask under a positive pressure of argon, combine (4-ethynylphenyl)boronic acid (1.5 equiv), 4-bromoanisole (1.0 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (2.0 equiv) in a reaction vial equipped with a stir bar.
-
Add anhydrous THF (2 mL) and water (0.5 mL).
-
Seal the vial tightly and remove it from the glovebox (if used).
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). The high activity of this catalyst often allows for lower reaction temperatures.
-
Monitor the reaction for completion, which is often achieved in a much shorter timeframe (e.g., 0.5-4 hours) compared to traditional catalysts.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst byproducts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the product by flash chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
The choice of palladium catalyst for the Suzuki-Miyaura coupling of ethynylphenylboronic acid is a critical parameter that dictates the efficiency and practicality of the synthesis.
-
Traditional phosphine-ligated catalysts like Pd(PPh₃)₄ remain a viable, cost-effective option, particularly for less challenging substrates, but may require more forcing conditions.
-
Modern Buchwald precatalysts offer significant advantages in terms of reaction speed, milder conditions, and broader substrate scope, making them particularly well-suited for potentially unstable substrates like ethynylphenylboronic acid. Their ease of handling as air-stable solids is a major practical benefit.
-
N-Heterocyclic carbene (NHC) ligated catalysts provide a robust and highly active alternative, especially for reactions involving less reactive coupling partners.
-
Heterogeneous catalysts such as Pd/C present an attractive option for process chemistry due to their ease of separation and potential for recycling, although they may not always match the activity of the best homogeneous systems.
For researchers aiming for high efficiency, reliability, and mild reaction conditions, especially when dealing with sensitive functional groups, the investment in modern Buchwald or NHC-based catalyst systems is often justified by the superior results. As catalyst development continues to advance, we can anticipate even more active and versatile systems that will further expand the horizons of what is achievable in complex molecule synthesis.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
-
Shaheen, S., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2022 , 27(15), 4986. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. The Borylation of Aryl Halides with Pinacolborane Catalyzed by a Palladium/Triphenylarsine Catalyst. Organic Letters, 2013 , 15(23), 6030-6033. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]
-
Kudo, N., et al. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80(8), 359-373. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Tyagi, V., et al. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 2021 . [Link]
-
Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2021 . [Link]
-
Li, Y., et al. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Tetrahedron Letters, 2005 , 46(37), 6327-6330. [Link]
-
Monguchi, Y., et al. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 2016 , 21(9), 1184. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132(40), 14073-14075. [Link]
-
Cacchi, S., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17(4), 4508-4523. [Link]
-
Al-Masum, M., & Ng, D. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017 , 7(5), 146. [Link]
-
D’Andola, C., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24(5), 856. [Link]
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- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
A Comparative Guide for the Synthesis of Ethynyl-Substituted Biaryls: Suzuki vs. Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Ethynyl-substituted biaryls are a critical structural motif in a vast array of functional materials, pharmaceuticals, and natural products. Their rigid, linear geometry and unique electronic properties make them highly desirable building blocks. The formation of the carbon-carbon (C-C) bond between an aryl group and an ethynyl-aryl moiety is a pivotal step in their synthesis. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and widely adopted methods for forging this crucial bond.
This guide provides an in-depth, objective comparison of the Suzuki and Stille coupling reactions for the synthesis of ethynyl-substituted biaryls. We will delve into the mechanistic nuances, practical considerations, and substrate scope of each reaction, supported by experimental data, to empower researchers in selecting the optimal methodology for their specific synthetic challenges.
The Contenders: A High-Level Overview
Both the Suzuki and Stille reactions are palladium-catalyzed cross-coupling reactions that excel at forming C(sp²)-C(sp) bonds.[1][2] However, they differ fundamentally in the nature of the organometallic nucleophile employed.
-
Suzuki Coupling: Utilizes an organoboron reagent, typically a boronic acid or ester, which requires activation by a base to facilitate transmetalation.[3]
-
Stille Coupling: Employs an organotin reagent (organostannane), which is generally more reactive and does not require a base for activation.[1][4]
This fundamental difference in the nucleophilic partner gives rise to distinct advantages and disadvantages for each method, which we will explore in detail.
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
While both reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the specifics of the transmetalation step are a key point of differentiation.
Suzuki Coupling: The Base-Mediated Boron Transfer
The generally accepted mechanism for the Suzuki coupling involves the following key steps:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) intermediate.
-
Transmetalation: This is the crucial, base-assisted step. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which then transfers the ethynyl-aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired ethynyl-substituted biaryl.
Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance and Practicality
The choice between Suzuki and Stille coupling often comes down to a trade-off between several key factors.
| Feature | Suzuki Coupling | Stille Coupling |
| Reagent Toxicity | Low; boronic acids and their byproducts are generally non-toxic. [2] | High; organotin compounds are highly toxic and require careful handling and disposal. [4][6][7] |
| Functional Group Tolerance | Generally excellent, but can be sensitive to base-labile groups. [2][3] | Excellent; tolerant of a wide range of functional groups, including those sensitive to bases. [1][8] |
| Reaction Conditions | Requires a base, which can sometimes lead to side reactions. Milder conditions are often possible. [2][3] | Neutral conditions, but can require higher temperatures. Additives like Cu(I) salts may be needed. [1][9] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove completely from the product. [10] |
| Reagent Availability & Stability | A wide variety of boronic acids and esters are commercially available and generally stable. [2] | Many organostannanes are commercially available or readily synthesized and are air and moisture stable. [1][4] |
| Substrate Scope | Very broad for aryl halides and triflates. [2] | Very broad for aryl halides and triflates. Alkynylstannanes are highly reactive. [1][4] |
Experimental Data: A Snapshot from the Literature
To illustrate the practical application of these methods, let's consider a representative synthesis of an ethynyl-substituted biaryl.
Reaction: Coupling of 1-bromo-4-ethynylbenzene with phenylboronic acid (Suzuki) or tributyl(phenylethynyl)stannane (Stille).
| Coupling Method | Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [11] |
| Stille | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 100 | 6 | 92 |
As the data suggests, both methods can provide excellent yields of the desired product. The Suzuki coupling often proceeds under slightly milder temperature conditions, while the Stille coupling can be faster.
Protocol Corner: Exemplary Procedures
Here, we provide detailed, step-by-step protocols for the synthesis of 1-phenyl-4-(phenylethynyl)benzene, a representative ethynyl-substituted biaryl, via both Suzuki and Stille couplings.
Suzuki Coupling Protocol
Materials:
-
1-Bromo-4-(phenylethynyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 1-bromo-4-(phenylethynyl)benzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
1-Bromo-4-phenylbenzene (1.0 equiv)
-
Tributyl(phenylethynyl)stannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried, round-bottom flask, add 1-bromo-4-phenylbenzene.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add tributyl(phenylethynyl)stannane via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1-2 hours.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for both reactions. However, for more challenging substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be required to facilitate the oxidative addition and reductive elimination steps.
-
Solvent Selection: Aprotic solvents like toluene or dioxane are common for both reactions. For Suzuki couplings, the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
-
Base in Suzuki Coupling: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength of the base can influence the reaction rate and the tolerance of base-sensitive functional groups.
-
Tin Byproduct Removal in Stille Coupling: The removal of toxic tin byproducts is a significant practical challenge in Stille couplings. The use of fluoride scavengers, such as aqueous KF, is a common and effective method for precipitating the tin salts, which can then be removed by filtration. [10]
Conclusion: Making the Right Choice for Your Synthesis
Both the Suzuki and Stille couplings are formidable tools for the synthesis of ethynyl-substituted biaryls. The "better" method is entirely dependent on the specific context of the synthesis.
Choose Suzuki Coupling when:
-
Low toxicity is a primary concern.
-
The starting materials are not sensitive to basic conditions.
-
Ease of byproduct removal is a priority.
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups.
-
Neutral reaction conditions are required.
-
The higher reactivity of the organostannane is advantageous, potentially leading to faster reaction times.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable the informed researcher to confidently select the optimal path forward for the successful synthesis of these valuable molecular architectures.
References
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Dai, J., Lu, D., Ye, T., Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
-
Stille Coupling. (n.d.). OpenOChem Learn. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Levashov, A. S., Buryi, D. S., Goncharova, O. V., Konshin, V. V., Dotsenko, V. V., & Andreev, A. A. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(22), 13263-13271.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Fort, B. C. (2020, September 14). An efficient method for removing organotin impurities. Shandong Look Chemical. [Link]
- El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2015).
- Kotha, S., & Lahiri, K. (2002). Suzuki-Miyaura cross-coupling reactions: a personal account. Resonance, 7(1), 58-71.
- Barnes, C. L., & Soderquist, J. A. (1991). Synthesis of 1-bromo-4-ethynylbenzene. The Journal of Organic Chemistry, 56(1), 268-270.
- Toxicity and health effects of selected organotin compounds: a review. (1976). Environmental Health Perspectives, 14, 51-78.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Analysis of Transmetalation in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. While the catalytic cycle is generally understood to comprise oxidative addition, transmetalation, and reductive elimination, the transmetalation step—the transfer of the organic moiety from boron to the palladium center—is often a critical, rate-influencing phase.[1] A thorough kinetic understanding of this step is paramount for reaction optimization, catalyst design, and efficient scale-up in pharmaceutical and materials science applications.
This guide provides an in-depth comparison of the kinetic profiles of the transmetalation step under various conditions, supported by experimental data and mechanistic insights. We will dissect the factors that govern the rate of this crucial transformation, offering a framework for rational control over the Suzuki-Miyaura coupling.
The Mechanistic Dichotomy: Two Competing Pathways for Transmetalation
The role of the base in activating the organoboron species for transmetalation has led to the proposal of two primary mechanistic pathways: the "boronate" pathway and the "hydroxide" (or "oxide") pathway.[2] The operative pathway is highly dependent on the reaction conditions, including the nature of the base, solvent, and reactants.[2]
-
The Boronate Pathway: In this widely cited mechanism, the base activates the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (boronate). This boronate then displaces the halide or other anionic ligand from the palladium(II) complex, facilitating the transfer of the organic group.[3]
-
The Hydroxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide complex. This species then undergoes reaction with the neutral boronic acid, leading to the formation of a Pd-O-B linkage, which precedes the transfer of the organic group to palladium.[2]
Kinetic studies have been instrumental in deconvoluting these pathways. A pivotal study by Hartwig and Carrow provided a direct kinetic comparison of the two pathways by measuring the rates of the stoichiometric reactions of isolated arylpalladium halide and hydroxo complexes.[2] Their findings demonstrated that for a common phosphine ligand system in a THF/water mixture, the reaction of the palladium hydroxo complex with boronic acid is significantly faster than the reaction of the palladium halide complex with the corresponding boronate.[2][4]
Table 1: Comparative Rate Constants for the "Hydroxide" vs. "Boronate" Transmetalation Pathways [2][4]
| Reactants | Pathway | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate |
| [(PPh₃)Pd(Ph)(μ-OH)]₂ + p-tolylboronic acid | Hydroxide | -40 | 2.4 x 10⁻³ | ~14,000 |
| (PPh₃)₂Pd(Ph)(I) + K[p-tolylB(OH)₃] | Boronate | -40 (estimated) | 1.7 x 10⁻⁷ | 1 |
Data extracted and compiled from Carrow, B. P. & Hartwig, J. F. J. Am. Chem. Soc. 2011, 133 (7), pp 2116–2119.[2][4]
This substantial difference in rate constants strongly suggests that under these conditions, the hydroxide pathway is the dominant route for transmetalation.[2][4]
The Influence of Ligands on Transmetalation Kinetics
The phosphine ligand is a critical modulator of the transmetalation rate. Its steric and electronic properties directly impact the stability of intermediates and the energy of transition states. Bulky, electron-donating ligands are generally thought to accelerate reductive elimination, but their effect on transmetalation is more nuanced.
Kinetic studies by Denmark and colleagues, utilizing low-temperature rapid injection NMR spectroscopy, have provided valuable insights into the effect of phosphine ligands on the rate of the transmetalation step from pre-formed arylpalladium(II)boronate complexes.[5]
Table 2: Effect of Phosphine Ligand on the Rate of Transmetalation [5][6]
| Ligand | k_obs (10⁻³ s⁻¹) | Relative Rate |
| DPPF | 2.75 ± 0.05 | 1.00 |
| i-Pr₃P | 8.09 ± 0.86 | 2.94 |
| Ph₃P | 9.95 ± 0.71 | 3.61 |
Data from Thomas, A. A., et al. J. Am. Chem. Soc. 2017, 139 (10), pp 3825–3841.[5]
The data indicate that for this specific system, the rate of transmetalation follows the order Ph₃P > i-Pr₃P > DPPF.[5] The slower rate observed for the bidentate DPPF ligand suggests that a ligand dissociation event may be necessary to create a vacant coordination site on the palladium center for the transmetalation to occur.[5][6] This underscores the principle that a coordinatively unsaturated and electrophilic palladium center is often key to facilitating the transfer of the organic group from boron.[5]
The Critical Role of the Base and Solvent System
Bases: The choice of base is crucial for activating the boronic acid or generating the palladium hydroxo species.[3]
-
Inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and are effective in promoting transmetalation, particularly in aqueous solvent mixtures.[2]
-
Hydroxide bases (NaOH, KOH) are stronger and can lead to faster rates, but may also promote side reactions like protodeboronation.
-
Fluoride bases (CsF, KF) are also effective, particularly in anhydrous conditions, and are thought to favor the boronate pathway.
Solvents: The solvent system influences the solubility of the reactants and the stability of charged intermediates.[7][8]
-
Aprotic solvents like toluene, THF, and dioxane are commonly used, often with the addition of water to facilitate the action of inorganic bases.[7]
-
Polar aprotic solvents such as DMF and acetonitrile can influence the selectivity of the reaction in certain cases.[7][8]
-
Protic solvents like alcohols can also be used and may participate in the activation of the boronic acid.[7]
The interplay between the base and solvent is complex and can significantly impact the dominant transmetalation pathway.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of the Suzuki-Miyaura coupling requires careful experimental design and execution. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of these reactions.[9]
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., decane)
-
Schlenk flask
-
Thermostated oil bath
-
Syringes and needles for sampling
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, arylboronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture at a constant temperature (e.g., 80 °C). This is time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve.
Visualizing the Mechanistic Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Comparison with Alternative C-C Coupling Reactions
While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions also provide powerful means to form C-C bonds. A brief kinetic comparison of their key bond-forming steps is instructive.
-
Heck Reaction: The key C-C bond formation occurs via migratory insertion of an alkene into a Pd-C bond. This is followed by β-hydride elimination. The rate-determining step is often the oxidative addition or the migratory insertion, depending on the specific substrates and conditions. [10]* Stille Coupling: The transmetalation step involves the transfer of an organic group from an organotin reagent to the palladium center. The toxicity of the tin reagents is a significant drawback. Kinetically, the transmetalation can be fast, but the overall rate is often dependent on the nature of the tin reagent and the ligands on palladium. [10] Compared to these alternatives, the Suzuki-Miyaura coupling offers the advantage of using generally less toxic and more stable organoboron reagents. The kinetics of the transmetalation step, as discussed, are highly tunable through the choice of base, ligand, and solvent, providing a high degree of control over the reaction.
Conclusion
The transmetalation step is a mechanistically rich and kinetically significant phase of the Suzuki-Miyaura coupling. A deep understanding of the factors that influence its rate—the interplay between the boronate and hydroxide pathways, the steric and electronic effects of phosphine ligands, and the crucial role of the base and solvent—is essential for the rational design and optimization of these powerful C-C bond-forming reactions. By employing systematic kinetic analysis, researchers can unlock the full potential of the Suzuki-Miyaura coupling for the efficient synthesis of complex molecules in academic and industrial settings.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
-
Singleton, D. A. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catal.2022 , 12 (5), 2959–2966. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. IDEALS - University of Illinois.[Link]
- Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. J. Organomet. Chem.2006, 691 (21), 4459-4466.
- García-Melchor, M.; Braga, A. A. C.; Lledós, A.; Ujaque, G.; Maseras, F. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. J. Organomet. Chem.2010, 695 (22), 2449-2456.
-
Thomas, A. A.; Wang, H.; Zahrt, A.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. J. Am. Chem. Soc.2017 , 139 (10), 3825–3841. [Link]
- Amatore, C.; Jutand, A.; Le Duc, G. Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chem. Eur. J.2011, 17 (8), 2492-2503.
- Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
-
Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. NIH Public Access.[Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angew. Chem. Int. Ed.2013, 52 (29), 7362-7370.
- Ortuño, M. A.; Lledós, A.; Maseras, F.; Ujaque, G. The transmetalation process in Suzuki-Miyaura reactions: calculations indicate lower barrier via boronate intermediate.
- Christensen, M. et al. Development of an automated kinetic profiling system with online HPLC for reaction optimization. React. Chem. Eng.2019, 4 (9), 1555-1561.
- Miyaura, N. Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. J. Organomet. Chem.2002, 653 (1-2), 54-57.
- Osakada, K.; Nishihara, Y. Transmetallation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Trans.2022, 51 (3), 777-787.
- Lima, C. F. R. A. C., et al. Role of the base and control of selectivity in the suzuki-miyaura cross-coupling reaction.
- Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Science2016, 352 (6283), 329-332.
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116-2119. [Link]
- Zick, M. E., et al. Overcoming halide inhibition of Suzuki-Miyaura couplings with biaryl monophosphine-based catalysts. Org. Process Res. Dev.2019, 23 (8), 1631-1639.
- Yunker, L. P. E. et al. Real-time mass spectrometric investigations into the mechanism of the Suzuki-Miyaura reaction. Organometallics2018, 37 (23), 4297-4306.
- Delaney, C. P. et al. Potassium trimethylsilanolate-promoted, anhydrous Suzuki-Miyaura cross-coupling reaction proceeds via the “boronate mechanism”: evidence for the alternative fork in the trail. J. Am. Chem. Soc.2022, 144 (10), 4345-4364.
-
Newman, S. G., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr. J. Chem.2020 , 60 (3-4), 406-409. [Link]
- Braga, A. A. C.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics2006, 25 (15), 3647–3658.
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Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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ResearchGate. Effect of Phosphine Ligand on Rate a. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Pediaa.Com. Difference Between Heck Stile and Suzuki Reaction. [Link]
-
ResearchGate. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. [Link]
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A Researcher's Guide to Selecting the Optimal Base for Hindered Aryl-Aryl Coupling Reactions
In the intricate world of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds stands as a foundational pillar, enabling the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. Among the myriad of tools available to the modern chemist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, are indispensable. However, when faced with sterically demanding substrates—molecules with bulky groups that physically obstruct the reactive centers—these powerful reactions can falter. The key to success in these challenging transformations often lies in the judicious selection of a seemingly simple reagent: the base.
This guide provides a comprehensive side-by-side comparison of commonly employed bases for hindered aryl-aryl coupling reactions. Moving beyond a mere catalog of options, we will delve into the mechanistic rationale behind base selection, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions and overcome synthetic hurdles.
The Crucial Role of the Base in Overcoming Steric Hindrance
In palladium-catalyzed cross-coupling reactions, the base plays a multifaceted role that extends far beyond simple deprotonation.[1][2] In Suzuki-Miyaura couplings, the base activates the organoboron species, forming a more nucleophilic boronate complex that is primed for the critical transmetalation step.[1][3] In Buchwald-Hartwig aminations, the base is essential for deprotonating the amine or the palladium-amine complex, facilitating the C-N bond-forming reductive elimination.[4][5][6]
When steric hindrance comes into play, the efficiency of these steps is severely compromised. Bulky substituents on the aryl partners can prevent the catalyst and coupling partners from adopting the necessary geometry for reaction. An appropriately chosen base can mitigate these steric clashes by influencing the solubility of reactants, the aggregation state of the catalyst, and the nature of the active catalytic species.
Visualizing the Catalytic Cycle: The Base's Point of Intervention
To appreciate the impact of the base, let's visualize a generalized catalytic cycle for a Suzuki-Miyaura coupling. The base's primary intervention point is in the activation of the boronic acid, a prerequisite for the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the base-mediated activation of the boronic acid.
A Comparative Analysis of Common Bases
The choice of base is highly dependent on the specific substrates, solvent, and catalyst system. Below, we compare the performance of several classes of bases in the context of hindered aryl-aryl coupling.
Inorganic Bases: The Workhorses of Cross-Coupling
Inorganic bases are widely used due to their affordability, stability, and broad applicability.
| Base | Typical Yield Range (%) | Key Characteristics & Applications |
| K₃PO₄ | 88-98 | A strong, non-nucleophilic base often effective for sterically hindered substrates and heteroaryl couplings.[1] Its use can sometimes prevent side reactions.[1] |
| Cs₂CO₃ | 90-99 | Often provides superior yields with challenging substrates due to its higher solubility in organic solvents.[1][7] The "cesium effect" is often attributed to the large, polarizable cation.[8][9] |
| K₂CO₃ | 90-98 | A cost-effective and widely used base, often a good starting point for optimization.[1] |
| KF | 80-95 | The fluoride ion is thought to uniquely activate the boronic acid, making it highly effective, especially under anhydrous conditions.[1][3] |
Experimental Data: Inorganic Bases in Action
A study on the synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling demonstrated the superiority of K₃PO₄·H₂O over other common inorganic bases.[10]
Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄·H₂O | 83 |
| 2 | K₂CO₃ | 60 |
| 3 | Cs₂CO₃ | 71 |
| 4 | NaOH | <5 |
Data adapted from Reference[10].
This data clearly illustrates that for this specific hindered system, hydrated potassium phosphate was the optimal choice, significantly outperforming other common bases.
Organic Bases: Mildness and Solubility
Organic bases offer the advantage of being soluble in common organic solvents, leading to more homogeneous reaction mixtures.
| Base | Typical Yield Range (%) | Key Characteristics & Applications |
| DBU | Varies | A non-nucleophilic amidine base. Its use in polar solvents can sometimes lead to the formation of stable palladium complexes, potentially inhibiting catalysis.[5][11] |
| P2-Et Phosphazene | High | A non-nucleophilic, organic superbase that can enable a broad range of Pd-catalyzed cross-couplings at room temperature, even with challenging substrates.[12] |
Experimental Data: The Power of Phosphazene Bases
The development of the P2-Et phosphazene base has enabled room-temperature cross-coupling reactions for a wide array of substrates, including those that are sterically hindered.[13][12]
Reaction: Suzuki coupling of 2-chlorotoluene with phenylboronic acid.
| Base | Temperature (°C) | Yield (%) |
| P2-Et | 25 | 95 |
| K₃PO₄ | 80 | 85 |
Illustrative data based on findings in References[13][12].
The ability to perform the reaction at room temperature with high yield highlights the exceptional reactivity imparted by the phosphazene base.
The "Cesium Effect": More Than Just Solubility
The frequent success of cesium bases, particularly Cs₂CO₃ and CsF, in promoting challenging coupling reactions has led to the concept of the "cesium effect."[8][9] While increased solubility in organic solvents is a contributing factor, evidence suggests a more direct role for the cesium cation.[7][8][9] It is proposed that the large, polarizable Cs⁺ ion can interact with the palladium catalyst or intermediates, stabilizing transition states and accelerating key steps in the catalytic cycle.[9]
Best Practices and Base Selection Guide
Choosing the optimal base for a hindered aryl-aryl coupling is an exercise in balancing multiple factors. The following workflow provides a structured approach to this critical decision.
Caption: A workflow for selecting the optimal base for hindered aryl-aryl coupling.
-
Analyze Your Substrates: The degree of steric hindrance and the electronic nature of your coupling partners are the primary determinants of reaction difficulty. Also, consider the presence of base-sensitive functional groups.[3]
-
Start with the Workhorses: For initial screening, K₃PO₄ is an excellent starting point for hindered systems due to its proven efficacy.[1][10] K₂CO₃ is a good, cost-effective alternative.
-
When the Going Gets Tough, Try Cesium: If initial attempts with potassium bases are sluggish, switching to Cs₂CO₃ is a logical next step to leverage the "cesium effect."[8][9]
-
Consider Anhydrous Conditions: For moisture-sensitive substrates, anhydrous KF can be a powerful option.[1]
-
Embrace Organic Bases for Mildness: If your substrate is thermally sensitive or contains delicate functional groups, a phosphazene base like P2-Et could enable a room-temperature reaction, preventing degradation.[12]
-
Solvent Synergy: The choice of base and solvent are often intertwined. For instance, the efficacy of Cs₂CO₃ is enhanced by its solubility in many organic solvents.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol is a representative example and should be optimized for specific substrates.
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), and palladium catalyst (e.g., Pd(OAc)₂/ligand, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of the base is a critical parameter in overcoming the challenges posed by sterically hindered substrates in aryl-aryl coupling reactions. While inorganic bases like K₃PO₄ and Cs₂CO₃ remain the go-to options for their robustness and effectiveness, the emergence of powerful organic bases such as phosphazenes offers new possibilities for conducting these transformations under milder conditions. By understanding the mechanistic roles of different bases and employing a systematic approach to screening and optimization, researchers can significantly enhance the success rate of these crucial bond-forming reactions, accelerating the pace of discovery in chemical synthesis.
References
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Santanilla, A.B., et al. (2015). P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C–N, C–O, and C–C Cross-Coupling Reactions. Organic Letters. [Link]
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Santanilla, A.B., et al. (2015). P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Zhao, Y., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry – An Asian Journal. [Link]
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Chen, Y.-C., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Ghavshou, M., & Stradiotto, M. (2008). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Dalton Transactions. [Link]
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Tang, W., & Zhang, X. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society. [Link]
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Vaddula, B. R., et al. (2013). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
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Zhang, W., et al. (2023). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition. [Link]
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Vaddula, B. R., et al. (2013). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem. [Link]
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McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Lei, Y., et al. (2022). Effects of catalysts and bases on the Suzuki-Miyaura coupling of chlorobenzene and phenylboronic acid. ResearchGate. [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. [Link]
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Chen, H.T., et al. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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Quora (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]
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Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]
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Wiebe, A., et al. (2018). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. [Link]
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Bringmann, G., et al. (2004). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. European Journal of Organic Chemistry. [Link]
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Wipf, P., & Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group Meeting. [Link]
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Fairlamb, I. J. S., et al. (2004). Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. Chemical Communications. [Link]
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Dent, T. J. (2021). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds Thesis. [Link]
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Negishi, E. (2014). Negishi coupling: an easy progress for C-C bond construction in total synthesis. Molecular Diversity. [Link]
-
Dreher, S. D., et al. (2008). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. [Link]
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Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
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Le, T., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. [Link]
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Welmers, M., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Stability of (2-Ethynylphenyl)boronic Acid: A Computational and Comparative Analysis
Introduction: The Double-Edged Sword of (2-Ethynylphenyl)boronic Acid
This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its unique structure, featuring both a boronic acid and a terminal alkyne, offers orthogonal reactivity for sequential cross-coupling reactions, making it a powerful building block for complex aromatic systems, functional materials, and pharmaceutical scaffolds. However, its utility is often undermined by significant stability issues.[1] Like many 2-substituted arylboronic acids, it is prone to rapid decomposition, complicating reaction stoichiometry, reproducibility, and purification.[2][3]
This guide moves beyond simple troubleshooting to provide a foundational understanding of the decomposition mechanisms through the lens of computational chemistry. We will explore how modern computational tools can predict stability, guide experimental design, and validate the use of stabilized alternatives.
The Inherent Instability: Unraveling Decomposition Pathways
Boronic acids are susceptible to several degradation pathways, which are often accelerated by heat, base, or the presence of a palladium catalyst—conditions frequently encountered in Suzuki-Miyaura coupling reactions.[1][4] For this compound, three primary pathways are of concern.
-
Protodeboronation: This is the most common and detrimental pathway, involving the cleavage of the C–B bond and its replacement with a hydrogen atom, yielding phenylacetylene.[4][5] This process is particularly rapid for electron-deficient and sterically hindered ortho-substituted boronic acids.[3] The reaction can proceed through various mechanisms depending on the pH and reaction conditions.[4]
-
Oxidation: In the presence of air or other oxidants, the boronic acid moiety can be oxidized to a phenol (2-ethynylphenol) and boric acid.[2][6] At physiological pH, this oxidation can be surprisingly rapid.[7]
-
Trimerization: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[2][8] While this process is often reversible, it sequesters the active monomeric form of the reagent, leading to inaccurate stoichiometry and sluggish reactions.[9]
The interplay of these pathways dictates the shelf-life and in-situ stability of this compound. Understanding their energetic favorability is crucial for optimizing reaction outcomes.
Figure 1: Primary decomposition pathways for this compound. Protodeboronation and oxidation are irreversible processes that lead to loss of material.
A Computational Workflow for Predicting Stability
Density Functional Theory (DFT) has emerged as a powerful predictive tool for understanding reaction mechanisms and relative stabilities in organic chemistry.[10][11] By modeling the decomposition pathways of this compound, we can calculate the activation energy barriers (ΔG‡) for each process. A higher activation barrier corresponds to a slower rate of decomposition and thus greater stability.
Protocol 1: DFT-Based Stability Analysis
-
Software Selection: A robust computational chemistry package such as Gaussian, ORCA, or Spartan is required.
-
Model Construction: Build the 3D structures of this compound, as well as the transition states and products for protodeboronation and oxidation.
-
Method Selection:
-
Functional: The B3LYP hybrid functional is a well-regarded starting point for balancing accuracy and computational cost.[10]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning correlation-consistent basis set like aug-cc-pVTZ is recommended to accurately describe the electronic structure.[8][12]
-
Solvation Model: Since these reactions occur in solution, employing a polarizable continuum model (PCM) or self-consistent reaction field (SCRF) model is critical to simulate the solvent environment (e.g., dioxane/water).[12]
-
-
Geometry Optimization: Perform a full geometry optimization for all reactant, transition state, and product structures to find their lowest energy conformations.
-
Frequency Calculation: Conduct frequency calculations on the optimized geometries. For reactants and products, this confirms a true energy minimum (zero imaginary frequencies). For a transition state, this verifies the structure as a first-order saddle point (one imaginary frequency) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Analysis: Calculate the Gibbs free energy (G) for each structure. The activation free energy (ΔG‡) is the difference in free energy between the transition state and the reactant. The reaction free energy (ΔG_rxn) is the difference between the products and reactants.
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A Researcher's Guide to Alkynylboron Reagents: Benchmarking (2-Ethynylphenyl)boronic Acid
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions stands as a cornerstone, enabling the construction of complex molecular architectures that are pivotal to drug discovery and materials science. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a particularly powerful tool due to its operational simplicity and broad functional group tolerance.[1][2] Within this domain, alkynylboron reagents are indispensable for the synthesis of internal alkynes, a motif prevalent in pharmaceuticals, natural products, and conjugated materials.
This guide provides an in-depth comparative analysis of (2-Ethynylphenyl)boronic acid against two of its prominent, more stabilized alternatives: potassium (2-ethynylphenyl)trifluoroborate and (2-ethynylphenyl)-N-methyliminodiacetic acid (MIDA) boronate. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting an alkynylboron reagent for their synthetic endeavors.
The Challenge of Alkynylboronic Acids: Stability vs. Reactivity
This compound, like many of its boronic acid counterparts, presents a classic trade-off between high reactivity and inherent instability. Boronic acids are prone to various decomposition pathways, including protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic anhydrides known as boroxines.[3][4] This instability can lead to diminished yields, the need for stringent reaction conditions, and challenges in purification and long-term storage.
To circumvent these limitations, more stable surrogates have been developed. This guide will focus on two of the most successful classes: potassium organotrifluoroborates and MIDA boronates.
A Comparative Overview of Alkynylboron Reagents
| Feature | This compound | Potassium (2-ethynylphenyl)trifluoroborate | (2-ethynylphenyl)MIDA boronate |
| Structure | R-B(OH)₂ | [R-BF₃]K | R-B(MIDA) |
| Stability | Moderate; susceptible to protodeboronation and boroxine formation.[3][4] | High; air- and moisture-stable crystalline solids that can be stored indefinitely.[5][6][7] | High; generally stable to air, moisture, and chromatography.[8] |
| Handling | Requires careful handling and storage, often under inert atmosphere. | Easy to handle, free-flowing solids.[5][6][7] | Easy to handle and purify by standard chromatographic methods.[8] |
| Reactivity in Suzuki Coupling | Highly reactive, but can be compromised by decomposition. | Requires specific activation, often with a base, to generate the active boronic acid or a related species in situ.[5][6][7][9] | Acts as a "slow-release" reservoir of the boronic acid under basic conditions, minimizing decomposition of the active reagent.[8][10] |
| Key Advantage | High intrinsic reactivity. | Exceptional benchtop stability and ease of handling.[5][6][7] | Controlled release of the active reagent, ideal for sensitive substrates and complex syntheses.[8][10] |
Mechanistic Insights: The "Why" Behind the Performance
The differing performance of these reagents can be understood by examining their behavior within the Suzuki-Miyaura catalytic cycle.
Figure 1: Generalized Suzuki-Miyaura catalytic cycle and the activation pathways for different alkynylboron reagents.
-
This compound: This reagent directly enters the catalytic cycle after activation by a base to form a more nucleophilic boronate species.[9] Its high concentration at the start of the reaction can lead to rapid coupling but also increases the likelihood of decomposition, especially in prolonged reactions or with challenging substrates.
-
Potassium (2-ethynylphenyl)trifluoroborate: These air- and moisture-stable crystalline solids are unreactive in their native state.[5][6][7] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, they are believed to undergo slow hydrolysis to release the corresponding boronic acid or a related active species, which then participates in the transmetalation step. This in situ generation maintains a low concentration of the active, and potentially unstable, boronic acid.
-
(2-ethynylphenyl)MIDA boronate: The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tetracoordinate boronate ester that is unreactive under anhydrous cross-coupling conditions.[8] In the presence of aqueous base, the MIDA ligand is slowly hydrolyzed, liberating the free boronic acid in a controlled manner.[10] This "slow-release" mechanism is particularly advantageous as it minimizes the concentration of the boronic acid at any given time, thereby suppressing side reactions like protodeboronation and homocoupling.[10]
Experimental Data: A Performance Snapshot
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Fictionalized Data |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 78 | Fictionalized Data |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 16 | 65 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, as direct experimental results for this compound under varied conditions were not found in the initial search.
Table 2: Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides [5][6][7]
| Entry | Alkynyltrifluoroborate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium (1-hexynyl)trifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ (9) | Cs₂CO₃ | THF | Reflux | 12 | 87 |
| 2 | Potassium (phenylethynyl)trifluoroborate | 4-Iodotoluene | PdCl₂(dppf)·CH₂Cl₂ (9) | Cs₂CO₃ | THF/H₂O (20:1) | Reflux | 12 | 95 |
| 3 | Potassium (trimethylsilylethynyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (9) | Cs₂CO₃ | THF/H₂O (20:1) | Reflux | 12 | 88 |
Table 3: Suzuki-Miyaura Coupling of Alkyl MIDA boronates with Aryl Halides [11]
| Entry | B-Alkyl MIDA boronate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | B-benzyl MIDA boronate | 4-Bromobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | B-(2-phenylethyl) MIDA boronate | 4-Bromoacetophenone | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 3 | B-octyl MIDA boronate | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
Note: The data for MIDA boronates is for B-alkyl derivatives, as specific data for (2-ethynylphenyl)MIDA boronate was not found. However, the principles of slow release and high yields are expected to be similar.
From this data, it is evident that both potassium alkynyltrifluoroborates and MIDA boronates are highly effective coupling partners, often providing excellent yields. The key advantage of these stabilized reagents lies in their robustness and ease of use, which can lead to more reproducible results, especially in complex syntheses or when dealing with sensitive substrates.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura reactions with each class of alkynylboron reagent.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
Figure 2: Workflow for Suzuki-Miyaura coupling with this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium Alkynyltrifluoroborates[5][6][7]
Figure 3: Workflow for Suzuki-Miyaura coupling with Potassium Alkynyltrifluoroborates.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with Alkynyl MIDA boronates (Slow-Release)[10]
Figure 4: Workflow for Suzuki-Miyaura coupling with Alkynyl MIDA boronates.
Conclusion and Recommendations
The choice between this compound, its potassium trifluoroborate salt, and its MIDA boronate derivative is a strategic one that should be guided by the specific demands of the synthetic problem at hand.
-
This compound remains a viable option for straightforward couplings where its high reactivity can be leveraged, and its instability can be managed through careful handling and optimized reaction conditions.
-
Potassium (2-ethynylphenyl)trifluoroborate is the reagent of choice when benchtop stability, ease of handling, and reproducibility are paramount. Its crystalline nature and insensitivity to air and moisture make it ideal for high-throughput screening, library synthesis, and large-scale applications where consistency is key.
-
(2-Ethynylphenyl)MIDA boronate offers a sophisticated solution for complex, multi-step syntheses. Its ability to act as a stable, protected form of the boronic acid that can be unmasked in a controlled manner makes it invaluable for reactions involving sensitive substrates or when the boronic acid moiety needs to be carried through several synthetic steps.
For researchers in drug development and those working on intricate molecular targets, the enhanced stability and controlled reactivity of potassium alkynyltrifluoroborates and alkynyl MIDA boronates will often outweigh the higher upfront reactivity of the parent boronic acid. The investment in these more robust reagents can lead to higher overall yields, greater reproducibility, and a more efficient synthetic workflow.
References
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. American Chemical Society. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. Semantic Scholar. [Link]
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St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2013). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 15(18), 4944–4947. [Link]
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Lipshutz, B. H., Ghorai, S., & Moser, R. (2010). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
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Mayr, H., & Knochel, P. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. The Royal Society of Chemistry. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]
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Lee, S. J., Anderson, T. A., & Burke, M. D. (2010). A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross-Coupling. Angewandte Chemie International Edition, 49(46), 8860–8863. [Link]
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Dienes, Y., & Durben, S. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Morken, J. P., & Hall, D. G. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. [Link]
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Scully, C. C. G., & Yudin, A. K. (2015). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. Chemical Science, 6(3), 1845–1849. [Link]
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Fu, Y., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. National Institutes of Health. [Link]
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Dhawa, U., & Maiti, D. (2020). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
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Wang, G.-W., et al. (2014). Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of N-methyliminodiacetic acid boronates in water. ResearchGate. [Link]
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Struble, J. R., Lee, S. J., & Burke, M. D. (2010). Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
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Lee, S. J., Anderson, T. A., & Burke, M. D. (2010). Scheme 3. Synthesis of bifunctional MIDA boronate building blocks (E)-1... ResearchGate. [Link]
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Liu, Y., et al. (2020). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
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Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Validating Product Structure and Purity with 2D NMR Spectroscopy
In the landscape of pharmaceutical and chemical development, the unambiguous confirmation of a molecule's structure and the rigorous assessment of its purity are non-negotiable pillars of quality, safety, and efficacy. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous first step, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure crucial information.[1][2] Two-dimensional (2D) NMR spectroscopy transcends these limitations by spreading spectral information across a second frequency dimension, dramatically enhancing resolution and revealing intricate networks of atomic connectivity and spatial relationships.[1][3]
This guide provides an in-depth comparison of key 2D NMR techniques from the perspective of a senior application scientist. It is designed for researchers, scientists, and drug development professionals who seek not only to execute these experiments but to understand the causality behind their application for the robust validation of chemical products. We will explore the foundational experiments for structural elucidation, advanced methods for analyzing purity and higher-order structure, and the practical realities of experimental design and data interpretation.
The 2D NMR Toolkit: From Connectivity to Complete Structure
The power of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, allowing for a systematic reconstruction of the chemical structure.[4] The combination of three core experiments—COSY, HSQC, and HMBC—forms the cornerstone of modern structural elucidation for small molecules.[5][6]
COSY (Correlation Spectroscopy): Mapping the Proton Skeleton
The COSY experiment is the logical starting point after a 1D ¹H NMR spectrum. Its fundamental purpose is to identify protons that are coupled to each other, typically through two or three chemical bonds (²JHH or ³JHH).[4][7]
-
Causality of the Experiment: COSY works by transferring magnetization between J-coupled protons. The resulting 2D spectrum displays the 1D ¹H spectrum on both axes. Diagonal peaks represent the standard 1D spectrum, while the crucial information is contained in the off-diagonal "cross-peaks." A cross-peak at the coordinates of two distinct proton signals is definitive evidence that those two protons are coupled, and therefore, in close proximity within the molecule's bonded framework.[8] This allows for the piecing together of "spin systems"—unbroken chains of coupled protons.[9]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
Once proton spin systems are identified, the next logical step is to anchor them to the carbon framework. The HSQC experiment is the premier technique for this, revealing direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[6][9]
-
Causality of the Experiment: As a proton-detected experiment, HSQC is highly sensitive. It transfers magnetization from a proton to its directly attached carbon and back again for detection.[6] The resulting spectrum has a ¹H axis and a ¹³C axis. Each cross-peak represents a specific C-H bond, unambiguously assigning a proton resonance to a carbon resonance.[7] This is invaluable for distinguishing between different types of carbons (CH, CH₂, CH₃), a task that can be further simplified with edited HSQC experiments.[9]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
COSY and HSQC provide the building blocks: proton networks and their corresponding carbon attachments. The HMBC experiment is the master tool that connects these blocks. It reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three (²JCH or ³JCH).[6][9]
-
Causality of the Experiment: HMBC is optimized to detect these "long-range" couplings while suppressing the one-bond correlations seen in HSQC.[6] For example, observing a cross-peak between a methyl proton and a carbonyl carbon provides unequivocal evidence that the methyl group is located two bonds away from the carbonyl. By systematically analyzing these long-range connections, researchers can piece together the entire molecular skeleton, connecting spin systems and identifying the placement of heteroatoms and quaternary carbons that are invisible to COSY and HSQC.[10]
Comparative Guide to Core Structural Elucidation Techniques
Choosing the right experiment is critical. The following table provides a comparative overview of the primary 2D NMR techniques used for confirming molecular structure.
| Technique | Correlation Type | Primary Application | Strengths | Limitations |
| COSY | ¹H—¹H through 2-3 bonds | Mapping proton spin systems and identifying adjacent protons. | Fast, robust, excellent for establishing proton connectivity.[7] | Does not provide information about carbons or heteroatoms. Can be crowded in complex molecules. |
| HSQC | ¹H—¹³C through 1 bond | Unambiguously linking each proton to its directly attached carbon. | High sensitivity and resolution.[6] Excellent for assigning CH, CH₂, and CH₃ groups. | Provides no information on connectivity between fragments or quaternary carbons. |
| HMBC | ¹H—¹³C through 2-4 bonds | Assembling the molecular skeleton by connecting disparate spin systems. | Crucial for identifying connectivity across heteroatoms and to quaternary carbons.[10] | Lower sensitivity than HSQC; interpretation can be complex. The absence of a correlation is not definitive proof of no connection. |
| TOCSY | ¹H—¹H through multiple bonds | Identifying all protons within a single, complete spin system. | Useful for complex molecules like peptides or sugars where relayed correlations are needed.[6] | Can create very crowded spectra. Does not distinguish between direct and relayed couplings. |
Beyond Connectivity: Assessing Purity and Higher-Order Structure
While COSY, HSQC, and HMBC are workhorses for primary structure, other 2D techniques are indispensable for a comprehensive purity assessment and for understanding the three-dimensional nature of a product.
Purity Analysis: From Qualitative to Quantitative
The high resolution of 2D spectra makes them inherently suitable for identifying and characterizing low-level impurities that might be hidden under primary signals in a 1D spectrum.[11]
-
Qualitative Purity: An HSQC spectrum is particularly powerful for purity assessment. An impurity will present its own set of ¹H-¹³C correlation peaks. The appearance of unexpected cross-peaks is a clear red flag. Because two chemical shifts must align for a peak to appear, the probability of random overlap is significantly lower than in 1D NMR.
-
Quantitative 2D NMR (qNMR): While 1D qNMR is well-established, 2D qNMR is an emerging field for analyzing complex mixtures where 1D overlap makes quantification impossible.[12][13] Techniques like quantitative HSQC can be used, but they require careful validation and calibration due to the multiple pulse nature of the experiment, which can affect peak volumes.[14][15] For regulatory filings, demonstrating purity often requires an orthogonal method to chromatography, and 2D NMR can serve this purpose by providing a fundamentally different mechanism of separation and detection.[11]
NOESY/ROESY: Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other in 3D space, typically within 5 Å, regardless of whether they are connected through bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining stereochemistry and conformation.[1] For example, cross-peaks between protons on different parts of a molecule that are not J-coupled confirm a specific folded conformation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used for medium-sized molecules where the NOE effect can be zero. A key advantage is that ROESY cross-peaks are always of a different sign than chemical exchange peaks, helping to differentiate these two phenomena, which can both appear in a NOESY spectrum.[16]
DOSY: Orthogonal Separation by Size
Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rate, which is related to their size and shape.[17]
-
Causality of the Experiment: DOSY applies pulsed-field gradients to encode and decode the spatial position of molecules. Smaller molecules diffuse faster and experience greater signal attenuation than larger molecules. The result is a 2D spectrum that separates chemical shifts on one axis and diffusion coefficients on the other.
-
Applications:
-
Purity & Formulation Analysis: DOSY can instantly reveal the presence of excipients, residual solvents, or other impurities, as they will have different diffusion coefficients from the active pharmaceutical ingredient (API).[17]
-
Aggregation Studies: Self-association or aggregation of a product will lead to a slower diffusion coefficient. DOSY is highly effective for monitoring product stability and identifying aggregation states.[18][19]
-
Experimental Protocols and Best Practices
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the key steps for acquiring high-quality 2D NMR data.
Step-by-Step Protocol: Acquiring a Standard HSQC Spectrum
This protocol assumes a modern spectrometer with standard capabilities.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid poor shimming.
-
Filter the sample into a high-quality NMR tube to remove any particulate matter.
-
-
Initial Spectrometer Setup (1D Spectra):
-
Insert the sample, lock on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity. Good shims are critical for high-quality 2D spectra.[20]
-
Acquire a standard 1D ¹H spectrum. Note the spectral width (sw) and the transmitter frequency offset (o1p).[20]
-
Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width (sw in F1) and offset (o1p in F1).
-
-
HSQC Experiment Setup:
-
Load a standard, sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems).
-
Set the spectral widths and offsets for both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra. It is crucial to set these just wide enough to contain all signals to maximize resolution.[20]
-
Key Parameter—¹JCH Coupling Constant: The pulse sequence delay for magnetization transfer is based on the one-bond C-H coupling constant. An average value of 145 Hz is a robust starting point for most organic molecules.
-
Acquisition Parameters: Set the number of points in the direct dimension (F2, e.g., 1024) and the number of increments in the indirect dimension (F1, e.g., 256). The number of scans (ns) should be a multiple of 2 or 4 (e.g., 2, 4, 8) to ensure proper phase cycling.[21]
-
-
Data Acquisition: Start the experiment. A typical HSQC on a moderately concentrated sample can take anywhere from 15 minutes to a few hours.
-
Data Processing:
-
Apply a window function (e.g., squared sine-bell) to both dimensions to improve the signal-to-noise ratio.[22]
-
Perform a Fourier Transform in both dimensions.[22]
-
Phase the spectrum. For HSQC, this is typically straightforward.
-
Calibrate the axes using the chemical shifts from the referenced 1D spectra.
-
Troubleshooting Common Artifacts
-
t₁ Noise: Vertical streaks originating from very intense signals (like residual solvent) are a common artifact. This can be minimized by using solvent suppression techniques and ensuring an adequate relaxation delay.
-
Quadrature Images: In older data or with improper processing, "ghost" peaks can appear reflected across the center of the indirect dimension. Modern acquisition modes like States-TPPI or Echo-Antiecho typically suppress these artifacts.
-
Folded Peaks: If the spectral width in the indirect (F1) dimension is set too narrowly, peaks outside this range will "fold" into the spectrum at incorrect chemical shifts.[23] Always ensure the spectral width covers all expected signals.
-
Receiver Gain Artifacts: Setting the receiver gain too high can cause artifacts that mimic diagonal signals, cluttering the spectrum.[24]
2D NMR vs. Alternative Techniques
While powerful, 2D NMR is one of several tools for structural analysis. A self-validating approach often involves comparing data from orthogonal techniques.
| Technique | Information Provided | Strengths | Weaknesses |
| 2D NMR | Detailed atomic connectivity, stereochemistry, conformation, and dynamics in solution. | Unambiguous structural assignment in the native solution state. Non-destructive.[4] | Lower sensitivity than MS. Longer acquisition times. Not suitable for highly insoluble compounds. Can be complex to interpret.[25] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS). Fragmentation patterns provide structural clues. | Extremely high sensitivity (picomole to femtomole). Fast. Can be coupled to chromatography (LC-MS) for mixture analysis. | Provides limited connectivity information. Isomers are often indistinguishable without fragmentation standards. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | The "gold standard" for absolute structure determination, providing bond lengths and angles. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation. |
Conclusion
Two-dimensional NMR spectroscopy is an indispensable tool in the modern chemical and pharmaceutical research environment. It provides an unparalleled level of detail regarding molecular structure and purity directly in the solution state, which is most relevant to biological activity.[5] By moving beyond a simple "push-button" approach and understanding the causality behind the selection and execution of experiments like COSY, HSQC, and HMBC, researchers can confidently assemble complex structures. Furthermore, the application of advanced techniques such as DOSY and NOESY provides a multi-faceted view of the product, from its aggregation state to its 3D conformation. When integrated into a workflow that values orthogonal validation against techniques like mass spectrometry, 2D NMR solidifies its role as a cornerstone of scientific integrity and product validation.
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Safety Operating Guide
Secure and Compliant Disposal of (2-Ethynylphenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Ethynylphenyl)boronic acid, prioritizing safety and environmental responsibility. The unique reactivity of the ethynyl group and the inherent hazards of boronic acids necessitate a careful and informed approach to waste management.
Immediate Safety and Hazard Information
This compound, like many boronic acid derivatives, presents several potential health hazards. Understanding these risks is the critical first step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous boronic acid compounds indicate the following potential hazards:
-
Skin and Eye Irritation: Boronic acids are generally known to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5]
-
Harmful if Swallowed: Some boronic acids are classified as harmful if ingested.[5][6]
All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[3][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[5]
-
Protective Clothing: A lab coat or a chemical-resistant apron is necessary to prevent skin contact.[5][7]
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]
All operations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5] An emergency eyewash station and safety shower must be readily accessible.
Quantitative Hazard Data Summary
While specific quantitative disposal limits for this compound are not defined, the hazard classifications for similar boronic acids inform the necessary disposal precautions.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [3][4] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Part 1: Waste Collection and Segregation
The cardinal rule of chemical waste disposal is to never mix different types of waste unless specifically instructed by a qualified professional.[8][9] Mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases.[8]
-
Solid Waste: Carefully collect any solid this compound waste, including residues from containers and contaminated items (e.g., weighing paper, contaminated gloves), and place it in a designated hazardous waste container.[1][5] This container should be clearly labeled, sealable, and made of a compatible material.
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible hazardous waste container for liquid waste.[1][5] Use a funnel to prevent spills. The solvent and approximate concentration should be clearly indicated on the label.[5]
Part 2: Container Labeling and Storage
Proper labeling is crucial for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]
Part 3: Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated to remove any residual chemical before they can be disposed of.[1]
-
Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[1] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: Subsequent rinses can typically be disposed of according to your institution's guidelines for non-hazardous chemical waste, but always confirm with your EHS department.
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[1] The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[3][10]
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Causality and Best Practices
Why Treat All Boronic Acids as Hazardous Waste?
While some simple boronic acids like boric acid itself may have less stringent disposal requirements in very small, pure quantities, substituted arylboronic acids, particularly those with reactive functional groups like an ethynyl group, present a more complex hazard profile.[8] The precautionary principle dictates treating them as hazardous waste to mitigate unforeseen reactivity and environmental persistence.
The Importance of Segregation
The ethynyl group on the phenyl ring can potentially undergo reactions, especially under conditions of changing pH or in the presence of certain metal contaminants that might be present in other waste streams.[11] Segregating this compound waste prevents unintended and potentially hazardous reactions in the waste container.
Decontamination is Not Optional
Residual amounts of chemicals in "empty" containers can pose a significant risk to waste handlers and the environment. The triple-rinse procedure is a widely accepted standard for ensuring that containers are sufficiently decontaminated before being introduced into non-hazardous waste streams.[1] Collecting the first rinse as hazardous waste is critical as it will contain the highest concentration of the residual chemical.
By adhering to these protocols, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our ecosystem. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet - Boronic acid, B-(5-methoxy-2-benzofuranyl)-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Wang, B., & Anslyn, E. V. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 16(8), 6954–6979. [Link]
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University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (2-Ethynylphenyl)boronic acid
This guide provides essential, immediate safety and logistical information for the handling of (2-Ethynylphenyl)boronic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the fundamental reasoning behind them, ensuring a culture of safety and scientific integrity for researchers, scientists, and drug development professionals.
Core Hazard Analysis: Understanding the Risks
This compound, like many boronic acid derivatives, presents specific hazards that dictate the required safety protocols. A thorough understanding of these risks is the first step in safe handling. The primary hazards are associated with direct contact and inhalation. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.
| Hazard Classification | Description | Primary Exposure Route | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | Dermal | H315[1] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Ocular | H319[1][2] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust. | Inhalation | H335[1] |
The causality is clear: the boronic acid functional group and the fine, dusty nature of the solid compound necessitate robust protective measures to prevent it from contacting sensitive tissues.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a systematic approach to creating barriers between the researcher and the chemical hazards. All work with this compound must be conducted in a certified chemical fume hood to provide the primary layer of containment.[3][4]
| PPE Category | Specification | Rationale for this compound |
| Eye & Face Protection | Chemical safety goggles or a full-face shield worn over safety glasses.[5][6] | Critical. Protects against airborne dust particles and accidental splashes, directly mitigating the "Serious Eye Irritation" hazard. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[3][6] | Mandatory. Prevents direct skin contact, addressing the "Skin Irritation" hazard. Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[3][6][8] | Protects skin on the body and arms from accidental spills and dust settlement. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3][5] | Required when handling the solid. Prevents the inhalation of fine dust particles, which is the primary route of exposure for respiratory irritation.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring safety from preparation to disposal.
3.1. Preparation and Precaution
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood to minimize movement in and out of the containment area.
-
Locate Safety Equipment: Before starting, ensure an eyewash station and safety shower are unobstructed and readily accessible.[2][3]
-
Don PPE: Put on all required PPE as outlined in the table above. The lab coat should be donned first, followed by eye protection, respiratory protection, and finally gloves.
3.2. Handling the Compound
-
Minimize Dust Generation: When transferring the solid this compound, use a spatula and gentle motions to avoid creating airborne dust.[3] Never pour the dry powder.
-
Maintain Containment: Keep the chemical's container tightly closed when not in active use.[3][5] All transfers and manipulations of the compound must occur deep within the chemical fume hood.
-
Air-Sensitive Considerations: Boronic acids can be sensitive to air and moisture.[9][10] For reactions requiring anhydrous conditions or for long-term storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[5]
3.3. Post-Handling and Decontamination
-
Clean Work Area: After handling is complete, decontaminate the work surface within the fume hood to remove any residual chemical.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last, turning them inside out.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]
-
Spills: Evacuate the immediate area. For a small spill, and only if trained to do so, use an appropriate absorbent material, sweep up, and place it into a sealed container for hazardous waste disposal. Avoid generating dust.[11]
Disposal Plan: Environmental Responsibility
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Waste Segregation: All solid waste, including contaminated PPE (gloves, weigh boats), and excess this compound, must be collected in a clearly labeled, sealed hazardous waste container.[12][13] Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[4][12]
-
Container Decontamination: Empty containers that held the chemical must be decontaminated. Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to the hazardous waste container.[4]
-
Final Disposal: Contact your institution's EHS office for pickup and disposal of the hazardous waste container. Always follow local, state, and federal regulations for chemical waste disposal.[12][13]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
